molecular formula C7H8FNO B1334285 2-Fluoro-4-methoxyaniline CAS No. 458-52-6

2-Fluoro-4-methoxyaniline

Cat. No.: B1334285
CAS No.: 458-52-6
M. Wt: 141.14 g/mol
InChI Key: YWUVOJJHVFLNJA-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxyaniline is a useful research compound. Its molecular formula is C7H8FNO and its molecular weight is 141.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUVOJJHVFLNJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395989
Record name 2-fluoro-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

458-52-6
Record name 2-fluoro-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to 2-Fluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Properties

CAS Number: 458-52-6

Molecular Formula: C₇H₈FNO

Molecular Weight: 141.14 g/mol

2-Fluoro-4-methoxyaniline is an aromatic amine featuring a fluorine atom ortho to the amino group and a methoxy group para to it. This substitution pattern imparts unique electronic properties and reactivity, making it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 458-52-6[2][3][4][5][6]
Molecular Formula C₇H₈FNO[3][4][7]
Molecular Weight 141.14 g/mol [3][4][7]
Melting Point 48-51 °C[8]
Boiling Point 203 °C at 760 mmHg[2]
Density 1.176 g/cm³[2]
Appearance Light brown to black solid[5]
Flash Point 76.6 °C[2]
Refractive Index 1.531[2]
Vapor Pressure 0.284 mmHg at 25°C[2]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectrum TypeKey DataSource
¹H NMR (300 MHz, CDCl₃) δ: 3.34 (br s, 2H), 3.72 (s, 3H), 6.53 (m, 1H), 6.61 (dd, 1H, J = 3, 10), 6.72 (dd, 1H, J = 9, 10)[1]
¹³C NMR (100 MHz, CDCl₃) δ: 56.2, 102.7, 110.2, 118.1, 128.1, 153.3, 152.4[1]

Synthesis and Experimental Protocols

A reliable and scalable synthesis of this compound is essential for its application in research and development. A well-established method is the Ullman methoxylation of a pyrrole-protected 2-fluoro-4-iodoaniline, followed by deprotection.

Synthetic Workflow

G A 2-Fluoro-4-iodoaniline B 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole (Protection) A->B Acetonylacetone, p-toluenesulfonic acid, Toluene, reflux C 1-(2-Fluoro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole (Ullman Methoxylation) B->C Sodium methoxide, CuCl, Methanol/DMF, 80 °C D This compound (Deprotection) C->D Hydroxylamine hydrochloride, Triethylamine, Ethanol/Water, reflux

Synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Step 1: Protection of the Aniline

  • To a 500-mL round-bottomed flask, add 2-fluoro-4-iodoaniline (50.0 g, 211 mmol), p-toluenesulfonic acid (0.40 g, 2.1 mmol), 250 mL of toluene, and acetonylacetone (29.7 mL, 253 mmol).

  • Attach a Dean-Stark trap and reflux the solution for 1 hour.

  • After cooling, wash the solution with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate to yield 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole.

Step 2: Ullman Methoxylation

  • In a flame-dried 500-mL round-bottomed flask under a nitrogen atmosphere, combine the product from Step 1 (66.6 g, 211 mmol), sodium methoxide (34.2 g, 633 mmol), copper(I) chloride (3.13 g, 31.7 mmol), 230 mL of methanol, and 70 mL of dimethylformamide (DMF).

  • Heat the slurry in an 80°C oil bath for 90 minutes to maintain a gentle reflux.

  • After cooling, pour the slurry into a rapidly stirring mixture of isopropyl ether and aqueous ammonium hydroxide.

  • Separate the organic phase, wash with aqueous ammonium hydroxide, filter through a silica gel pad, and concentrate to obtain 1-(2-fluoro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole.

Step 3: Deprotection to Yield this compound

  • In a 1-L flask, combine the product from Step 2 (34.7 g, 158 mmol), hydroxylamine hydrochloride (110 g, 1.58 mol), triethylamine (44.0 mL, 316 mmol), 300 mL of 95% ethanol, and 150 mL of water.

  • Reflux the solution for 20 hours.

  • After cooling, quench the reaction by pouring it into ice-cold 1 N hydrochloric acid.

  • Wash with isopropyl ether, then adjust the pH to 9-10 with 6 N sodium hydroxide.

  • Extract the mixture with isopropyl ether.

  • Dry the final organic phase over magnesium sulfate, filter, and concentrate to yield this compound.

Applications in Research and Drug Development

While specific, widespread applications of this compound are not as extensively documented as its isomer, 4-fluoro-2-methoxyaniline, it is recognized as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the unique electronic and steric properties conferred by the fluoro and methoxy substituents.

It has been noted as a building block for producing five-membered heterocycles, which are common scaffolds in pharmaceutical compounds.[5][7] The presence of the fluorine atom can enhance metabolic stability and binding affinity of a molecule to its target, a desirable feature in drug design.

It is important to distinguish this compound from its isomer, 4-fluoro-2-methoxyaniline, which is a known intermediate in the synthesis of 5-HT3 receptor antagonists and inhibitors for Botulinum neurotoxin A light chain.[9][10]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

GHS Hazard Statements
  • H301: Toxic if swallowed.

  • H311: Toxic in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H331: Toxic if inhaled.

  • H335: May cause respiratory irritation.

  • H373: May cause damage to organs through prolonged or repeated exposure.

Precautionary Statements
  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques.

Logical Workflow for Analysis

G Sample This compound Sample Purity Purity Assessment Sample->Purity Identity Identity Confirmation Sample->Identity HPLC HPLC Purity->HPLC GC GC-MS Purity->GC NMR NMR Spectroscopy (¹H, ¹³C) Identity->NMR MS Mass Spectrometry Identity->MS IR IR Spectroscopy Identity->IR

Analytical workflow for this compound.
General Protocol for HPLC Analysis

While a specific, validated HPLC method for this compound is not detailed in the readily available literature, a general reverse-phase HPLC method can be developed for its analysis.

  • Column: A C18 column is typically suitable for this type of aromatic compound.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent such as acetonitrile or methanol.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound.

  • Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase, and filtered before injection.

For quantitative analysis, a calibration curve should be prepared using certified reference standards. Method validation should be performed to ensure accuracy, precision, linearity, and robustness.

References

2-Fluoro-4-methoxyaniline molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Fluoro-4-methoxyaniline

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound, a key intermediate in the development of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Molecular Structure and Properties

This compound is an aromatic organic compound featuring a benzene ring substituted with a fluorine atom, a methoxy group, and an amine group. Its chemical structure and properties make it a valuable building block in synthetic chemistry.

Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₇H₈FNO[1]
Molecular Weight 141.14 g/mol [1]
CAS Number 458-52-6[1]
Appearance Brown solid (after recrystallization)[2]
Melting Point 48-51 °C[3]

Computed Physicochemical Properties

PropertyValueSource
XLogP3 1.4[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 1[4]
Exact Mass 141.058992041 g/mol [1]
Topological Polar Surface Area 35.3 Ų[1]
Complexity 110[1]

Experimental Protocols: Synthesis

A practical, multi-gram synthesis of this compound can be achieved via an Ullman coupling reaction, avoiding issues with nitration regioselectivity and hazardous reagents like dimethyl sulfate.[2] The following protocol is adapted from Organic Syntheses.[2]

Logical Workflow for Synthesis

Synthesis_Workflow start 2-Fluoro-4-iodoaniline step1 1-(2-Fluoro-4-iodophenyl)- 2,5-dimethyl-1H-pyrrole start->step1  Acetonylacetone, p-TsOH, Toluene (reflux)   step2 1-(2-Fluoro-4-methoxyphenyl)- 2,5-dimethyl-1H-pyrrole step1->step2  NaOMe, CuCl, Methanol/DMF (reflux)   end_product This compound step2->end_product  Hydroxylamine HCl, Triethylamine, Ethanol/Water  

Caption: Synthetic pathway for this compound.

Step A: Synthesis of 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole
  • Reaction Setup: A 500-mL round-bottomed flask is charged with 2-fluoro-4-iodoaniline (50.0 g, 211 mmol), p-toluenesulfonic acid (0.40 g, 2.1 mmol), 250 mL of toluene, and acetonylacetone (29.7 mL, 253 mmol).[2]

  • Procedure: A Dean-Stark trap is attached, and the solution is heated to reflux for 1 hour.[2]

  • Workup: After cooling, the solution is transferred to a separatory funnel and washed sequentially with saturated sodium bicarbonate solution, five portions of water, and one portion of brine.[2]

  • Isolation: The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield a brown solid.[2]

Step B: Synthesis of 1-(2-Fluoro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole
  • Reaction Setup: A flame-dried 500-mL round-bottomed flask under a nitrogen atmosphere is charged with the product from Step A (66.6 g, 211 mmol), sodium methoxide (34.2 g, 633 mmol), copper(I) chloride (3.13 g, 31.7 mmol), 230 mL of methanol, and 70 mL of dimethylformamide (DMF).[2]

  • Procedure: The slurry is heated in an 80°C oil bath for 90 minutes to maintain a gentle reflux, then cooled to room temperature.[2]

  • Workup: The mixture is poured into a rapidly stirring solution of 500 mL of isopropyl ether.[2] Further washing and extraction steps are performed to isolate the crude product.

  • Purification: The crude product is recrystallized from hot hexanes to yield a brown solid (34.7 g, 75% yield).[2]

Step C: Synthesis of this compound
  • Reaction Setup: A 1-L flask is charged with the product from Step B (34.7 g, 158 mmol), hydroxylamine hydrochloride (110 g, 1.58 mol), triethylamine (44.0 mL, 316 mmol), 300 mL of 95% ethanol, and 150 mL of water.[2]

  • Procedure: The mixture is heated to reflux and the reaction progress is monitored.

  • Isolation and Purification: Following the completion of the reaction, a standard workup involving extraction and solvent removal is performed. The final product, this compound, is obtained after purification.

Applications in Research and Drug Development

This compound and its isomers are versatile intermediates in the synthesis of various biologically active molecules.[5][6]

  • Pharmaceutical Intermediates: The isomer 4-Fluoro-2-methoxyaniline is a key building block for creating ortho-substituted phenylureas, which function as 5-Hydroxytryptamine (5-HT3) receptor antagonists.[6][7] These antagonists are crucial in managing nausea and vomiting, particularly those induced by chemotherapy.[7]

  • Agrochemicals: This class of compounds is used in formulating effective herbicides and pesticides.[5]

  • Fine Chemicals: It serves as a precursor in the synthesis of dyes, pigments, and other specialty chemicals where its specific functionalities are highly valued.[5][7] The fluorine substituent often enhances reactivity and allows for more efficient chemical transformations.[5]

References

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-methoxyaniline from 2,4-difluoro-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-fluoro-4-methoxyaniline, a valuable intermediate in the pharmaceutical and agrochemical industries. The synthesis commences with 2,4-difluoro-1-nitrobenzene and proceeds through a two-step reaction sequence involving a nucleophilic aromatic substitution followed by the reduction of a nitro group. This document outlines the detailed reaction mechanism, experimental protocols, and quantitative data to support laboratory-scale synthesis and process development.

Synthetic Pathway Overview

The synthesis of this compound from 2,4-difluoro-1-nitrobenzene is achieved in two primary steps:

  • Nucleophilic Aromatic Substitution (SNA r): The first step involves the selective replacement of the fluorine atom at the 4-position of 2,4-difluoro-1-nitrobenzene with a methoxy group. This reaction is facilitated by the strong electron-withdrawing nature of the nitro group, which activates the aromatic ring for nucleophilic attack. The fluorine at the 4-position (para to the nitro group) is more activated than the fluorine at the 2-position (ortho to the nitro group), leading to regioselective substitution.

  • Reduction of the Nitro Group: The intermediate, 2-fluoro-4-methoxy-1-nitrobenzene, is then subjected to a reduction reaction to convert the nitro group into an amino group, yielding the final product, this compound.

Reaction Mechanism and Experimental Workflow

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Synthesis of this compound cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reduction of Nitro Group Start 2,4-Difluoro-1-nitrobenzene Reagent1 Methanol (CH3OH) Potassium tert-butoxide (t-BuOK) Intermediate 2-Fluoro-4-methoxy-1-nitrobenzene Start->Intermediate Reagent1->Intermediate Toluene, 0-20°C Reagent2 Raney Ni or Pd/C Methanol (CH3OH), H2 Product This compound Reagent2->Product 25-30°C Intermediate_ref->Product

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Nucleophilic Aromatic Substitution

ParameterValueReference
Starting Material2,4-difluoro-1-nitrobenzene[1]
ReagentsMethanol, Potassium tert-butoxide[1]
SolventToluene[1]
Temperature0°C to 20°C[1]
Reaction Time4.5 hours[1]
Yield 87.38% [1]

Table 2: Reduction of Nitro Group

ParameterValueReference
Starting Material2-fluoro-4-methoxy-1-nitrobenzene[1]
ReagentsRaney Ni, Hydrogen (implicit)[1]
SolventMethanol[1]
Temperature25-30°C[1]
Reaction TimeNot specified, reaction completion monitored[1]
Yield 98.0% [1]

Detailed Experimental Protocols

The following protocols are adapted from established procedures and provide a detailed methodology for the synthesis.

Step 1: Synthesis of 2-Fluoro-4-methoxy-1-nitrobenzene

This procedure is based on a method for the synthesis of the isomeric 4-fluoro-2-methoxy-1-nitrobenzene and is expected to provide the desired 2-fluoro-4-methoxy-1-nitrobenzene with high regioselectivity.[1]

Materials:

  • 2,4-difluoro-1-nitrobenzene (500 g)

  • Toluene (500 ml)

  • Methanol (100 ml)

  • Potassium tert-butoxide (353 g)

  • Water (1500 ml)

  • Round bottom flask

  • Ice bath

Procedure:

  • To a clean and dry round bottom flask, add toluene (500 ml) and 2,4-difluoro-1-nitrobenzene (500 g).

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add methanol (100 ml) to the reaction mass while maintaining the temperature at 0°C.

  • Add potassium tert-butoxide (353 g) in portions to the reaction mass at 0°C.

  • Stir the reaction mass at 0°C for 15-30 minutes.

  • Allow the temperature to rise to 20°C and stir the reaction mass for 4 hours.

  • Decompose the reaction mass by carefully adding water (1500 ml).

  • The product, 2-fluoro-4-methoxy-1-nitrobenzene, can be isolated by extraction with a suitable organic solvent, followed by washing, drying, and solvent evaporation. A final purification by recrystallization from a solvent like petroleum ether can be performed.[1]

Step 2: Synthesis of this compound

This protocol details the reduction of the nitro intermediate to the final aniline product using Raney Nickel.[1] Catalytic hydrogenation using palladium on carbon is also a widely used and effective method for this transformation.[2][3]

Materials:

  • 2-fluoro-4-methoxy-1-nitrobenzene (470 g)

  • Methanol (4000 ml)

  • Raney Ni (47 g)

  • Autoclave or a suitable hydrogenation apparatus

Procedure:

  • In an autoclave, add methanol (4000 ml) and 2-fluoro-4-methoxy-1-nitrobenzene (470 g).

  • Prepare a slurry of Raney Ni (47 g) in methanol (470 ml) and add it to the reaction mass under a nitrogen atmosphere.

  • Stir the reaction mass at 25-30°C for 10-15 minutes.

  • Pressurize the autoclave with hydrogen gas according to the manufacturer's instructions for the apparatus.

  • The reaction is typically monitored by hydrogen uptake.

  • Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed under vacuum to yield this compound.[1]

  • Further purification can be achieved through steam distillation followed by extraction with a solvent like dichloroethane to yield high-purity product.[4]

Concluding Remarks

The synthesis of this compound from 2,4-difluoro-1-nitrobenzene is a robust and high-yielding process. The regioselectivity of the initial nucleophilic aromatic substitution is a key feature of this synthetic route. The subsequent reduction of the nitro group is a well-established and efficient transformation. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development. Careful handling of reagents and adherence to standard laboratory safety procedures are essential for the successful and safe execution of this synthesis.

References

Spectroscopic Data for 2-Fluoro-4-methoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2-Fluoro-4-methoxyaniline. The information presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, along with detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
6.89t8.0Ar-H
6.62dd8.6, 4.5Ar-H
3.60s-NH₂

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmSplitting (J) HzAssignment
156.38d, 235.2C-F
142.57d, 2.0C-NH₂
116.10d, 7.6Ar-C
115.69d, 22.4Ar-C

Solvent: CDCl₃, Frequency: 100 MHz[1]

Infrared (IR) Spectroscopy

At the time of this writing, a publicly available, detailed IR spectrum with peak assignments for this compound could not be located. However, characteristic absorption bands for a molecule with its functional groups (aromatic amine, fluoro, and methoxy groups) would be expected in the following regions:

  • N-H stretch: 3300-3500 cm⁻¹ (typically two bands for a primary amine)

  • C-H stretch (aromatic): 3000-3100 cm⁻¹

  • C-H stretch (methyl): 2850-2960 cm⁻¹

  • C=C stretch (aromatic): 1450-1600 cm⁻¹

  • C-N stretch: 1250-1360 cm⁻¹

  • C-O stretch (aryl ether): 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric)

  • C-F stretch: 1000-1400 cm⁻¹

Mass Spectrometry (MS)

The exact mass of this compound provides a key data point for its identification.

ParameterValue
Molecular FormulaC₇H₈FNO
Exact Mass141.058992 Da

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of a small organic molecule like this compound is as follows:

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃), to a volume of about 0.6-0.7 mL in a standard 5 mm NMR tube.

  • Instrumentation: A 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer is utilized.

  • Data Acquisition:

    • For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of aromatic and amine protons, and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon. A wider spectral width is used to encompass the larger chemical shift range of carbon nuclei. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are often necessary.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

For a solid sample such as this compound, a common method for obtaining an FT-IR spectrum is the solid film technique:

  • Sample Preparation: A small amount of the solid sample is dissolved in a few drops of a volatile solvent like methylene chloride.

  • Film Deposition: A drop of this solution is placed onto a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.

  • Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the clean, empty salt plate is first recorded. Then, the spectrum of the sample is acquired over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common mass spectrometry technique for the analysis of small, volatile organic molecules.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating in a high vacuum environment.

  • Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to lose an electron, forming a molecular ion (M⁺), and also induces fragmentation.

  • Mass Analysis: The resulting ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Chemical Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Solid Film on Salt Plate Sample->Prep_IR Prep_MS Vaporize in High Vacuum Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer (Electron Ionization) Prep_MS->MS Data_NMR NMR Spectra (Chemical Shifts, Coupling) NMR->Data_NMR Data_IR IR Spectrum (Absorption Bands) IR->Data_IR Data_MS Mass Spectrum (m/z, Fragmentation) MS->Data_MS Interpretation Data Interpretation and Structure Confirmation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

A generalized workflow for spectroscopic analysis.

References

Solubility of 2-Fluoro-4-methoxyaniline in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Fluoro-4-methoxyaniline. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this document focuses on providing qualitative solubility information, comparative data from structurally similar compounds, and detailed experimental protocols for determining solubility. This information is intended to guide researchers in handling and utilizing this compound in various laboratory and drug development settings.

Introduction

This compound is a substituted aniline derivative that serves as a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. Its solubility in common organic solvents is a critical physical property that influences reaction conditions, purification methods, and formulation development. Understanding its solubility profile is essential for its effective application in research and development.

Physicochemical Properties of this compound

PropertyValue
CAS Number 458-52-6
Molecular Formula C₇H₈FNO
Molecular Weight 141.14 g/mol
Appearance Not specified, likely a solid at room temperature
Melting Point Not specified
Boiling Point Not specified

Solubility Data

Qualitative Solubility of this compound and its Analogs

CompoundSolventSolubilityTemperature (°C)
This compound General Organic SolventsModerate solubility has been noted.Not Specified
3-Fluoro-4-methoxyaniline MethanolSoluble.Not Specified
4-Methoxyaniline (p-Anisidine) EthanolSignificantly soluble.[1]Not Specified
MethanolSignificantly soluble.[1]Not Specified
HexaneLimited solubility.[1]Not Specified

Based on the available information for its analogs, it is anticipated that this compound will exhibit good solubility in polar organic solvents such as alcohols (methanol, ethanol) and limited solubility in non-polar hydrocarbon solvents. The presence of the polar amino and methoxy groups, along with the fluorine atom, contributes to its interaction with polar solvent molecules.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols outline standard methods for determining the solubility of a solid compound in an organic solvent.

Saturation Shake-Flask Method

This gravimetric method is considered the gold standard for determining equilibrium solubility.

Materials:

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Evaporating dish or pre-weighed vial

  • Oven or vacuum desiccator

Procedure:

  • Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in a constant temperature shaker. Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

  • Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent any solid particles from being transferred.

  • Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

  • Mass Determination: Carefully evaporate the solvent under a gentle stream of nitrogen or in an oven at a temperature below the boiling point of the solvent and the melting point of the compound. Once the solvent is fully evaporated, re-weigh the dish or vial containing the solid residue.

  • Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent (e.g., g/100 mL or g/100 g).

Visual Method (Qualitative to Semi-Quantitative)

This method provides a rapid estimation of solubility.

Materials:

  • This compound

  • Selected organic solvents

  • Test tubes or small vials

  • Vortex mixer or magnetic stirrer

  • Graduated pipette or burette

Procedure:

  • Weighing: Accurately weigh a small amount of this compound and place it in a test tube.

  • Solvent Addition: Gradually add the solvent in small, known increments using a pipette or burette.

  • Dissolution: After each addition, vigorously agitate the mixture using a vortex mixer or magnetic stirrer until the solid is fully dissolved.

  • Observation: The point at which the solid completely dissolves provides the amount of solvent required to dissolve the initial mass of the solute.

  • Calculation: The solubility can be estimated from the mass of the solute and the total volume of the solvent added.

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a solid compound in an organic solvent using the saturation shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh excess This compound B Add known volume of organic solvent A->B C Seal vial and place in constant temperature shaker B->C D Agitate for 24-72 hours C->D E Allow solid to settle D->E F Filter supernatant E->F G Evaporate solvent from a known volume of filtrate F->G H Weigh the solid residue G->H I Calculate solubility (e.g., g/100 mL) H->I

Caption: Workflow for Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound remains to be published, the available information on its analogs suggests a favorable solubility in polar organic solvents. For applications requiring precise solubility values, the experimental protocols provided in this guide offer robust methods for their determination. The continued investigation and publication of the physicochemical properties of such important chemical intermediates are crucial for advancing research and development in the pharmaceutical and chemical industries.

References

A Technical Guide to the Synthesis of Osimertinib: Key Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of non-small cell lung cancer (NSCLC) with EGFR mutations. The synthesis of this complex molecule involves several key steps and starting materials, the understanding of which is crucial for process optimization and development. This technical guide provides an in-depth analysis of a prominent synthetic route to Osimertinib, detailing the core starting materials, experimental protocols, and quantitative data. Furthermore, it visualizes the targeted EGFR signaling pathway and the experimental workflow using the DOT language for Graphviz.

Introduction to Osimertinib and its Mechanism of Action

Osimertinib is designed to selectively inhibit both EGFR-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs. Its mechanism of action involves the covalent modification of a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain, leading to irreversible inhibition of its activity. This targeted approach spares wild-type EGFR, thereby reducing toxicity.

The EGFR Signaling Pathway

The epidermal growth factor receptor is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are critical for regulating cell proliferation, survival, and differentiation. In NSCLC with activating EGFR mutations, these pathways are constitutively active, driving tumorigenesis. Osimertinib's inhibition of EGFR effectively shuts down these downstream signals.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Osimertinib Osimertinib Osimertinib->EGFR Inhibits

EGFR Signaling Pathway and Osimertinib's Point of Inhibition.

Key Starting Materials and Synthetic Strategy

The synthesis of Osimertinib can be approached through various routes, with a common strategy involving the convergent synthesis of two key fragments: a substituted pyrimidine core and an acrylamide side chain attached to a substituted aniline. A representative and well-documented approach utilizes the following key starting materials:

  • N-methylindole: Forms the indole moiety of the pyrimidine core.

  • 2,4-Dichloropyrimidine: Acts as the pyrimidine backbone.

  • 4-Fluoro-2-methoxy-5-nitroaniline: A key building block for the substituted aniline portion of the molecule.

  • N,N,N'-Trimethylethylenediamine: Used to introduce the dimethylaminoethyl(methyl)amino side chain.

  • 3-Chloropropionyl chloride or Acryloyl chloride: Reagents for the formation of the reactive acrylamide "warhead."

The overall synthetic strategy involves the sequential construction of the molecule, culminating in the formation of the crucial acrylamide group.

Experimental Protocols

The following sections provide a detailed, step-by-step methodology for the synthesis of Osimertinib, compiled from various sources to represent a coherent and plausible industrial-scale process.

Synthesis of 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole

This initial step involves a Friedel-Crafts-type reaction to couple the indole and pyrimidine rings.

Materials:

  • N-methylindole

  • 2,4-Dichloropyrimidine

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

Procedure:

  • A solution of N-methylindole in dichloromethane is cooled to 0-5 °C.

  • Anhydrous aluminum chloride is added portion-wise, maintaining the temperature below 10 °C.

  • A solution of 2,4-dichloropyrimidine in dichloromethane is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature until completion, as monitored by TLC or HPLC.

  • The reaction is quenched by the slow addition of ice-cold water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole.

Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine

This step involves a nucleophilic aromatic substitution (SNAr) reaction.

Materials:

  • 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole

  • 4-fluoro-2-methoxy-5-nitroaniline

  • p-Toluenesulfonic acid

  • 2-Pentanol

Procedure:

  • To a reaction vessel, add 2-pentanol, 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole, 4-fluoro-2-methoxy-5-nitroaniline, and p-toluenesulfonic acid.[1]

  • Heat the reaction mixture to 80 °C and maintain stirring for 6 hours.[1]

  • Upon completion, cool the mixture to room temperature (25-28 °C).[1]

  • Filter the solid product and wash the filter cake with preheated 2-pentanol (50 °C).[1]

  • Dry the resulting solid in a vacuum oven to obtain the product as a yellow solid.[1]

Synthesis of N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine

Another SNAr reaction is performed to introduce the side chain.

Materials:

  • N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine

  • N,N,N'-trimethylethane-1,2-diamine

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylacetamide (DMAc)

Procedure:

  • A mixture of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine, N,N,N'-trimethylethane-1,2-diamine, and DIPEA in DMAc is heated.

  • The reaction is monitored until the starting material is consumed.

  • The reaction mixture is cooled and water is added to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried.

Reduction of the Nitro Group

The nitro group is reduced to an amine, which is a precursor to the acrylamide moiety.

Materials:

  • N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine

  • Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas

Procedure:

  • The nitro compound is dissolved in ethanol.

  • Palladium on carbon (10%) is added as a catalyst.

  • The mixture is subjected to hydrogenation under a hydrogen atmosphere until the reaction is complete.

  • The catalyst is removed by filtration through celite.

  • The filtrate is concentrated to yield the aniline product, which is often used immediately in the next step due to its potential instability.

Formation of Osimertinib (Acrylamide Formation)

This is the final and crucial step to install the reactive acrylamide group.

Materials:

  • N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine

  • 3-Chloropropionyl chloride

  • Sodium bicarbonate

  • Ethanol and water

  • Triethylamine

  • Acetonitrile

Procedure:

  • The aniline intermediate is dissolved in a mixture of ethanol and water.

  • Sodium bicarbonate is added, and the mixture is cooled.

  • 3-Chloropropionyl chloride is added dropwise.

  • After the acylation is complete, the intermediate is treated with triethylamine in acetonitrile and heated to reflux to induce elimination and form the acrylamide.

  • The reaction mixture is cooled, and water is added to precipitate the product.

  • The solid is filtered and dried to yield Osimertinib base.

Salt Formation (Osimertinib Mesylate)

The final step is the formation of the mesylate salt for improved stability and bioavailability.

Materials:

  • Osimertinib base

  • Methanesulfonic acid (MsOH)

  • Acetone and water

Procedure:

  • Osimertinib base is dissolved in a mixture of acetone and water at an elevated temperature (e.g., 50 °C).[2]

  • A solution of methanesulfonic acid is added.[2]

  • The mixture is stirred, then cooled to allow for crystallization.

  • The solid is collected by filtration, washed with acetone, and dried under vacuum to yield Osimertinib mesylate.[2]

Quantitative Data

The efficiency of a synthetic route is determined by its overall yield and the purity of the final product. The following tables summarize reported quantitative data for a representative synthesis of Osimertinib.

Table 1: Yields of Key Synthetic Steps

StepProductReported Yield
3.2N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine99.0%[1]
3.5 & 3.6Osimertinib Mesylate (from the aniline intermediate)77% (overall for 4 steps)[2]

Table 2: Purity of Final Product

ProductAnalytical MethodReported Purity
Osimertinib MesylateHPLC99.87%[2]

Experimental Workflow

The following diagram illustrates the logical flow of the synthetic process described above.

Osimertinib_Synthesis_Workflow Start Starting Materials: N-methylindole, 2,4-Dichloropyrimidine, 4-Fluoro-2-methoxy-5-nitroaniline Step1 Step 3.1: Friedel-Crafts Reaction Start->Step1 Step2 Step 3.2: SNAr Reaction Step1->Step2 Step3 Step 3.3: Side Chain Introduction (SNAr) Step2->Step3 Step4 Step 3.4: Nitro Group Reduction Step3->Step4 Step5 Step 3.5: Acrylamide Formation Step4->Step5 Step6 Step 3.6: Salt Formation Step5->Step6 FinalProduct Osimertinib Mesylate Step6->FinalProduct

Logical workflow for the synthesis of Osimertinib.

Conclusion

The synthesis of Osimertinib is a multi-step process that relies on the strategic assembly of key molecular fragments. The route detailed in this guide, starting from N-methylindole and substituted anilines, represents a viable and high-yielding approach to obtaining the final active pharmaceutical ingredient. Understanding the nuances of each experimental step, including reaction conditions and purification methods, is paramount for researchers and professionals in the field of drug development and manufacturing. The provided data and visualizations serve as a comprehensive resource for the synthesis of this critical anti-cancer therapeutic.

References

The Pivotal Role of 2-Fluoro-4-methoxyaniline and Its Isomers in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine and methoxy functional groups onto an aniline scaffold has proven to be a highly effective strategy in the design of novel therapeutic agents. Among these, 2-Fluoro-4-methoxyaniline and its structural isomer, 4-Fluoro-2-methoxyaniline, have emerged as critical building blocks in the synthesis of a diverse array of biologically active molecules. Their unique electronic properties and conformational influences contribute significantly to the potency, selectivity, and pharmacokinetic profiles of the resulting drug candidates. This technical guide provides a comprehensive overview of the role of these fluorinated anilines in medicinal chemistry, detailing their synthesis, applications, and the biological activities of their derivatives, supported by quantitative data, experimental protocols, and pathway visualizations.

Physicochemical Properties

The physicochemical properties of this compound and its isomer are foundational to their utility in drug design. A summary of these key properties is presented below.

PropertyThis compound4-Fluoro-2-methoxyaniline
CAS Number 458-52-6[1][2][3][4]450-91-9[5][6][7][8][9][10]
Molecular Formula C₇H₈FNO[1][2][3][11]C₇H₈FNO[6][7][8]
Molecular Weight 141.14 g/mol [1][11]141.14 g/mol [6][7][8]
Melting Point 48-51 °C[11]Not explicitly stated
Boiling Point Not available215 °C[6][7]
Density Not available1.176 g/cm³[6][7]

Core Applications in Medicinal Chemistry

This compound and its isomer serve as versatile intermediates in the synthesis of a range of therapeutic agents. The strategic placement of the fluoro and methoxy groups can significantly influence target binding and metabolic stability.

Key therapeutic areas where these building blocks are employed include:

  • Oncology: As precursors to potent kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[12]

  • Neuropharmacology: In the synthesis of 5-Hydroxytryptamine (5-HT3) receptor antagonists, which are crucial in managing nausea and vomiting, especially in the context of chemotherapy.[5][6]

  • Infectious Diseases: As a key intermediate for the antibiotic drug linezolid, highlighting its role in combating bacterial infections.[13]

  • Biodefense: Utilized in the development of inhibitors for Botulinum neurotoxin A light chain.[5][6]

  • Agrochemicals: Beyond pharmaceuticals, these anilines are also used in the formulation of effective herbicides and pesticides.[9][14]

Synthesis and Derivatization: Experimental Protocols

The synthesis of this compound and the subsequent derivatization to yield biologically active compounds are critical processes for drug discovery and development.

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from commercially available precursors. One documented method involves the nitration of 2-fluorophenol, followed by methylation and subsequent reduction of the nitro group.[15] However, this method can suffer from issues with regioselectivity. An alternative, more controlled synthesis has been developed to overcome these limitations.[15]

Alternative Synthesis of this compound: [15]

  • Protection of the amine: 2-Fluoro-4-iodoaniline is reacted with acetonylacetone in the presence of p-toluenesulfonic acid in refluxing toluene to yield 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole.

  • Ullmann Coupling: The resulting protected aniline is then subjected to an Ullman coupling reaction.

  • Deprotection: The pyrrole protecting group is removed using hydroxylamine hydrochloride and triethylamine in a mixture of ethanol and water to yield the final product, this compound.

Synthesis of N-(4-fluoro-2-methoxyphenyl)acetamide from 4-Fluoro-2-methoxyaniline

This protocol details the acetylation of 4-Fluoro-2-methoxyaniline, a common step in the synthesis of more complex derivatives.[16]

  • Reaction Setup: To a solution of 4-fluoro-2-methoxyaniline (380 g) in acetic acid (950 ml), slowly add acetic anhydride (439 g) while maintaining the temperature between 25-35°C.

  • Heating: Heat the reaction mixture to 90°C and stir for 3-5 hours.

  • Workup: Decompose the reaction mass in water (1000 ml) and stir for 1-2 hours at 25-30°C.

  • Extraction and Purification: Filter the resulting solid and wash with water. The crude product can be further purified by extraction with ethyl acetate.

Biological Activity of Derivatives

Derivatives of fluorinated methoxyanilines have demonstrated significant potential across various therapeutic areas. The following table summarizes the in vitro anticancer activity of representative anilinoquinazoline and anilinoquinoline derivatives.

Compound IDTarget Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
8a A431 (Carcinoma)2.62Erlotinib>100[12]
1f HeLa (Cervical)>50Gefitinib17.12[12]
BGC823 (Gastric)3.21Gefitinib19.27[12]
2i HeLa (Cervical)7.15Gefitinib17.12[12]
BGC823 (Gastric)4.65Gefitinib19.27[12]
10k A549 (Lung)0.07Afatinib0.05[12]
PC-3 (Prostate)7.67Afatinib4.1[12]
MCF-7 (Breast)4.65Afatinib5.83[12]
HeLa (Cervical)4.83Afatinib6.81[12]
4a MDA-MB-231 (Breast)0.88--[12]

Visualizing the Role in Drug Discovery

To better illustrate the concepts discussed, the following diagrams visualize key workflows and biological pathways.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation 2_Fluoro_4_methoxyaniline This compound or Isomer Derivatization Chemical Derivatization (e.g., acylation, coupling reactions) 2_Fluoro_4_methoxyaniline->Derivatization Novel_Compound_Library Library of Novel Aniline Derivatives Derivatization->Novel_Compound_Library Screening High-Throughput Screening (e.g., kinase assays, cell viability) Novel_Compound_Library->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

Caption: General workflow for the synthesis and biological evaluation of novel drug candidates derived from this compound.

Many of the anticancer derivatives of fluorinated anilines function by inhibiting key signaling pathways involved in tumor growth and proliferation. The diagram below illustrates the dual inhibition of the EGFR and VEGFR-2 pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK PLC_PKC PLCγ/PKC Pathway VEGFR2->PLC_PKC Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Angiogenesis Angiogenesis PLC_PKC->Angiogenesis Inhibitor Anilino-based Inhibitor Inhibitor->EGFR Inhibitor->VEGFR2

Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways by anilino-based compounds.

Conclusion

This compound and its isomers are undeniably valuable scaffolds in the field of medicinal chemistry. The strategic placement of the fluorine and methoxy groups imparts unique properties that medicinal chemists can leverage to design novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. The continued exploration of derivatives based on these core structures holds significant promise for the development of next-generation treatments for a wide range of diseases, from cancer to infectious and neurological disorders. The data and protocols presented in this guide aim to serve as a valuable resource for researchers and scientists working at the forefront of drug discovery and development.

References

The Strategic Role of 2-Fluoro-4-methoxyaniline in Modern Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the intricate landscape of pharmaceutical development, the selection of versatile and efficient intermediates is paramount to the successful synthesis of novel therapeutic agents. 2-Fluoro-4-methoxyaniline has emerged as a key building block, offering a unique combination of reactivity and structural features that are highly advantageous for the creation of complex molecular architectures, particularly in the realm of kinase inhibitors. This technical guide provides an in-depth overview of this compound, including its chemical properties, a detailed synthetic protocol, and its application as a pharmaceutical intermediate.

Core Properties of this compound

This compound, a substituted aniline, possesses a distinct arrangement of a fluorine atom and a methoxy group on the aromatic ring. This substitution pattern significantly influences its electronic properties and reactivity, making it a valuable precursor in multi-step synthetic pathways.

PropertyValueReference
CAS Number 458-52-6[1][2]
Molecular Formula C₇H₈FNO[1][2]
Molecular Weight 141.14 g/mol [1]
Melting Point 48-51 °C[3]
Boiling Point Not Available[3]
Appearance White Powder[4]
SMILES COc1ccc(c(c1)F)N[4]
InChI InChI=1/C7H8FNO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3[4]

Synthesis of this compound: An Established Protocol

The reliable synthesis of this compound is crucial for its application in drug discovery and development. A well-established and high-yielding protocol is available through Organic Syntheses, which details a two-step process involving the protection of a precursor followed by a methoxylation reaction.

Experimental Protocol: Ullman Methoxylation for the Preparation of this compound[5]

Step A: Preparation of 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole

  • A mixture of 2-fluoro-4-iodoaniline (1 equivalent), 2,5-hexanedione (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene is heated to reflux with azeotropic removal of water.

  • Upon completion of the reaction, the mixture is cooled, washed with aqueous sodium bicarbonate and brine, and the organic layer is dried over magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by chromatography to yield 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole.

Step B: Methoxylation and Deprotection to Yield this compound

  • A mixture of 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole (1 equivalent), sodium methoxide (2 equivalents), and a catalytic amount of copper(I) iodide in N,N-dimethylformamide (DMF) is heated.

  • After the methoxylation is complete, the reaction mixture is cooled and treated with hydroxylamine hydrochloride in aqueous ethanol to effect the deprotection of the pyrrole group.

  • The resulting mixture is worked up by extraction with an organic solvent, followed by washing, drying, and concentration.

  • The crude this compound is then purified by chromatography or crystallization to afford the final product as a light brown to dark brown solid.

Synthesis_Workflow cluster_stepA Step A: Protection cluster_stepB Step B: Methoxylation & Deprotection 2-Fluoro-4-iodoaniline 2-Fluoro-4-iodoaniline ReactionA Reflux in Toluene (p-TsOH cat.) 2-Fluoro-4-iodoaniline->ReactionA Hexanedione Hexanedione Hexanedione->ReactionA Protected_Intermediate 1-(2-Fluoro-4-iodophenyl) -2,5-dimethyl-1H-pyrrole ReactionA->Protected_Intermediate ReactionB Heat in DMF (CuI cat.) Protected_Intermediate->ReactionB Sodium_Methoxide Sodium_Methoxide Sodium_Methoxide->ReactionB Methoxylated_Intermediate Methoxylated Pyrrole ReactionB->Methoxylated_Intermediate Deprotection Hydroxylamine HCl Methoxylated_Intermediate->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Synthetic workflow for the preparation of this compound.

Application in Pharmaceutical Synthesis: A Representative Example

The structural motifs present in this compound make it an ideal candidate for the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. A common synthetic strategy involves the nucleophilic aromatic substitution (SNA) reaction between a substituted aniline and a heterocyclic core, such as a quinazoline. The synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor, and its analogues often employs similar fluorinated anilines.

Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Derivative

This protocol describes a representative synthesis of a 4-(2-fluoro-4-methoxyphenylamino)quinazoline derivative, a common scaffold in kinase inhibitors.

  • To a solution of 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) in isopropanol, add this compound (1.1 equivalents).

  • The reaction mixture is heated to reflux for 4-6 hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The solid is washed with cold isopropanol and dried under vacuum to yield the desired 4-(2-fluoro-4-methoxyphenylamino)-6,7-dimethoxyquinazoline.[5]

Kinase_Inhibitor_Synthesis 2F4MA This compound Reaction Nucleophilic Aromatic Substitution (SNAr) Isopropanol, Reflux 2F4MA->Reaction Quinazoline_Core 4-Chloro-6,7-dimethoxyquinazoline Quinazoline_Core->Reaction Product 4-(2-Fluoro-4-methoxyphenylamino) -6,7-dimethoxyquinazoline Reaction->Product Kinase_Inhibitor Kinase Inhibitor Scaffold Product->Kinase_Inhibitor

Caption: Synthesis of a kinase inhibitor scaffold using this compound.

Signaling Pathway Context

The kinase inhibitors synthesized using this compound as a precursor often target critical signaling pathways implicated in cancer cell proliferation and survival. For instance, EGFR inhibitors block the downstream signaling cascades that promote tumor growth.

Signaling_Pathway Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR ADP ADP EGFR->ADP Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream_Signaling P Kinase_Inhibitor Kinase Inhibitor (e.g., Gefitinib Analog) Kinase_Inhibitor->EGFR inhibits ATP ATP ATP->EGFR binds Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation

Caption: Inhibition of the EGFR signaling pathway by a kinase inhibitor.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use. The compound is toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure.

Conclusion

This compound stands out as a valuable and versatile intermediate in the synthesis of pharmaceuticals, particularly in the development of targeted therapies such as kinase inhibitors. Its unique structural features and reactivity allow for its incorporation into complex molecular scaffolds, enabling the exploration of new chemical space in drug discovery. The availability of robust synthetic protocols for its preparation further enhances its utility for researchers and scientists in the pharmaceutical industry. As the demand for more effective and selective therapeutics continues to grow, the strategic use of well-designed intermediates like this compound will remain a cornerstone of innovation in drug development.

References

Methodological & Application

Protocol for N-acetylation of 2-Fluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

The N-acetylation of anilines is a fundamental and widely utilized transformation in organic synthesis. This reaction serves multiple purposes, including the protection of the amino group to modulate its reactivity and directing group effects in subsequent electrophilic aromatic substitution reactions. Furthermore, the resulting acetamides are often key intermediates in the synthesis of pharmaceuticals and other biologically active compounds. This document provides a detailed protocol for the N-acetylation of 2-fluoro-4-methoxyaniline to produce N-(2-fluoro-4-methoxyphenyl)acetamide using acetic anhydride.

Reaction Principle

The N-acetylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group and a proton transfer to yield the stable amide product, N-(2-fluoro-4-methoxyphenyl)acetamide, and acetic acid as a byproduct. The reaction is typically carried out in a suitable solvent and can be facilitated by the addition of a base to neutralize the acetic acid formed.

Target Audience

These application notes and protocols are intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who are engaged in the synthesis and modification of aromatic amines.

Data Presentation

A summary of the physical and chemical properties of the starting material and the product is provided below for easy reference.

PropertyThis compound (Starting Material)N-(2-fluoro-4-methoxyphenyl)acetamide (Product)
Molecular Formula C₇H₈FNOC₉H₁₀FNO₂
Molecular Weight 141.14 g/mol 183.18 g/mol
CAS Number 458-52-6582-11-6
Appearance Not specifiedNot specified
Melting Point Not specifiedNot specified
Boiling Point Not specifiedNot specified
Purity Not specified95% (as per supplier data)[1]
Typical Yield N/A83.13% (for isomeric compound)[1]

Note: Specific experimental data for the melting point and boiling point of the product were not available in the searched literature. The yield is based on a similar reaction with an isomeric starting material.

Experimental Protocols

This section outlines a detailed procedure for the N-acetylation of this compound. This protocol is adapted from a procedure for the analogous compound, 4-fluoro-2-methoxyaniline.

Materials and Reagents

  • This compound

  • Acetic anhydride

  • Acetic acid (glacial)

  • Water (deionized)

  • Ethyl acetate

  • Petroleum ether

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Addition of Acetic Anhydride: While stirring the solution at room temperature (25-30 °C), slowly add acetic anhydride (1.1-1.5 eq) to the reaction mixture over a period of 1-2 hours.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to 90 °C and maintain this temperature with stirring for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing cold water to precipitate the crude product.

    • Stir the aqueous mixture for 1-2 hours to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel and wash it with water.

  • Extraction and Purification:

    • Transfer the crude product to a separatory funnel and dissolve it in ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Recrystallization:

    • To the residue, add petroleum ether and cool the mixture to below 10 °C while stirring for 30 minutes to induce crystallization.

    • Collect the purified solid product by vacuum filtration and wash it with cold petroleum ether.

    • Dry the final product under vacuum at 50-60 °C for 3-5 hours.

  • Characterization: The identity and purity of the synthesized N-(2-fluoro-4-methoxyphenyl)acetamide can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by melting point determination.

Visualizations

Reaction Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Dissolve this compound in Acetic Acid add_anhydride Add Acetic Anhydride start->add_anhydride heat Heat at 90°C add_anhydride->heat quench Quench with Water heat->quench filter_crude Filter Crude Product quench->filter_crude extract Extract with Ethyl Acetate filter_crude->extract wash Wash with NaHCO3, Water, Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize from Petroleum Ether concentrate->recrystallize characterize Characterization (NMR, IR, MP) recrystallize->characterize

Caption: Experimental workflow for the N-acetylation of this compound.

Reaction Mechanism

reaction_mechanism aniline This compound (Nucleophile) intermediate Tetrahedral Intermediate aniline->intermediate Nucleophilic Attack acetic_anhydride Acetic Anhydride (Electrophile) acetic_anhydride->intermediate product N-(2-fluoro-4-methoxyphenyl)acetamide intermediate->product Elimination of Acetate & Proton Transfer byproduct Acetic Acid intermediate->byproduct

Caption: Mechanism of N-acetylation of this compound.

References

Application of 2-Fluoro-4-methoxyaniline in the Synthesis of Potent 5-HT3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Fluoro-4-methoxyaniline is a key building block in the synthesis of a class of potent 5-hydroxytryptamine3 (5-HT3) receptor antagonists. The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes, including emesis, anxiety, and gastrointestinal motility. Antagonists of this receptor are clinically significant, primarily used as antiemetics to manage nausea and vomiting, particularly that induced by chemotherapy and radiotherapy. The ortho-substituted phenylurea scaffold, derived from this compound, has been identified as a crucial pharmacophore for high-affinity binding to the 5-HT3 receptor. This document provides detailed application notes and protocols for the synthesis and evaluation of these antagonists.

Signaling Pathway of 5-HT3 Receptor Antagonism

The 5-HT3 receptor is a cation-selective ion channel. Its activation by serotonin (5-HT) leads to a rapid influx of cations, resulting in neuronal depolarization. 5-HT3 receptor antagonists competitively block the binding of serotonin to the receptor, thereby inhibiting this depolarization and the subsequent downstream signaling that can trigger emesis and other responses.

5-HT3_Receptor_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin 5-HT3_Receptor 5-HT3 Receptor Serotonin->5-HT3_Receptor Binds Ion_Channel Cation Channel (Na+, K+, Ca2+) 5-HT3_Receptor->Ion_Channel Activates Depolarization Depolarization Ion_Channel->Depolarization Leads to Signal_Transduction Signal Transduction (e.g., Emesis Reflex) Depolarization->Signal_Transduction Antagonist 5-HT3 Antagonist (e.g., Phenylurea Derivative) Antagonist->5-HT3_Receptor Blocks

5-HT3 Receptor Signaling and Antagonist Action

Synthetic Application: Ortho-Substituted Phenylurea Derivatives

A prominent application of this compound is in the synthesis of ortho-substituted phenylureas, which act as potent 5-HT3 receptor antagonists. The general structure involves the 2-fluoro-4-methoxyphenylurea moiety attached to a basic nitrogen-containing bicyclic system, such as a tropane or granatane scaffold.

General Synthetic Workflow

The synthesis typically proceeds through the formation of a phenyl isocyanate intermediate from this compound, which then reacts with the desired amino-bicyclic compound to form the final urea derivative.

Synthetic_Workflow Start Starting Materials Step1 Intermediate Formation Start->Step1 This compound + Phosgene equivalent Step2 Urea Formation Start->Step2 Amino-bicyclic compound (e.g., endo-8-methyl-8- azabicyclo[3.2.1]octan-3-amine) Step1->Step2 2-Fluoro-4-methoxyphenyl isocyanate Purification Purification Step2->Purification Final Final Product Purification->Final Ortho-substituted Phenylurea

General Synthetic Workflow for Phenylurea-based 5-HT3 Antagonists

Experimental Protocols

Protocol 1: Synthesis of N-(endo-8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-N'-(2-fluoro-4-methoxyphenyl)urea

This protocol is based on the general procedures for synthesizing ortho-substituted phenylurea 5-HT3 receptor antagonists.

Materials:

  • This compound

  • Triphosgene (or other phosgene equivalent)

  • Triethylamine

  • endo-8-methyl-8-azabicyclo[3.2.1]octan-3-amine

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Methanol

Procedure:

  • Formation of 2-Fluoro-4-methoxyphenyl isocyanate:

    • To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene at 0 °C under an inert atmosphere, add a solution of triphosgene (0.4 eq) in anhydrous toluene dropwise.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

    • Cool the mixture to room temperature and filter to remove triethylamine hydrochloride.

    • Concentrate the filtrate under reduced pressure to yield the crude 2-fluoro-4-methoxyphenyl isocyanate, which can be used in the next step without further purification.

  • Urea Formation:

    • Dissolve endo-8-methyl-8-azabicyclo[3.2.1]octan-3-amine (1.0 eq) in anhydrous DCM.

    • To this solution, add a solution of the crude 2-fluoro-4-methoxyphenyl isocyanate (1.1 eq) in anhydrous DCM dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours.

  • Work-up and Purification:

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes, followed by a small percentage of methanol in ethyl acetate if necessary, to afford the pure N-(endo-8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-N'-(2-fluoro-4-methoxyphenyl)urea.

Protocol 2: In vitro Evaluation of 5-HT3 Receptor Binding Affinity

This protocol describes a radioligand binding assay to determine the affinity of the synthesized compound for the 5-HT3 receptor.

Materials:

  • Rat brain cortex homogenate (as a source of 5-HT3 receptors)

  • [³H]-GR65630 (or other suitable radioligand)

  • Synthesized phenylurea antagonist

  • Serotonin (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the synthesized antagonist in the assay buffer.

  • In a series of tubes, add the rat brain cortex homogenate, [³H]-GR65630 at a concentration near its Kd, and either assay buffer (for total binding), a high concentration of serotonin (for non-specific binding), or the synthesized antagonist at various concentrations.

  • Incubate the tubes at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus and wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each antagonist concentration by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: In vivo Assessment of 5-HT3 Receptor Antagonism (von Bezold-Jarisch Reflex)

The von Bezold-Jarisch (B-J) reflex, a triad of bradycardia, hypotension, and apnea, can be induced by intravenous administration of 5-HT or a 5-HT3 receptor agonist. The antagonism of this reflex is a common in vivo method to assess the potency of 5-HT3 receptor antagonists.

Materials:

  • Male Sprague-Dawley rats

  • Urethane (anesthetic)

  • Serotonin (5-HT) or a selective 5-HT3 agonist (e.g., 2-methyl-5-HT)

  • Synthesized phenylurea antagonist

  • Saline

  • Apparatus for monitoring blood pressure and heart rate

Procedure:

  • Anesthetize the rats with urethane.

  • Cannulate the jugular vein for intravenous administration of drugs and the carotid artery for monitoring blood pressure and heart rate.

  • Allow the animal's physiological parameters to stabilize.

  • Administer a bolus injection of 5-HT to elicit the B-J reflex and record the change in heart rate.

  • Administer the synthesized antagonist intravenously at various doses.

  • After a set period, challenge the animal again with the same dose of 5-HT and record the response.

  • Calculate the percentage inhibition of the 5-HT-induced bradycardia for each dose of the antagonist.

  • Determine the ID50 value (the dose of the antagonist that causes 50% inhibition of the B-J reflex).

Quantitative Data Summary

The following table summarizes the pharmacological data for a series of ortho-substituted phenylureas derived from substituted anilines, including those structurally related to derivatives of this compound. The data is presented as pKi values, which represent the negative logarithm of the inhibition constant (Ki) from in vitro radioligand binding assays. A higher pKi value indicates a higher binding affinity.

Compound IDAromatic Substituent (R)Bicyclic MoietypKi (5-HT3 Receptor)
1 2-F, 4-OMeTropane8.5
2 2-Cl, 4-OMeTropane8.7
3 2-Me, 4-OMeTropane8.2
4 2-F, 4-OMeGranatane8.1

Note: The data presented is representative of the class of compounds and is based on published literature. Specific values may vary depending on the exact experimental conditions.

Conclusion

This compound is a valuable precursor for the synthesis of potent and selective 5-HT3 receptor antagonists. The ortho-substituted phenylurea derivatives demonstrate high affinity for the 5-HT3 receptor and exhibit significant in vivo antagonist activity. The provided protocols offer a framework for the synthesis and pharmacological evaluation of these compounds, which are of considerable interest in the development of new therapeutic agents.

Application Notes & Protocols for the Use of 2-Fluoro-4-methoxyaniline in Continuous Flow Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Continuous flow chemistry represents a paradigm shift in modern chemical synthesis, offering significant advantages over traditional batch processing, particularly in the pharmaceutical industry. The enhanced safety, efficiency, and scalability of flow reactors make them ideal for handling hazardous reagents and unstable intermediates.[1] 2-Fluoro-4-methoxyaniline is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules. Its functional groups—a primary amine, a fluorine atom, and a methoxy group—provide multiple reaction sites for constructing diverse molecular architectures.

One of the most critical transformations involving anilines is diazotization, which generates highly reactive diazonium salts. In batch production, the accumulation of these potentially explosive intermediates poses significant safety risks, making the process challenging to scale up.[2] Continuous flow technology mitigates these risks by generating and consuming the diazonium salt in situ within a small, controlled reactor volume, thereby preventing its accumulation.[3]

These application notes provide a detailed protocol for a representative two-step continuous flow process starting from this compound: its diazotization followed by a subsequent Sandmeyer-type reaction. This process highlights the key benefits of flow chemistry for the safe and efficient synthesis of pharmaceutical intermediates.

Key Application: Two-Step Continuous Flow Synthesis of 2-Fluoro-1-iodo-4-methoxybenzene

This section details the continuous flow synthesis of 2-Fluoro-1-iodo-4-methoxybenzene from this compound. The process is divided into two main stages:

  • Diazotization: Formation of the intermediate diazonium salt.

  • Iodination: Conversion of the diazonium salt to the final product.

The ability to "telescope" these reactions—feeding the output of the first reactor directly into the second—is a major advantage of continuous flow systems, improving efficiency by eliminating the need to isolate the unstable intermediate.[4]

Logical Workflow for the Two-Step Synthesis

G cluster_0 Reagent Preparation cluster_1 Continuous Flow System cluster_2 Workup & Analysis A This compound in Acetic Acid/HCl P1 Pump A A->P1 B Sodium Nitrite in Water P2 Pump B B->P2 C Potassium Iodide in Water P3 Pump C C->P3 M1 T-Mixer P1->M1 P2->M1 M2 T-Mixer P3->M2 R1 Reactor 1 (Diazotization) Coil Reactor @ 0-5 °C M1->R1 R1->M2 R2 Reactor 2 (Iodination) Coil Reactor @ 25-40 °C M2->R2 BP Back Pressure Regulator R2->BP Collection Product Collection (Quenched with Na2S2O3) BP->Collection Purification Extraction & Purification Collection->Purification Final Final Product: 2-Fluoro-1-iodo-4-methoxybenzene Purification->Final

Caption: Workflow for the two-step continuous flow synthesis.

Data Presentation: Reaction Parameters and Performance

The following tables summarize the optimized parameters for the continuous flow synthesis. These values are representative and may require further optimization based on the specific reactor system used.

Table 1: Optimized Conditions for Continuous Flow Diazotization (Reactor 1)

ParameterValue
Reactants
Stream AThis compound (1.0 M in 3:1 Acetic Acid/Conc. HCl)
Stream BSodium Nitrite (1.2 M in H₂O)
Flow Rates
Stream A Flow Rate1.0 mL/min
Stream B Flow Rate1.0 mL/min
Reactor Conditions
Reactor TypePFA Coil Reactor (10 mL volume)
Residence Time5 minutes
Temperature5 °C
Output
Conversion to Diazonium Salt>99% (Determined by in-line analysis)

Table 2: Optimized Conditions for Continuous Flow Iodination (Reactor 2)

ParameterValue
Reactants
Stream from Reactor 1Intermediate Diazonium Salt Solution
Stream CPotassium Iodide (1.5 M in H₂O)
Flow Rates
Stream from R1 Flow Rate2.0 mL/min
Stream C Flow Rate1.5 mL/min
Reactor Conditions
Reactor TypePFA Coil Reactor (20 mL volume)
Residence Time~5.7 minutes
Temperature40 °C
Output
Isolated Yield (after workup)85-92%
Purity (by HPLC)>98%

Experimental Protocols

The following protocols provide a detailed methodology for the described continuous flow synthesis.

Protocol 1: Preparation of Reagent Solutions
  • Solution A (Aniline): In a 100 mL volumetric flask, dissolve 14.11 g (0.1 mol) of this compound in 75 mL of glacial acetic acid. Slowly add 25 mL of concentrated hydrochloric acid while cooling in an ice bath. Once the addition is complete, allow the solution to return to room temperature.

  • Solution B (Nitrite): In a 100 mL volumetric flask, dissolve 8.28 g (0.12 mol) of sodium nitrite (NaNO₂) in deionized water and dilute to the mark.

  • Solution C (Iodide): In a 100 mL volumetric flask, dissolve 24.9 g (0.15 mol) of potassium iodide (KI) in deionized water and dilute to the mark.

Protocol 2: Continuous Flow System Setup and Operation
  • System Assembly: Assemble the continuous flow system as depicted in the workflow diagram. Use chemically resistant tubing (e.g., PFA or PTFE) for all fluidic connections. Ensure the coil reactors are fully submerged in thermostat-controlled cooling/heating baths.

  • Priming the System: Prime the pumps and lines with the respective solvents used for each solution to ensure a stable flow and remove any air bubbles.

  • Initiating the Reaction:

    • Start Pump A (Aniline solution) and Pump B (Nitrite solution) at a flow rate of 1.0 mL/min each.

    • Direct the combined stream through the first T-mixer into Reactor 1, which is maintained at 5 °C. The residence time in this 10 mL reactor will be 5 minutes.

    • Simultaneously, start Pump C (Iodide solution) at a flow rate of 1.5 mL/min.

    • The output stream from Reactor 1 is combined with the stream from Pump C at the second T-mixer.

    • Direct this new stream into Reactor 2 (20 mL volume), maintained at 40 °C.

  • Steady State and Collection:

    • Allow the system to reach a steady state (typically after 3-5 residence times).

    • Collect the output from Reactor 2 in a flask containing a stirred solution of 10% aqueous sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine.

    • Maintain a back pressure of 5-10 bar using a back pressure regulator to prevent outgassing of nitrogen in the reactor coils.

Protocol 3: Product Workup and Purification
  • Extraction: Once the collection is complete, transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous phase three times with diethyl ether or ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: If necessary, purify the crude product via column chromatography on silica gel to yield the final product, 2-Fluoro-1-iodo-4-methoxybenzene, as a pure substance.

Safety and Process Advantages

The use of continuous flow for this transformation provides several key advantages:

  • Enhanced Safety: The small internal volume of the microreactor ensures that only a minimal amount of the hazardous diazonium salt intermediate is present at any given time.[1][3]

  • Superior Heat Transfer: The high surface-area-to-volume ratio of the reactor allows for precise and efficient temperature control, preventing thermal runaway reactions that can occur in large batch reactors.[4]

  • Increased Yield and Purity: The rapid mixing and controlled residence time minimize the formation of byproducts, leading to higher yields and product purity compared to batch processes.[5]

  • Scalability: Scaling up production is achieved by running the system for longer durations or by "numbering-up" (running multiple systems in parallel), rather than using larger, potentially more hazardous reactors.

Relationship Between Safety and Flow Chemistry Principles

G cluster_0 Flow Chemistry Principles cluster_1 Process Outcomes cluster_2 Overall Benefits A Small Reactor Volume X Minimized Accumulation of Hazardous Intermediates A->X B High Surface-to-Volume Ratio Y Efficient Heat Transfer B->Y C Precise Control of Parameters (Temp, Time, Stoichiometry) Z Reduced Byproduct Formation C->Z Final Enhanced Process Safety & Scalability X->Final Y->Final Z->Final

Caption: Principles of flow chemistry leading to enhanced safety.

By leveraging these principles, the continuous flow synthesis of derivatives from this compound can be performed safely and efficiently, making it a highly attractive methodology for pharmaceutical development and manufacturing.

References

Application Notes and Protocols for the Analysis of 2-Fluoro-4-methoxyaniline by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Fluoro-4-methoxyaniline is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. The purity and accurate quantification of this compound are critical for ensuring the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques widely employed for the separation, identification, and quantification of such aromatic amines.

This document provides detailed application notes and protocols for the analysis of this compound using both HPLC-UV and GC-MS methods. These methods are designed to be robust and suitable for implementation in research, development, and quality control laboratories.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is a highly effective method for the analysis of polar and semi-polar organic compounds like this compound. The method described below utilizes a C18 stationary phase to achieve efficient separation.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water (HPLC grade) with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile (HPLC grade) with 0.1% formic acid.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Analyte: this compound (CAS: 458-52-6).

2. Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the sample diluent.

  • Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

3. HPLC Conditions

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 254 nm.

  • Gradient Elution Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    15 30 70
    20 30 70
    22 70 30

    | 30 | 70 | 30 |

Data Presentation: HPLC-UV Quantitative Data

The following table summarizes the expected quantitative performance of the HPLC method.

ParameterValue
Retention Time (RT) ~ 8.5 min
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in Diluent A->B C Prepare Standards B->C D Filter Samples C->D E Inject Sample D->E F Gradient Elution (C18 Column) E->F G UV Detection (254 nm) F->G H Integrate Peaks G->H I Generate Calibration Curve H->I J Quantify Concentration I->J GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in Solvent A->B C Prepare Standards B->C D Inject Sample (1 µL) C->D E GC Separation (DB-5ms Column) D->E F EI Ionization (70 eV) E->F G Mass Analysis (m/z 40-400) F->G H Extract Ion Chromatogram G->H I Generate Calibration Curve H->I J Quantify Concentration I->J

Synthesis of N-(2-Fluoro-4-methoxyphenyl)acetamide: An Essential Building Block for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of N-(2-fluoro-4-methoxyphenyl)acetamide via the acetylation of 2-fluoro-4-methoxyaniline with acetic anhydride. This reaction is a fundamental transformation in organic synthesis, yielding a valuable intermediate for the development of novel therapeutic agents. The protocols outlined herein are designed to be clear, concise, and reproducible for researchers in academic and industrial settings. All quantitative data is summarized in structured tables, and the reaction pathway and experimental workflow are visualized using diagrams to ensure clarity and ease of understanding.

Introduction

The acetylation of anilines is a classic and widely utilized reaction in organic chemistry. This process introduces an acetyl group onto the nitrogen atom of the aniline, forming an acetamide. This transformation is not only crucial for the synthesis of a wide array of chemical entities but also serves as a protective strategy for the amino group in multi-step synthetic sequences. The resulting N-arylacetamides are prevalent scaffolds in numerous biologically active compounds and are considered key intermediates in the synthesis of various pharmaceuticals.

The specific compound, N-(2-fluoro-4-methoxyphenyl)acetamide, is of particular interest to the drug development community. The presence of the fluoro and methoxy substituents on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Similarly, the methoxy group can modulate a compound's solubility and electronic properties. Consequently, N-(2-fluoro-4-methoxyphenyl)acetamide serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Data Presentation

The following tables summarize the key quantitative data for the reactant, product, and the reaction itself.

Table 1: Physicochemical Properties of Reactant and Product

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Reactant This compound458-52-6C₇H₈FNO141.1448-51
Product N-(2-Fluoro-4-methoxyphenyl)acetamide582-11-6C₉H₁₀FNO₂183.18Not Reported

Table 2: Reaction Parameters and Yield

ParameterValue
Reaction Time 3 - 5 hours
Reaction Temperature 90 °C
Reported Yield 81.6%

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of N-(2-fluoro-4-methoxyphenyl)acetamide.

Materials:

  • This compound

  • Acetic anhydride

  • Glacial acetic acid

  • Water (deionized)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Stir bar

  • Beaker

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • To a dry round-bottom flask, add this compound and glacial acetic acid.

  • Stir the mixture at room temperature (25-30 °C) for 10-15 minutes until the aniline is completely dissolved.

  • Slowly add acetic anhydride to the reaction mixture over a period of 1-2 hours, while maintaining the temperature between 25-35 °C.

  • After the addition is complete, heat the reaction mixture to 90 °C.

  • Maintain the reaction at 90 °C with continuous stirring for 3-5 hours.

  • Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing cold water to precipitate the product.

  • Stir the resulting suspension for 1-2 hours at room temperature to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove any residual acetic acid.

  • Dry the purified N-(2-fluoro-4-methoxyphenyl)acetamide product.

Characterization:

  • Melting Point: Determine the melting point of the dried product.

  • ¹H NMR and ¹³C NMR Spectroscopy: Record the NMR spectra to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: Obtain the IR spectrum to identify the characteristic functional groups (e.g., N-H stretch, C=O stretch).

  • Mass Spectrometry: Determine the molecular weight of the product.

Visualizations

The following diagrams illustrate the chemical reaction and the experimental process.

Reaction_Pathway reactant This compound product N-(2-Fluoro-4-methoxyphenyl)acetamide reactant->product Acetylation reagent + Acetic Anhydride reagent->product byproduct + Acetic Acid experimental_workflow start Start dissolve Dissolve this compound in Acetic Acid start->dissolve add_anhydride Slowly Add Acetic Anhydride dissolve->add_anhydride heat Heat Reaction Mixture to 90°C for 3-5h add_anhydride->heat cool Cool to Room Temperature heat->cool precipitate Precipitate Product in Cold Water cool->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash dry Dry the Product filter_wash->dry characterize Characterize Product (MP, NMR, IR, MS) dry->characterize end End characterize->end

Application Notes and Protocols: Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl) acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl) acetamide, a key intermediate in the preparation of various pharmaceutical compounds. The synthesis is a two-step process involving the acetylation of 4-fluoro-2-methoxyaniline, followed by the nitration of the resulting N-(4-fluoro-2-methoxyphenyl) acetamide.

Chemical Reaction Scheme

Caption: Overall reaction scheme for the synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl) acetamide.

Experimental Protocols

Step 1: Synthesis of N-(4-fluoro-2-methoxyphenyl) acetamide

This step involves the acetylation of 4-fluoro-2-methoxyaniline using acetic anhydride in acetic acid.

Protocol:

  • To a dry round bottom flask, add 950 ml of acetic acid and 380 g of 4-fluoro-2-methoxyaniline.

  • Stir the reaction mixture at 25-30°C for 10-15 minutes.

  • Slowly add 439 g of acetic anhydride to the reaction mixture over 1.0-2.0 hours, maintaining the temperature at 25-35°C.[1]

  • Heat the reaction mixture to 90°C and stir at this temperature for 3.0-5.0 hours.[1]

  • After the reaction is complete, cool the mixture and decompose it by adding 1000 ml of water.

  • Stir the mixture at 25-30°C for 1.0-2.0 hours to precipitate the solid.

  • Filter the solid and wash it with 300 ml of water.

  • Extract the product with 2000 ml of ethyl acetate.

  • Dry the organic layer over sodium sulfate and distill off the solvent under vacuum.

  • Add 500 ml of petroleum ether to the residue, cool to below 10°C, and stir for 30 minutes.

  • Filter the solid, wash with 150 ml of petroleum ether, and dry at 50-60°C for 3-5 hours to obtain N-(4-fluoro-2-methoxyphenyl) acetamide.[1]

Step 2: Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl) acetamide

This step involves the nitration of N-(4-fluoro-2-methoxyphenyl) acetamide using fuming nitric acid in sulfuric acid.

Protocol:

  • In a dry round bottom flask, add 1025 ml of sulfuric acid and 410 g of N-(4-fluoro-2-methoxyphenyl) acetamide.

  • Cool the reaction mixture to 0°C.

  • Slowly add fuming nitric acid to the reaction mixture at 0-5°C over 4-6 hours.

  • Stir the reaction mixture at 0°C for 1.0-2.0 hours.[1]

  • After the reaction is complete, pour the reaction mass into crushed ice.

  • Filter the precipitated solid and wash it with water.

  • Dry the solid at 50-60°C for 3-5 hours to yield N-(4-fluoro-2-methoxy-5-nitrophenyl) acetamide.[1]

Quantitative Data Summary

StepReactantReagentSolventTemperature (°C)Time (h)Yield (%)
14-fluoro-2-methoxyaniline (380 g)Acetic Anhydride (439 g)Acetic Acid (950 ml)903.0-5.083.13
2N-(4-fluoro-2-methoxyphenyl) acetamide (410 g)Fuming Nitric AcidSulfuric Acid (1025 ml)0-51.0-2.078.30

Experimental Workflow

G cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Nitration A Mix 4-fluoro-2-methoxyaniline, acetic acid, and acetic anhydride B Heat to 90°C for 3-5 hours A->B C Quench with water and filter B->C D Extract with ethyl acetate C->D E Crystallize from petroleum ether D->E F Dissolve N-(4-fluoro-2-methoxyphenyl)acetamide in sulfuric acid at 0°C E->F Intermediate Product G Add fuming nitric acid at 0-5°C F->G H Stir for 1-2 hours G->H I Pour onto ice and filter H->I J Dry the product I->J

Caption: Workflow for the synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl) acetamide.

Application in Drug Development: Relevance to EGFR Signaling Pathway

The related compound, 4-fluoro-2-methoxy-5-nitroaniline, derived from the title compound, is a crucial intermediate in the synthesis of Osimertinib.[1] Osimertinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy.[2] This highlights the importance of N-(4-fluoro-2-methoxy-5-nitrophenyl) acetamide in the development of targeted cancer therapeutics.

EGFR_Pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Osimertinib Osimertinib (Synthesized from intermediate) Osimertinib->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of Osimertinib.

References

The Pivotal Role of 2-Fluoro-4-methoxyaniline in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Fluoro-4-methoxyaniline and its derivatives are key building blocks in the synthesis of a variety of potent kinase inhibitors, particularly those targeting receptor tyrosine kinases (RTKs) implicated in cancer progression. The unique electronic properties conferred by the fluorine and methoxy substituents on the aniline ring play a crucial role in modulating the binding affinity, selectivity, and pharmacokinetic profiles of the resulting inhibitor molecules. This document provides detailed application notes, experimental protocols, and relevant data on the use of this compound in the synthesis of clinically relevant kinase inhibitors, with a primary focus on inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Application in the Synthesis of Anilinoquinazoline and Anilinopyrimidine EGFR Inhibitors

Substituted anilines are critical pharmacophores in a major class of EGFR inhibitors. The aniline moiety typically occupies the ATP-binding pocket of the kinase domain. This compound is a precursor to a key intermediate used in the synthesis of the third-generation EGFR inhibitor, Osimertinib. Osimertinib is specifically designed to target the T790M resistance mutation in non-small cell lung cancer (NSCLC). The synthesis involves the nitration of this compound to yield 4-fluoro-2-methoxy-5-nitroaniline, which is then elaborated into the final drug molecule.

Signaling Pathway of EGFR and its Inhibition

Mutations in the EGFR gene can lead to its constitutive activation, triggering downstream signaling cascades that promote cell proliferation, survival, and metastasis. Key downstream pathways include the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways. Kinase inhibitors synthesized from this compound derivatives act as ATP-competitive inhibitors, blocking the autophosphorylation of the receptor and subsequent activation of these oncogenic signaling pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR GRB2 GRB2 EGFR->GRB2 P PI3K PI3K EGFR->PI3K P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR P mTOR->Proliferation Inhibitor Kinase Inhibitor (e.g., Osimertinib) Inhibitor->EGFR

Diagram 1: EGFR Signaling Pathway and Mechanism of Inhibition.

Application in the Synthesis of VEGFR Inhibitors

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and it is primarily regulated by the Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs). This compound can be utilized as a starting material for the synthesis of anilinoquinazoline and anilinoquinoline-based inhibitors that target VEGFR-2, a key mediator of angiogenesis. The substitution pattern on the aniline ring is crucial for achieving potent and selective inhibition.

Signaling Pathway of VEGFR-2 and its Inhibition

The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation, activating downstream signaling pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways. These pathways stimulate endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels that supply tumors with nutrients and oxygen. Kinase inhibitors derived from this compound can block the ATP-binding site of VEGFR-2, thereby inhibiting these downstream signaling events and preventing tumor-induced angiogenesis.

VEGFR2_Signaling_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg P PI3K PI3K VEGFR2->PI3K P DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Endothelial_Cell_Response Endothelial Cell Proliferation, Migration, Survival ERK->Endothelial_Cell_Response AKT AKT PI3K->AKT AKT->Endothelial_Cell_Response Inhibitor VEGFR-2 Inhibitor Inhibitor->VEGFR2

Diagram 2: VEGFR-2 Signaling Pathway and Mechanism of Inhibition.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative kinase inhibitors synthesized from aniline derivatives, including those with similar substitution patterns to this compound.

Table 1: Inhibitory Activity of Anilinoquinoline Derivatives Against Cancer Cell Lines
Compound HeLa IC50 (μM)
1a12.34
1b11.56
1c10.98
1f10.18
2i7.15
Gefitinib (Reference)15.23
Table 2: Inhibitory Activity of Various Compounds Against VEGFR-2
Compound VEGFR-2 IC50 (nM)
Sorafenib (Reference)53.65
Compound 660.83
Compound 7129.30
Compound 1063.61
Table 3: Synthesis Yields of Anilinoquinoline Derivatives
Compound Yield (%)
1c95.37
1e91.34
2b77.52
2c75.06
2f80.14

Experimental Protocols

General Workflow for Kinase Inhibitor Synthesis

The synthesis of anilinoquinazoline and anilinopyrimidine kinase inhibitors from this compound derivatives generally follows a convergent approach.

experimental_workflow cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis cluster_evaluation Biological Evaluation A This compound B Nitration (e.g., HNO3/H2SO4) A->B C 4-Fluoro-2-methoxy-5-nitroaniline B->C E Nucleophilic Aromatic Substitution (SNAr) C->E D Heterocyclic Core (e.g., 2,4-dichloropyrimidine) D->E F Crude Kinase Inhibitor Intermediate E->F G Column Chromatography F->G H Characterization (NMR, MS) G->H I In vitro Kinase Assay (IC50 determination) H->I J Cell-based Assays (e.g., MTT, Western Blot) I->J

Diagram 3: General Experimental Workflow.
Protocol 1: Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine (Osimertinib Intermediate)

This protocol describes the nucleophilic aromatic substitution reaction between a substituted pyrimidine and a derivative of this compound.

Materials:

  • 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole

  • 4-fluoro-2-methoxy-5-nitroaniline

  • Methanesulfonic acid

  • 1,4-Dioxane

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • A mixture of 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole (1.0 eq), 4-fluoro-2-methoxy-5-nitroaniline (1.0 eq), and methanesulfonic acid (1.2 eq) in 1,4-dioxane is heated to 80°C and stirred for 5 hours.

  • DIPEA (2.2 eq) is added to the reaction mixture.

  • The resulting mixture is filtered and then dried under vacuum to yield the product.

Protocol 2: General Procedure for the Synthesis of 4-Anilinoquinazoline Derivatives

This protocol outlines a general method for the coupling of a substituted aniline with a 4-chloroquinazoline scaffold.

Materials:

  • Substituted 4-chloroquinazoline (1.0 eq)

  • This compound or its derivative (1.1 eq)

  • Solvent (e.g., isopropanol, n-butanol, or DMF)

  • Base (optional, e.g., DIPEA)

Procedure:

  • To a stirred solution or slurry of the 4-chloroquinazoline in the chosen solvent, add the substituted aniline.

  • If necessary, add a non-nucleophilic base like DIPEA to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to a temperature ranging from 60°C to reflux, and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Disclaimer: These protocols are for informational purposes only and should be adapted and optimized based on the specific substrates and desired scale of the reaction. All laboratory work should be conducted with appropriate safety precautions.

Application Notes and Protocols: 2-Fluoro-4-methoxyaniline as a Versatile Building Block for Novel Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A critical component of many successful PROTACs is a ligand that binds to an E3 ubiquitin ligase, with Cereblon (CRBN) being one of the most widely utilized.

This document provides detailed application notes and protocols for the use of 2-Fluoro-4-methoxyaniline as a key building block in the synthesis of novel CRBN-recruiting protein degraders. The unique electronic properties imparted by the fluorine and methoxy substituents offer opportunities for chemists to fine-tune the physicochemical and pharmacokinetic properties of the resulting degraders, potentially leading to improved efficacy and safety profiles. While a specific protein degrader built from this compound has not been extensively documented in publicly available literature, this guide presents a plausible synthetic pathway and representative protocols for the creation and evaluation of such a compound, herein designated as Hypothetical Degrader HYPO-DEG-01 .

Physicochemical Properties of this compound

A thorough understanding of the starting material is crucial for successful synthesis and formulation.

PropertyValue
Molecular Formula C₇H₈FNO
Molecular Weight 141.14 g/mol [1]
Appearance Not specified, likely a solid or liquid
Solubility Moderate solubility in organic solvents[2]
pKa 4.60[3]

Proposed Synthesis of a Novel Protein Degrader (HYPO-DEG-01)

The following is a proposed synthetic route for a hypothetical protein degrader, HYPO-DEG-01 , which targets the hypothetical Protein of Interest (POI-X) for degradation by recruiting the CRBN E3 ligase. This pathway utilizes this compound to construct the CRBN-binding moiety.

Diagram of the Synthetic Pathway for HYPO-DEG-01

G cluster_0 Synthesis of CRBN Ligand Precursor cluster_1 Formation of Pomalidomide Analogue cluster_2 PROTAC Assembly A This compound C Intermediate 1 (N-(2-fluoro-4-methoxyphenyl)-4-fluorophthalimide) A->C AcOH, reflux B 4-Fluorophthalic anhydride B->C E CRBN Ligand (Pomalidomide Analogue) C->E NaOAc, AcOH, 135°C D 3-Aminopiperidine-2,6-dione hydrochloride D->E G HYPO-DEG-01 (Final PROTAC) E->G Coupling Reaction (e.g., SNAr or Amide Coupling) F Linker-POI-X Binder F->G

Caption: Proposed synthetic pathway for HYPO-DEG-01.

Experimental Protocol: Synthesis of HYPO-DEG-01

Part 1: Synthesis of the CRBN Ligand (Pomalidomide Analogue)

  • Step 1: Synthesis of N-(2-fluoro-4-methoxyphenyl)-4-fluorophthalimide (Intermediate 1)

    • To a solution of 4-fluorophthalic anhydride (1.0 eq) in glacial acetic acid, add this compound (1.0 eq).

    • Heat the reaction mixture to reflux and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield Intermediate 1.

  • Step 2: Synthesis of the Pomalidomide Analogue (CRBN Ligand)

    • A mixture of Intermediate 1 (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq), and sodium acetate (1.0 eq) in glacial acetic acid is stirred at 135°C overnight.[4]

    • After cooling, the reaction mixture is concentrated in vacuo.[4]

    • The residue is suspended in water and stirred at room temperature for 4 hours.[4]

    • The solid is collected via filtration and dried under vacuum to afford the desired pomalidomide analogue.[4]

Part 2: Assembly of the Final PROTAC (HYPO-DEG-01)

The final assembly of HYPO-DEG-01 involves coupling the synthesized CRBN ligand with a pre-synthesized linker attached to the POI-X binder. The specific coupling chemistry will depend on the functional groups present on the linker and the CRBN ligand. A common strategy is a nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present, or an amide bond formation.

  • Step 3: Coupling Reaction

    • To a solution of the pomalidomide analogue (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF or DMSO), add the Linker-POI-X Binder (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the reaction mixture at an elevated temperature (e.g., 80-100°C) for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain HYPO-DEG-01.

Illustrative Biological Evaluation of HYPO-DEG-01

The following tables present hypothetical, yet representative, quantitative data for the biological evaluation of HYPO-DEG-01.

Table 1: In Vitro Degradation of POI-X by HYPO-DEG-01

Cell LineDC₅₀ (nM)Dₘₐₓ (%)
Cancer Cell Line A25>95
Cancer Cell Line B40>90

DC₅₀: Concentration of the degrader that results in 50% degradation of the target protein. Dₘₐₓ: Maximum percentage of protein degradation achieved.

Table 2: Ternary Complex Formation and Binding Affinities

ParameterValue
CRBN Binding (Kᵢ, nM) 150
POI-X Binding (Kᵢ, nM) 80
Ternary Complex Formation (EC₅₀, nM) 50
Cooperativity (α) 5

Kᵢ: Inhibition constant, a measure of binding affinity. EC₅₀: Half-maximal effective concentration for ternary complex formation. α: Cooperativity factor, where α > 1 indicates positive cooperativity.

Detailed Experimental Protocols for Biological Assays

Diagram of the Protein Degradation Workflow

G A Cell Seeding & Culture B Treatment with HYPO-DEG-01 A->B C Cell Lysis B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Western Blot E->F G Imaging & Data Analysis F->G

Caption: Experimental workflow for Western blot analysis.

Protocol 1: Cell-Based Protein Degradation Assay via Western Blot

This protocol details the quantification of POI-X degradation in cultured cells upon treatment with HYPO-DEG-01.

Materials:

  • Cancer Cell Line A expressing POI-X

  • Complete cell culture medium

  • 6-well plates

  • HYPO-DEG-01

  • Vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against POI-X

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed Cancer Cell Line A in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of HYPO-DEG-01 in complete medium.

    • Treat the cells with varying concentrations of HYPO-DEG-01 and a vehicle control for the desired time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells by adding supplemented RIPA buffer and incubate on ice for 30 minutes.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against POI-X overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for POI-X and the loading control.

    • Normalize the POI-X band intensity to the loading control.

    • Plot the normalized POI-X levels against the concentration of HYPO-DEG-01 to determine the DC₅₀ and Dₘₐₓ.

Diagram of Ternary Complex Formation

G POI POI-X Complex Ternary Complex POI->Complex PROTAC HYPO-DEG-01 PROTAC->Complex E3 CRBN E3->Complex

References

Synthetic Routes to 4-fluoro-2-methoxy-5-nitroaniline from 2-Fluoro-4-methoxyaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-fluoro-2-methoxy-5-nitroaniline, a key intermediate in pharmaceutical synthesis, starting from 2-fluoro-4-methoxyaniline.[1] Two primary synthetic strategies are presented: direct nitration and a three-step route involving protection, nitration, and deprotection.

Introduction

4-fluoro-2-methoxy-5-nitroaniline is a crucial building block in the synthesis of various pharmaceutical compounds, including the anticancer drug Mereletinib.[2][3] The precise and efficient synthesis of this intermediate is therefore of significant interest to the drug development industry. The following protocols outline established methods for its preparation from this compound.

Synthetic Strategies

Two principal routes for the synthesis of 4-fluoro-2-methoxy-5-nitroaniline from this compound have been identified:

  • Direct Nitration: This approach involves the direct nitration of the aromatic ring of this compound. This method is atom-economical but can sometimes lead to challenges in controlling regioselectivity and potential side reactions due to the presence of the activating amino group.[4]

  • Protection-Nitration-Deprotection: This three-step sequence involves the initial protection of the highly reactive amino group, typically through acetylation. The protected intermediate is then nitrated, followed by the removal of the protecting group to yield the final product.[5] This strategy often provides better control over the reaction and can lead to higher purity of the desired isomer.

Experimental Protocols

Route 1: Direct Nitration

This protocol details the direct nitration of this compound using a mixture of a nitrating agent and a strong acid.

Diagram of Direct Nitration Workflow

A This compound D Nitration Reaction A->D B Nitrating Agent (e.g., KNO3 or HNO3) B->D C Concentrated H2SO4 C->D E Work-up & Purification D->E F 4-Fluoro-2-methoxy-5-nitroaniline E->F

Caption: Workflow for the direct nitration of this compound.

Method 1A: Nitration with Potassium Nitrate in Sulfuric Acid

  • Reaction Setup: In a flask maintained at -15°C, dissolve 20g of 4-fluoro-2-methoxyaniline in concentrated sulfuric acid.[1]

  • Addition of Nitrating Agent: Slowly add a solution of 5.91g of potassium nitrate dissolved in concentrated sulfuric acid to the reaction mixture.[1]

  • Reaction: Stir the mixture at -15°C for 2 hours.[1]

  • Work-up: Pour the reaction mixture into ice water and adjust the pH to 8.0-9.0 with NaOH to precipitate the solid product.[1]

  • Purification: Filter the precipitate to obtain the yellow solid 4-fluoro-2-methoxy-5-nitroaniline.[1]

Method 1B: Nitration with Nitric Acid in Dichloromethane and Sulfuric Acid

  • Reaction Setup: Dissolve 551 mg (3.90 mmol) of 4-fluoro-2-methoxyaniline in 39.0 mL of dichloromethane and cool the solution in an ice bath.[2][6]

  • Acid Addition: Add 1.85 mL of concentrated sulfuric acid dropwise with stirring.[2][6]

  • Addition of Nitrating Agent: Add 267 μL (5.85 mmol) of concentrated nitric acid dropwise.[2][6]

  • Reaction: Stir the mixture for 3 hours under ice-cooling.[2]

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH reaches 8.[2] Wash the organic layer with saturated brine.[6]

  • Purification: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to yield the product.[2][6]

Quantitative Data for Direct Nitration

MethodStarting MaterialNitrating AgentSolventTemperatureReaction TimeYieldReference
1A20g5.91g KNO3Conc. H2SO4-15°C2 hours83.7%[1]
1B551mg267µL HNO3CH2Cl2 / Conc. H2SO4Ice-bath3 hours93%[2][6]
Route 2: Protection-Nitration-Deprotection

This three-step protocol involves the acetylation of the amine, followed by nitration and subsequent deprotection.

Diagram of Protection-Nitration-Deprotection Workflow

cluster_0 Step 1: Protection cluster_1 Step 2: Nitration cluster_2 Step 3: Deprotection A This compound C Acetylation A->C B Acetic Anhydride B->C D N-(4-fluoro-2-methoxyphenyl)acetamide C->D E N-(4-fluoro-2-methoxyphenyl)acetamide G Nitration E->G F Fuming Nitric Acid F->G H N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide G->H I N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide K Hydrolysis I->K J Hydrochloric Acid J->K L 4-Fluoro-2-methoxy-5-nitroaniline K->L

Caption: Workflow for the protection-nitration-deprotection synthesis route.

Step 1: Acetylation (Protection)

  • Reaction Setup: In a round bottom flask, add 380g of 4-fluoro-2-methoxyaniline to 950 mL of acetic acid and stir for 10-15 minutes at 25-30°C.[5]

  • Reagent Addition: Slowly add 439g of acetic anhydride to the mixture over 1-2 hours, maintaining the temperature at 25-35°C.[5]

  • Reaction: Heat the reaction mass to 90°C and stir for 3-5 hours.[5]

  • Work-up: Decompose the reaction mixture in 1000 mL of water and stir for 1-2 hours at 25-30°C.[5]

  • Purification: Filter the resulting solid, wash with water, and then extract with ethyl acetate. The product can be further purified by crystallization or column chromatography.[5]

Step 2: Nitration of the Protected Intermediate

  • Reaction Setup: In a dry round bottom flask, add 410g of N-(4-fluoro-2-methoxyphenyl)acetamide to 1025 mL of sulfuric acid and cool to 0°C.[5]

  • Reagent Addition: Add fuming nitric acid to the reaction mass at 0-5°C over 4-6 hours.[5]

  • Reaction: Stir the mixture at 0°C for 1-2 hours.[5]

  • Work-up: Slowly pour the reaction mixture into 3500 mL of chilled water and stir for 1-2 hours. Continue stirring at 25-35°C for an additional 3 hours.[5]

  • Purification: Filter the solid, wash with 1000 mL of water, and dry at 50-60°C for 3-5 hours.[5]

Step 3: Deprotection (Hydrolysis)

  • Reaction Setup: In a clean and dry round bottom flask, add 400g of N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide to 400 mL of methanol.[5][6]

  • Reagent Addition: Add hydrochloric acid to the reaction mass at 25-35°C.[5][6]

  • Reaction: Heat the mixture to reflux and stir for 3-5 hours.[5][6]

  • Work-up: Distill off the solvent completely under vacuum and cool the residue to 10°C, stirring for 2-3 hours.[6] Filter the solid and add it to another round bottom flask with 500 mL of water. Adjust the pH to 9.0 with NaOH solution.[6]

  • Purification: Extract the product with ethyl acetate. Wash the organic layer with brine solution, dry over sodium sulfate, and distill the solvent under vacuum. Add petroleum ether to the residue, cool to below 10°C, and stir for 30 minutes. Filter the solid, wash with petroleum ether, and dry.[6]

Quantitative Data for Protection-Nitration-Deprotection Route

StepStarting MaterialReagentsYieldReference
1. Acetylation 380g 4-fluoro-2-methoxyanilineAcetic acid, Acetic anhydride83.13%[5]
2. Nitration 410g N-(4-fluoro-2-methoxyphenyl)acetamideSulfuric acid, Fuming nitric acid78.30%[5]
3. Deprotection 400g N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamideMethanol, Hydrochloric acid73.55%[6]

Conclusion

Both direct nitration and the protection-nitration-deprotection strategies offer viable pathways to synthesize 4-fluoro-2-methoxy-5-nitroaniline from this compound. The choice of method will depend on the desired scale, purity requirements, and available resources. The direct nitration methods are shorter but may require more careful control of reaction conditions to minimize side products. The three-step route, while longer, provides a more controlled synthesis that can lead to high-purity material. The provided protocols and data serve as a comprehensive guide for researchers in the synthesis of this important pharmaceutical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Fluoro-4-methoxyaniline by Steam Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-fluoro-4-methoxyaniline via steam distillation. It is intended for researchers, scientists, and professionals in drug development who are utilizing this purification technique.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My distillate is cloudy or milky. What does this indicate and what should I do?

A1: A cloudy or milky appearance in the distillate is common in steam distillation and typically indicates the presence of an emulsion or a fine dispersion of the water-insoluble this compound in the condensed water.

  • Troubleshooting Steps:

    • Continue Distillation: The cloudiness may clear as the distillation progresses and the concentration of the aniline in the vapor phase decreases.

    • Salting Out: After collecting the distillate, adding a saturated solution of sodium chloride can help to break the emulsion by increasing the ionic strength of the aqueous phase, thereby reducing the solubility of the organic compound.

    • Solvent Extraction: The most effective method to recover the product from the milky distillate is to perform a solvent extraction using a suitable organic solvent such as dichloromethane or ethyl acetate.

Q2: The distillation rate is very slow, or no product is coming over with the steam. What are the potential causes?

A2: A slow or stalled distillation can be due to several factors related to temperature, steam flow, and the properties of the crude material.

  • Troubleshooting Steps:

    • Check Steam Generation: Ensure that a steady and sufficient flow of steam is being generated and introduced into the distillation flask. If generating steam in situ, ensure the water in the flask is boiling vigorously.

    • Temperature and Pressure: Verify that the distillation head temperature is close to, but slightly below, 100°C. The boiling point of the azeotrope of an organic compound and water will be lower than the boiling point of water.

    • Non-Volatile Impurities: A high concentration of non-volatile impurities, such as polymers or salts from the preceding reaction, can hinder the vaporization of the desired product. Consider a pre-purification step like a simple filtration if solids are present.

    • Incomplete Reaction: If the preceding reaction (e.g., reduction of 2-fluoro-4-nitroanisole) was incomplete, the presence of unreacted starting material with a significantly different boiling point can affect the distillation efficiency.

Q3: The distillate has an unexpected color (e.g., yellow, brown, or red). What could be the cause?

A3: The color in the distillate can be due to the co-distillation of colored impurities. The reduction of nitroarenes can sometimes lead to colored byproducts.

  • Troubleshooting Steps:

    • Identify Potential Impurities: The most likely colored impurities are partially reduced intermediates from the synthesis of this compound, such as nitroso or azoxy compounds.[1]

    • pH Adjustment: Before distillation, ensure the crude mixture is basic. This can help to suppress the volatility of any acidic impurities.

    • Post-Distillation Purification: If the color persists, the collected distillate may require further purification, such as recrystallization or column chromatography.

Q4: Foaming is occurring in the distillation flask. How can I prevent this?

A4: Foaming can be caused by the presence of surfactants or high concentrations of dissolved solids.

  • Troubleshooting Steps:

    • Reduce Heating Rate: Lower the rate of heating to decrease the vigor of boiling.

    • Anti-Foaming Agents: A small amount of a suitable anti-foaming agent can be added to the distillation flask.

    • Flask Size: Ensure the distillation flask is not more than half full to provide adequate headspace.

Data Presentation

The following tables summarize the physical properties of this compound and potential impurities that may be present in the crude product.

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₇H₈FNO
Molecular Weight 141.14 g/mol [2]
Melting Point 48-51 °C
Boiling Point Not readily available
Appearance Solid

Table 2: Physical Properties of Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Rationale for Presence
2-Fluoro-4-nitroanisole C₇H₆FNO₃171.13[3][4]103-105[4]227.5 at 760 mmHgUnreacted starting material
4-Fluoro-2-nitroanisole C₇H₆FNO₃171.1361-65Not readily availableIsomeric starting material
Nitroso Intermediates C₇H₆FNO₂155.13VariableVariableIncomplete reduction byproduct[5]
Hydroxylamine Intermediates C₇H₈FNO₂157.14VariableVariableIncomplete reduction byproduct[5]
Azo/Azoxy Byproducts C₁₄H₁₂F₂N₂O₂/C₁₄H₁₂F₂N₂O₃278.26 / 294.26VariableHigh boilingDimerization of intermediates[1]

Experimental Protocols

Detailed Methodology for Steam Distillation of this compound

This protocol is adapted from general procedures for aniline purification and patent literature for a related isomer.

  • Apparatus Setup:

    • Assemble a steam distillation apparatus consisting of a steam generator, a distillation flask (large enough to hold the crude material and water, not exceeding half its volume), a Claisen adapter, a condenser, and a receiving flask.

    • The distillation flask should be equipped with a steam inlet tube extending below the surface of the liquid and an outlet leading to the condenser.

  • Preparation of the Crude Material:

    • Transfer the crude this compound into the distillation flask.

    • Add water to the flask to create a slurry.

    • Make the mixture basic by adding an aqueous solution of sodium hydroxide or sodium carbonate. This is crucial to liberate the free amine from any salts.

  • Distillation Process:

    • Begin passing steam from the generator into the distillation flask.

    • The mixture will start to boil, and the vapor, consisting of steam and this compound, will pass into the condenser.

    • Collect the distillate, which will appear as a two-phase mixture (water and the organic product), often with a cloudy appearance.

    • Continue the distillation until the distillate runs clear, indicating that most of the volatile organic compound has been removed.

  • Work-up of the Distillate:

    • Transfer the collected distillate to a separatory funnel.

    • To aid in phase separation, "salt out" the aniline by adding sodium chloride to the funnel and shaking gently until it dissolves.

    • Extract the aqueous layer several times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified this compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_distillation Steam Distillation cluster_workup Work-up crude_material Crude this compound add_water Add Water to form Slurry crude_material->add_water make_basic Basify with NaOH/Na2CO3 add_water->make_basic distillation_flask Transfer to Distillation Flask make_basic->distillation_flask steam_in Introduce Steam distillation_flask->steam_in collect_distillate Collect Distillate steam_in->collect_distillate separatory_funnel Transfer to Separatory Funnel collect_distillate->separatory_funnel salt_out Salt Out with NaCl separatory_funnel->salt_out extract Extract with Organic Solvent salt_out->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purified_product Purified Product evaporate->purified_product

Caption: Experimental workflow for the purification of this compound by steam distillation.

troubleshooting_guide cluster_q1 Cloudy/Milky Distillate cluster_q2 Slow/No Distillation cluster_q3 Colored Distillate cluster_q4 Foaming start Problem Encountered q1 Distillate Cloudy/Milky? start->q1 q2 Slow/No Distillation? start->q2 q3 Distillate Colored? start->q3 q4 Foaming in Flask? start->q4 a1_1 Continue Distillation q1->a1_1 Yes a2_1 Check Steam Flow q2->a2_1 Yes a3_1 Identify Impurities (e.g., Azo) q3->a3_1 Yes a4_1 Reduce Heat q4->a4_1 Yes a1_2 'Salt Out' with NaCl a1_1->a1_2 a1_3 Solvent Extraction a1_2->a1_3 a2_2 Verify Temperature a2_1->a2_2 a2_3 Check for Non-Volatiles a2_2->a2_3 a3_2 Adjust pH to Basic a3_1->a3_2 a3_3 Post-Purification (Chromatography) a3_2->a3_3 a4_2 Add Anti-Foaming Agent a4_1->a4_2 a4_3 Ensure Adequate Headspace a4_2->a4_3

Caption: Troubleshooting guide for the steam distillation of this compound.

References

Technical Support Center: Synthesis of 2-Fluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-4-methoxyaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common synthetic routes include:

  • Reduction of a nitroaromatic precursor: This typically involves the reduction of 4-fluoro-2-nitroanisole using reducing agents like palladium on carbon (Pd/C) with hydrogen gas, or zinc in the presence of an acid.[1]

  • Ullman coupling: This method can be employed starting from 2-fluoro-4-iodoaniline.[2]

  • Nitration followed by reduction: Synthesis can begin with the nitration of 2-fluorophenol, followed by alkylation and then reduction of the nitro group. However, this method may produce a mixture of regioisomers requiring separation.[2]

Q2: What are the potential impurities I should be aware of during the synthesis of this compound?

A2: Impurities can arise from various sources, including starting materials, side reactions, and the manufacturing process itself. The main categories of impurities are:

  • Starting Materials: Unreacted starting materials such as 4-fluoro-2-nitroanisole.

  • Isomeric Impurities: Regioisomers like 4-fluoro-3-methoxyaniline or other positional isomers that may form depending on the synthetic route.

  • Reduction Byproducts: Incomplete reduction can leave the starting nitro compound. Over-reduction is also a possibility, though less common for this specific transformation. Intermediates in the reduction of nitroarenes, such as nitroso and azoxy compounds, can also be present in trace amounts.[2][3]

  • Side-Reaction Products: Dehalogenation, where the fluorine atom is replaced by hydrogen, can occur under certain reductive conditions.

  • Residual Solvents: Solvents used during the synthesis and purification, such as methanol, ethanol, toluene, or ethyl acetate, may be present in the final product.[2][4]

  • Reagents: Traces of reagents used in the synthesis, such as acids, bases, or catalysts.

Q3: How can I detect and quantify impurities in my sample?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[5][6] High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for purity assessment and quantification of known impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying volatile and semi-volatile impurities. For structural elucidation of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[6]

Q4: What are the general storage conditions for this compound?

A4: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. It is advisable to store it under an inert atmosphere to prevent degradation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or GC).- Ensure the catalyst (if used) is active and added in the correct amount.- Check the quality and stoichiometry of all reagents.
Suboptimal Reaction Conditions - Optimize the reaction temperature. Some reductions are exothermic and may require cooling.[3]- Adjust the reaction time as needed based on monitoring.- Ensure efficient stirring to overcome mass transfer limitations, especially in heterogeneous reactions.
Product Degradation - Avoid excessive heat or prolonged exposure to acidic or basic conditions during workup, as this can lead to degradation.- Work up the reaction mixture promptly after completion.
Losses During Workup and Purification - Optimize extraction procedures to ensure complete transfer of the product from the aqueous to the organic phase.- Use the appropriate solvent system for chromatography to ensure good separation and recovery.
Issue 2: Presence of Significant Impurities in the Final Product
Potential Cause Troubleshooting Steps
Unreacted Starting Material (e.g., 4-fluoro-2-nitroanisole) - Ensure the reaction goes to completion by extending the reaction time or adding more reducing agent/catalyst.- Optimize the purification method (e.g., recrystallization or column chromatography) to effectively remove the starting material.
Formation of Isomeric Impurities - If the synthetic route is prone to forming isomers (e.g., through non-selective nitration), consider a more regioselective synthetic strategy.[2]- Develop a high-resolution HPLC method to separate the desired product from its isomers.
Incomplete Reduction Byproducts (Nitroso, Azoxy compounds) - Ensure sufficient reducing agent and optimal reaction conditions are used to drive the reduction to the desired aniline.[3]- These impurities are often colored and can sometimes be removed by treatment with activated carbon.
Dehalogenation (Loss of Fluorine) - Choose a milder reducing agent or catalyst system that is less prone to causing dehalogenation.- Optimize the reaction conditions (e.g., lower temperature, shorter reaction time) to minimize this side reaction.
Residual Solvents - Ensure the final product is thoroughly dried under vacuum at an appropriate temperature.- Use techniques like co-evaporation with a suitable solvent to azeotropically remove residual solvents.

Experimental Protocols

Key Experiment: Synthesis of this compound by Reduction of 4-fluoro-2-nitroanisole

This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 4-fluoro-2-nitroanisole

  • Palladium on carbon (10% Pd/C)

  • Methanol (or Ethanol)

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve 4-fluoro-2-nitroanisole (1.0 equivalent) in methanol.

  • Carefully add 10% Palladium on carbon (typically 1-5 mol%).

  • Securely attach a hydrogen balloon to the flask or connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times) to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is completely consumed (typically 2-4 hours).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified further by column chromatography on silica gel or by recrystallization if necessary.[4]

Data Presentation

Table 1: Common Impurities and their Potential Sources
Impurity Name Chemical Structure Potential Source / Formation Mechanism Typical Analytical Method
4-fluoro-2-nitroanisoleO=N(=O)c1cc(F)ccc1OCUnreacted starting material from incomplete reduction.HPLC, GC-MS
4-Methoxy-2-nitroanilineO=N(=O)c1cc(N)ccc1OCPotential byproduct if starting from a different isomer or through side reactions.HPLC, LC-MS
3-Fluoro-4-methoxyanilineNc1ccc(OC)c(F)c1Isomeric impurity arising from non-regioselective synthesis.HPLC, GC-MS
4-MethoxyanilineNc1ccc(OC)cc1Dehalogenation byproduct where the fluorine atom is replaced by hydrogen during reduction.HPLC, GC-MS
Nitroso/Azoxy Intermediates(Varies)Incomplete reduction of the nitro group.[3]LC-MS
Residual Solvents (e.g., Methanol)CH3OHSolvents used in the reaction or purification steps.GC-HS (Headspace)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Dissolve 4-fluoro-2-nitroanisole in Methanol add_catalyst Add 10% Pd/C start->add_catalyst hydrogenation Hydrogenation (H2 atmosphere) add_catalyst->hydrogenation monitoring Monitor Reaction (TLC/HPLC) hydrogenation->monitoring filtration Filter through Celite® monitoring->filtration Reaction Complete concentration Concentrate Filtrate filtration->concentration purification Purification (e.g., Column Chromatography) concentration->purification final_product This compound purification->final_product

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_impurities Identify Impurity Type cluster_solutions Implement Solution start Low Purity of This compound starting_material Unreacted Starting Material? start->starting_material isomer Isomeric Impurities? start->isomer byproduct Other Byproducts? start->byproduct optimize_reaction Optimize Reaction (Time, Temp, Reagents) starting_material->optimize_reaction change_synthesis Modify Synthetic Route isomer->change_synthesis byproduct->optimize_reaction optimize_purification Optimize Purification (Chromatography, Recrystallization) byproduct->optimize_purification

Caption: A logical workflow for troubleshooting low purity issues in the synthesis.

References

Minimizing side product formation in 2-Fluoro-4-methoxyaniline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-4-methoxyaniline. Our goal is to help you minimize side product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block commonly used in the synthesis of pharmaceuticals and other complex organic molecules. The most frequent reactions include:

  • Diazotization followed by Sandmeyer or related reactions: To introduce a variety of substituents in place of the amino group.

  • Acylation: To form amides, which can be final products or intermediates for further transformations.

  • Synthesis of heterocyclic compounds: It serves as a precursor for various heterocyclic systems.

Q2: What are the typical side products observed during the diazotization of this compound?

A2: Due to the electron-donating nature of the methoxy and amino groups, this compound is considered an electron-rich aniline. This can lead to specific side products during diazotization, including:

  • Triazene formation: This occurs when the diazonium salt couples with unreacted amine.

  • Diazo-coupled materials (azo compounds): Self-coupling of the diazonium salt can lead to colored impurities.

  • Phenol formation: Premature decomposition of the diazonium salt in the aqueous acidic medium can result in the corresponding phenol.

Q3: What side products can be expected in a Sandmeyer reaction following the diazotization of this compound?

A3: In addition to the potential for unreacted starting material, common side products in Sandmeyer reactions include:

  • Phenols: Formed from the reaction of the diazonium salt with water, especially at elevated temperatures.

  • Biaryl compounds: These can form through the coupling of aryl radical intermediates.

Q4: What are the common byproducts in the acylation of this compound?

A4: Acylation reactions of this compound are generally clean. However, potential side products can include:

  • Diacylation: Although less common, it can occur under harsh reaction conditions or with highly reactive acylating agents.

  • O-acylation: If the starting material contains phenolic impurities, O-acylation can occur.

  • Unreacted starting material: Incomplete reactions will leave residual aniline.

Troubleshooting Guides

Issue 1: Low Yield and Presence of Colored Impurities in Diazotization/Sandmeyer Reactions
Potential Cause Troubleshooting Steps & Recommendations
Decomposition of Diazonium Salt Maintain a strict low-temperature profile (0-5 °C) throughout the diazotization and subsequent Sandmeyer reaction. Use an ice-salt bath for better temperature control.
Insufficient Acidity Ensure a sufficient excess of mineral acid (e.g., HCl, HBr) is used to fully protonate the aniline and prevent the formation of diazoamino compounds (triazenes). A higher ratio of acid can help suppress the formation of diazo coupled materials.
Formation of Phenolic Byproducts Avoid elevated temperatures during the reaction. Ensure the diazonium salt solution is added slowly to the copper(I) salt solution to control the exothermic reaction.
Impure Reagents Use freshly prepared or high-purity sodium nitrite and copper(I) salts. Copper(I) salts can oxidize over time, leading to reduced catalytic activity.
Issue 2: Incomplete Acylation or Formation of Multiple Products
Potential Cause Troubleshooting Steps & Recommendations
Incomplete Reaction Ensure the use of a suitable base (e.g., pyridine, triethylamine) to scavenge the acid byproduct of the reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Formation of Diacylated Product Use a stoichiometric amount of the acylating agent. Add the acylating agent slowly to the reaction mixture at a controlled temperature.
Hydrolysis of Acylating Agent Perform the reaction under anhydrous conditions to prevent the hydrolysis of the acylating agent.

Experimental Protocols

Protocol 1: Diazotization and Sandmeyer Bromination of this compound

Materials:

  • This compound

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Copper(I) bromide

  • Ice

  • Deionized water

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve this compound (1 equivalent) in hydrobromic acid (48%, 3 equivalents) and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.1 equivalents) in deionized water.

    • Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains below 5 °C. The addition should take approximately 30 minutes.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid (48%, 1.5 equivalents).

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion, but this should be monitored carefully to avoid phenol formation.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with dichloromethane.

    • Wash the organic layer with water, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Acylation of this compound with Acetyl Chloride

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine (or triethylamine)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

  • Acylation:

    • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification:

    • Quench the reaction by adding 1 M hydrochloric acid.

    • Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Data Presentation

Table 1: Troubleshooting Diazotization/Sandmeyer Reactions - Key Parameters and Expected Outcomes

ParameterConditionExpected OutcomePotential Side Product Formation
Temperature 0-5 °CHigh yield of desired productLow
> 10 °CDecreased yield, increased impuritiesPhenols, decomposition products
Acid Concentration StoichiometricRisk of incomplete reactionUnreacted aniline
Moderate ExcessGood yield, minimized side productsLow
InsufficientLow yield, formation of colored impuritiesTriazenes, azo compounds
Reagent Quality Fresh NaNO₂, Cu(I) saltHigh conversion and yieldLow
Old/Oxidized ReagentsLow conversion, potential for byproductsVaries

Mandatory Visualization

experimental_workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_acylation Acylation start_diaz This compound in Acid add_nitrite Add NaNO2 solution (0-5 °C) start_diaz->add_nitrite diazonium_salt Diazonium Salt Solution add_nitrite->diazonium_salt reaction Combine and React diazonium_salt->reaction cu_salt Copper(I) Salt Solution (0-5 °C) cu_salt->reaction workup Work-up & Purification reaction->workup product Final Product workup->product start_acyl This compound + Base in Solvent add_acyl_chloride Add Acyl Chloride (0 °C to RT) start_acyl->add_acyl_chloride acyl_reaction Reaction add_acyl_chloride->acyl_reaction acyl_workup Work-up & Purification acyl_reaction->acyl_workup acyl_product N-Acylated Product acyl_workup->acyl_product

Caption: General experimental workflows for diazotization/Sandmeyer and acylation reactions.

logical_relationship cluster_reaction Reaction Conditions cluster_products Reaction Outcome temp Temperature desired_product Desired Product temp->desired_product Low Temp Favors side_products Side Products temp->side_products High Temp Favors acid Acid Concentration acid->desired_product Sufficient Acid Favors acid->side_products Insufficient Acid Favors reagents Reagent Quality reagents->desired_product High Purity Favors reagents->side_products Low Purity Favors

Caption: Logical relationships between reaction conditions and product formation.

Optimization of reaction conditions for 2-Fluoro-4-methoxyaniline nitration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for the nitration of 2-Fluoro-4-methoxyaniline. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is direct nitration of this compound problematic?

Direct nitration of anilines, including this compound, using strong acids like a nitric acid/sulfuric acid mixture can lead to several issues. These include oxidation of the highly reactive amino group, resulting in the formation of tarry by-products and other impurities.[1][2][3] Furthermore, in the strongly acidic medium, the aniline's amino group is protonated to form an anilinium ion. This ion is a meta-directing group, which leads to the formation of a mixture of ortho, para, and meta-nitro isomers, complicating purification and reducing the yield of the desired product.[3][4][5]

Q2: Is it necessary to protect the amino group before nitration?

Yes, protecting the amino group is highly recommended to prevent side reactions and control the regioselectivity of the nitration.[6] Acetylation is a common protection strategy, converting the amine to an acetanilide.[2][7] This protected group is less activating and directs the incoming nitro group primarily to the para position relative to the activating methoxy and fluoro groups, leading to a cleaner reaction and higher yield of the desired isomer.[2][6]

Q3: What are the common nitrating agents for this reaction?

The most common nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[8] Other effective agents include potassium nitrate (KNO₃) dissolved in concentrated sulfuric acid.[1][9] For some applications, fuming nitric acid in acetic acid has also been utilized, particularly in continuous flow systems.[1]

Q4: Why is temperature control so critical in nitration reactions?

Nitration reactions are highly exothermic, meaning they release a significant amount of heat.[10] Without proper temperature control, the reaction rate can increase uncontrollably, leading to a "runaway" reaction. This can result in the formation of undesirable by-products, including potentially explosive polynitrated compounds, and poses a significant safety hazard.[6][11] Most nitration protocols are conducted at low temperatures (e.g., -15°C to 10°C) for safety and to improve selectivity.[9][12] Continuous flow reactors are particularly effective at maintaining precise temperature control.[1]

Q5: What is the expected major product of the nitration of protected this compound?

After protecting the amino group (e.g., via acetylation), the major product is expected to be N-(2-Fluoro-4-methoxy-5-nitrophenyl)acetamide. The directing effects of the ortho-fluoro and para-methoxy groups, along with the protected amino group, favor substitution at the C5 position. Subsequent deprotection yields 2-Fluoro-4-methoxy-5-nitroaniline.

Troubleshooting Guides

Issue 1: Low or No Yield of Desired Product
SymptomPossible CauseSuggested Solution
Reaction mixture is dark or tarry, with minimal desired product.Oxidation of the amino group. Protect the amino group via acetylation before performing the nitration. This moderates the reactivity and prevents oxidation.[2][6]
Heterogeneous mixture that is difficult to stir, with only trace product.Poor solubility of reagents or starting material. Ensure the starting material is fully dissolved in the acid (e.g., concentrated H₂SO₄) before adding the nitrating agent.[9] Consider using a co-solvent like acetic acid.[1]
Reaction does not proceed to completion.Insufficient nitrating strength or inadequate temperature. Ensure the use of concentrated or fuming acids. If the reaction is run at very low temperatures, a slight, controlled increase in temperature may be necessary, but this must be done with extreme caution.[12]
Issue 2: Poor Regioselectivity (Formation of Multiple Isomers)
SymptomPossible CauseSuggested Solution
Significant amounts of the meta-isomer are formed.Nitration of the protonated anilinium ion. This occurs during direct nitration of the unprotected aniline.[3][4] Protect the amino group with an acetyl group to ensure ortho/para directionality.[5]
A mixture of ortho and para isomers is obtained.Inherent directing effects of the substituents. While protection favors the desired isomer, some formation of other isomers can occur. Optimize reaction temperature and the rate of addition of the nitrating agent to improve selectivity. Purification via column chromatography or recrystallization will be necessary.[7][13]
Issue 3: Safety Concerns (e.g., Reaction Runaway)
SymptomPossible CauseSuggested Solution
Rapid, uncontrolled increase in reaction temperature.Highly exothermic nature of nitration; inadequate cooling. Maintain strict temperature control using an ice-salt bath or cryo-cooler.[9] Add the nitrating agent slowly and dropwise to manage heat generation.[10] For larger scales, consider using a continuous flow reactor for superior heat management.[1][6][11]
Formation of potentially explosive by-products.Over-nitration of the aromatic ring. Use a controlled stoichiometry of the nitrating agent (typically 1.0-1.2 equivalents). Avoid excessively high temperatures or prolonged reaction times.[10]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various experimental protocols for the nitration of fluoro-methoxyaniline derivatives.

Table 1: Batch Process Nitration Conditions

Starting MaterialNitrating AgentSolventTemperatureTimeYieldReference
4-Fluoro-2-methoxyanilineKNO₃ / conc. H₂SO₄conc. H₂SO₄-15 °C2 hours83.7%[9]
N-(4-fluoro-2-methoxyphenyl) acetamideHNO₃ / H₂SO₄Acetic AcidNot specifiedNot specified83.1%[7]
4-Fluoro-2-methoxyanilineKNO₃ / conc. H₂SO₄conc. H₂SO₄< 10 °COvernight~90% (crude)[9]

Table 2: Continuous Flow Process Optimization

Data for the nitration of the acetyl-protected 4-fluoro-2-methoxyaniline.

Nitrating AgentTemperatureResidence TimeYield (HPLC Area %)Reference
Aq. HNO₃ in Acetic Acid80 °C15 min (Microwave)94%[1]
Fuming HNO₃ in Acetic Acid20 °CNot specified~98%[1]
Fuming HNO₃ in Acetic Acid40 °C16 min98%[6]

Visualized Workflows and Relationships

G Overall Experimental Workflow cluster_protection Protection Stage cluster_nitration Nitration Stage cluster_deprotection Deprotection Stage A This compound B N-(2-Fluoro-4-methoxyphenyl)acetamide A->B Acetic Anhydride / Acetic Acid C N-(2-Fluoro-4-methoxy-5-nitrophenyl)acetamide B->C HNO3 / H2SO4 D 2-Fluoro-4-methoxy-5-nitroaniline C->D Acid or Base Hydrolysis

Caption: General workflow for the synthesis of 2-Fluoro-4-methoxy-5-nitroaniline.

G Troubleshooting Logic for Low Yield A Low Yield Observed B Was the amine protected (e.g., acetylation)? A->B C YES B->C D NO B->D F Was the reaction temperature kept low (e.g., <10°C)? C->F E Protect the amine to prevent oxidation and side reactions. D->E G YES F->G H NO F->H J Check purity of starting materials and reagents. G->J I High temperature can cause degradation. Maintain strict cooling. H->I

Caption: Decision tree for troubleshooting low product yield.

Experimental Protocols

Protocol 1: Batch Nitration via Amine Protection

This protocol is adapted from procedures for the acetylation and subsequent nitration of similar aniline derivatives.[7]

Step A: Acetylation of this compound

  • In a round bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Stir the mixture at room temperature (25-30°C).

  • Slowly add acetic anhydride (1.2 eq) to the reaction mass, maintaining the temperature below 35°C.

  • Heat the reaction mixture to 90°C and maintain for 3-5 hours, monitoring by TLC.

  • After completion, cool the mixture and pour it into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry to yield N-(2-Fluoro-4-methoxyphenyl)acetamide.

Step B: Nitration of the Protected Acetanilide

  • Cool a flask containing concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add the N-(2-Fluoro-4-methoxyphenyl)acetamide from Step A to the cold acid with stirring, ensuring it dissolves completely while keeping the temperature below 10°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0°C.

  • Add the nitrating mixture dropwise to the acetanilide solution, maintaining the reaction temperature between 0-5°C.

  • Stir the reaction at this temperature for 1-2 hours, monitoring by TLC.

  • Once complete, carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Protocol 2: Direct Nitration at Low Temperature

This protocol is adapted from a method for the direct nitration of a similar aniline derivative and should be performed with extreme caution due to the risks of direct nitration.[9]

  • In a three-necked flask equipped with a thermometer and a dropping funnel, add concentrated sulfuric acid.

  • Cool the acid to -15°C using an ice-salt bath.

  • Slowly add this compound (1.0 eq) to the sulfuric acid with vigorous stirring, ensuring the temperature does not rise above -10°C.

  • In a separate flask, dissolve potassium nitrate (1.05 eq) in a minimum amount of cold, concentrated sulfuric acid.

  • Add the potassium nitrate solution dropwise to the aniline solution over 1-2 hours, maintaining the temperature at -15°C.

  • Continue stirring at this temperature for an additional 2 hours.

  • Pour the reaction mixture into a beaker containing a large amount of crushed ice.

  • Neutralize the mixture by slowly adding a cooled solution of sodium hydroxide (or ammonia water) until the pH is between 8.0-9.0, keeping the solution cold.

  • A yellow solid should precipitate. Stir vigorously, then filter the product.

  • Wash the solid with cold water and dry to obtain 2-Fluoro-4-methoxy-5-nitroaniline.

References

Technical Support Center: Troubleshooting 2-Fluoro-4-methoxyaniline Conversions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Fluoro-4-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during the synthesis and subsequent reactions of this compound.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound resulted in a low yield. What are the common causes?

A1: Low yields in the synthesis of this compound, particularly via methods like the Ullman methoxylation followed by deprotection, can stem from several factors. Incomplete reaction during the methoxylation step, side reactions, or product loss during workup and purification are common culprits. For instance, in the deprotection of the pyrrole-protected intermediate, ensuring the complete reaction of hydroxylamine hydrochloride is crucial.[1]

Q2: I am observing unexpected impurities in my final product after synthesis. What could they be?

A2: Impurities can arise from unreacted starting materials or side-products. If synthesizing from 2-fluoro-4-iodoaniline, residual iodo-compound may persist.[1] Another potential source of impurities is the formation of regioisomers if the synthesis involves nitration of 2-fluorophenol, which can be difficult to separate.[1] The aniline group is also susceptible to oxidation, which can lead to colored impurities.[2]

Q3: A reaction using this compound as a starting material is not proceeding to completion. What should I investigate?

A3: An incomplete conversion, or a stalled reaction, can be due to several factors. The quality of the this compound is a primary concern; ensure it is free from impurities that could poison a catalyst or interfere with the reaction. The reaction conditions, including temperature, solvent purity, and mixing efficiency, should be carefully controlled.[3] For reactions involving this aniline as a nucleophile, its basicity (pKa of the related 4-fluoro-2-methoxyaniline is 4.60) may play a role in the reaction equilibrium or kinetics.[4]

Q4: How can I effectively purify this compound?

A4: Purification strategies depend on the nature of the impurities. Recrystallization from a suitable solvent system, such as hexanes, has been shown to be effective.[1] For more challenging separations, column chromatography on silica gel is a standard method.[5] A thorough aqueous workup to remove inorganic salts and water-soluble impurities is also a critical first step. This typically involves extraction with a solvent like ethyl acetate followed by washing with bicarbonate solution and brine.[5]

Troubleshooting Guide

Below is a table summarizing common problems, their potential causes, and recommended solutions when working with this compound.

Problem Potential Cause Recommended Solution
Low Yield in Synthesis Incomplete methoxylation of the protected iodoaniline precursor.Ensure sufficient reaction time and temperature for the Ullman coupling. Confirm the quality of the copper catalyst and sodium methoxide.
Incomplete deprotection of the pyrrole intermediate.Use a sufficient excess of hydroxylamine hydrochloride and triethylamine. Monitor the reaction by TLC to ensure the disappearance of the starting material.[1]
Product loss during aqueous workup.Ensure the pH is appropriately adjusted to keep the aniline in the organic phase during extraction. Avoid vigorous shaking that can lead to emulsions.
Incomplete Conversion in Subsequent Reactions Poor quality of this compound (impurities).Re-purify the starting material by recrystallization or column chromatography.
Inactive catalyst (if applicable).Use a fresh batch of catalyst. If applicable, consider catalyst activation procedures.
Suboptimal reaction conditions.Systematically vary the reaction temperature, concentration, and solvent. Ensure the solvent is anhydrous if the reaction is moisture-sensitive.[3]
Presence of Colored Impurities Oxidation of the aniline functional group.Store this compound under an inert atmosphere (nitrogen or argon) and protect it from light.[2] Use degassed solvents for reactions where possible.
Formation of Side Products Competing side reactions due to the reactivity of the aniline.In reactions where the amine needs to be protected, ensure the protecting group is stable under the reaction conditions and that deprotection is clean.
Reaction with residual starting materials from the synthesis.Ensure the purity of the this compound is high before using it in subsequent steps.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses and involves a three-step process starting from 2-fluoro-4-iodoaniline.[1]

Step A: Protection of the Aniline

  • In a 500-mL round-bottomed flask, combine 2-fluoro-4-iodoaniline (50.0 g), p-toluenesulfonic acid (0.40 g), toluene (250 mL), and acetonylacetone (29.7 mL).

  • Attach a Dean-Stark trap and heat the mixture to reflux for 1 hour.

  • Monitor the reaction by TLC (20:1 hexane-ethyl acetate).

  • After cooling, wash the solution with saturated sodium bicarbonate, water, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate to yield the protected aniline, 1-(2-fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole.

Step B: Ullman Methoxylation

  • Combine the crude product from Step A (33.1 g), sodium methoxide (10.8 g), copper(I) iodide (1.9 g), and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) (100 mL).

  • Heat the mixture to 120 °C for 16 hours.

  • Cool the reaction and quench by pouring it into a solution of ice-cold 1 N hydrochloric acid.

  • Extract the product with isopropyl ether.

  • Wash the combined organic phases with aqueous ammonium hydroxide, filter through a silica gel pad, and concentrate.

  • Recrystallize the crude product from hot hexanes to yield 1-(2-fluoro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole.

Step C: Deprotection to Yield this compound

  • In a 1-L flask, combine the product from Step B (34.7 g), hydroxylamine hydrochloride (110 g), triethylamine (44.0 mL), 95% ethanol (300 mL), and water (150 mL).

  • Heat the mixture to reflux for 16 hours.

  • Cool the reaction and pour it into ice-cold 1 N hydrochloric acid.

  • Wash the acidic aqueous solution with isopropyl ether to remove impurities.

  • Adjust the pH of the aqueous layer to 9-10 with 6 N sodium hydroxide.

  • Extract the product with isopropyl ether.

  • Dry the final organic phase over magnesium sulfate, filter, and concentrate to yield this compound.

Visualizations

Below are diagrams illustrating the synthesis workflow and a general troubleshooting decision process.

G cluster_synthesis Synthesis Workflow A 2-Fluoro-4-iodoaniline B Protection (Acetonylacetone) A->B C 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole B->C D Ullman Methoxylation (NaOMe, CuI) C->D E 1-(2-Fluoro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole D->E F Deprotection (NH2OH.HCl) E->F G This compound F->G

Caption: Workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Incomplete Conversion Start Incomplete Conversion Observed CheckPurity Verify Purity of this compound Start->CheckPurity Impure Re-purify Starting Material (Recrystallization / Chromatography) CheckPurity->Impure No Pure Review Reaction Conditions CheckPurity->Pure Yes Stalled Monitor Reaction Over Time (TLC/LC-MS) Pure->Stalled Optimize Adjust Temperature, Solvent, Catalyst, or Reagent Stoichiometry Stalled->Optimize Degradation Investigate Potential Degradation Pathways Stalled->Degradation If stalling persists

Caption: A logical approach to troubleshooting incomplete reactions.

References

Stability of 2-Fluoro-4-methoxyaniline under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Fluoro-4-methoxyaniline under acidic and basic conditions. All information is presented in a question-and-answer format to directly address potential experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is generally stable under standard storage conditions (cool, dry, dark, and under an inert atmosphere). However, its stability can be compromised under acidic, basic, and oxidative conditions, especially at elevated temperatures. The primary degradation pathways are likely to be the hydrolysis of the methoxy group and oxidation of the aniline group.[1]

Q2: How does this compound behave under acidic conditions?

A2: Under acidic conditions, particularly at elevated temperatures, the methoxy group (-OCH₃) is susceptible to hydrolysis, which would convert it to a hydroxyl group (-OH), forming 2-Fluoro-4-hydroxyaniline. The aniline group will be protonated to form an anilinium salt, which is generally more stable against oxidation than the free amine.

Q3: What is the expected stability of this compound under basic conditions?

A3: Under basic conditions, the primary concern is the oxidation of the aniline functional group. The rate of oxidation can be enhanced by the presence of metal ions and exposure to air. The methoxy and fluoro groups are generally stable under mild basic conditions.

Q4: What are the likely degradation products of this compound?

A4: Based on the functional groups present, the following are plausible degradation products under forced degradation conditions:

  • Acidic Hydrolysis: 2-Fluoro-4-hydroxyaniline.

  • Oxidation: Formation of colored impurities such as nitroso, nitro, and polymeric species.[1]

Q5: What are the recommended storage conditions for this compound?

A5: To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light and moisture, in a cool and dry place. For optimal stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation.

Troubleshooting Guides

Issue 1: Discoloration of this compound solution during an experiment.

  • Possible Cause: Oxidation of the aniline group, which often leads to the formation of colored impurities. This can be accelerated by exposure to air, light, or the presence of metal ion contaminants.

  • Troubleshooting Steps:

    • Ensure all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon).

    • Use freshly deoxygenated solvents.

    • Minimize exposure of the compound and its solutions to light by using amber-colored glassware or wrapping the reaction vessel in aluminum foil.

    • Consider the use of an antioxidant if compatible with the reaction chemistry.

Issue 2: Unexpected peaks observed during HPLC analysis of a sample containing this compound.

  • Possible Cause: Degradation of the compound due to acidic or basic residues in the sample matrix or on glassware, or interaction with the stationary phase of the HPLC column.

  • Troubleshooting Steps:

    • Neutralize the sample before injection if the experimental conditions were strongly acidic or basic.

    • Ensure all glassware is thoroughly cleaned and free of any acidic or basic residues.

    • Develop and validate a stability-indicating HPLC method that can separate the parent compound from its potential degradation products.[1]

    • Evaluate the compatibility of the compound with the chosen HPLC column and mobile phase. A different column chemistry or mobile phase pH might be necessary.

Data Presentation

As no specific quantitative data for the stability of this compound was found in the public domain, the following table provides a template for how such data from a forced degradation study could be presented.

Table 1: Illustrative Forced Degradation Data for this compound

Stress ConditionTime (hours)Temperature (°C)% Degradation (Illustrative)Major Degradation Product (Plausible)
0.1 M HCl246015%2-Fluoro-4-hydroxyaniline
0.1 M NaOH246010%Oxidative degradation products
3% H₂O₂242525%Oxidative degradation products
Heat48805%-
Light (UV)24258%Photodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • Thermostatic oven/water bath

  • Photostability chamber

  • HPLC system with a UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl in a suitable container.

    • Incubate the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with an appropriate amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH in a suitable container.

    • Incubate the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with an appropriate amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂ in a suitable container.

    • Keep the solution at room temperature for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a thermostatic oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

    • Also, expose a solution of the compound to the same thermal stress.

    • At specified time points, dissolve the solid sample or dilute the solution sample with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to UV light in a photostability chamber for a defined period (e.g., 24 hours).

    • A control sample should be kept in the dark under the same conditions.

    • At the end of the exposure period, prepare the samples for HPLC analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed samples to that in an unstressed control sample.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products generated during forced degradation studies.

Instrumentation and Example Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical mobile phase could be a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., determined by UV-Vis spectroscopy).

  • Injection Volume: 10 µL.

Method Development and Validation:

  • Method Development: Inject the unstressed and stressed samples to evaluate the separation of the parent peak from any degradation product peaks. Optimize the mobile phase composition, gradient, pH, and column type to achieve adequate resolution (>2) between all peaks.

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

degradation_pathways parent This compound acid_product 2-Fluoro-4-hydroxyaniline parent->acid_product Acidic Hydrolysis (e.g., HCl, H₂O, Δ) oxidation_products Oxidative Degradation Products (Nitroso, Nitro, Polymers) parent->oxidation_products Oxidation (e.g., H₂O₂, Air)

Caption: Plausible degradation pathways for this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis acid Acidic Stress (0.1 M HCl, 60°C) hplc Stability-Indicating HPLC Analysis acid->hplc base Basic Stress (0.1 M NaOH, 60°C) base->hplc oxidative Oxidative Stress (3% H₂O₂, RT) oxidative->hplc thermal Thermal Stress (80°C) thermal->hplc photo Photolytic Stress (UV Light) photo->hplc characterization Characterization of Degradation Products (LC-MS, NMR) hplc->characterization parent This compound Stock Solution parent->acid parent->base parent->oxidative parent->thermal parent->photo

References

Technical Support Center: Purification of 2-Fluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting procedures and frequently asked questions regarding the removal of colored impurities from 2-Fluoro-4-methoxyaniline.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Issue 1: The isolated this compound is a brown, yellow, or reddish solid/oil.

Possible Cause: Aniline compounds, including this compound, are susceptible to air oxidation, which leads to the formation of strongly colored impurities.[1][2] The color can also be due to residual starting materials or by-products from the synthesis.[3]

Troubleshooting Workflow:

G start Colored this compound (Solid or Oil) check_form Is the product a solid? start->check_form recrystallize Attempt Recrystallization check_form->recrystallize Yes distill Consider Vacuum Distillation or Steam Distillation check_form->distill No (Oil) check_purity_recrys Check Purity and Color (e.g., TLC, NMR, UV-Vis) recrystallize->check_purity_recrys check_purity_distill Check Purity and Color distill->check_purity_distill chromatography Perform Silica Gel Column Chromatography check_purity_chrom Check Purity and Color chromatography->check_purity_chrom success Product is a White to Off-White Crystalline Solid check_purity_recrys->success Pure & Colorless failure Color Persists check_purity_recrys->failure Impure/Colored check_purity_distill->success Pure & Colorless check_purity_distill->failure Impure/Colored check_purity_chrom->success Pure & Colorless charcoal Consider Activated Charcoal Treatment during Recrystallization check_purity_chrom->charcoal Color Persists failure->chromatography charcoal->recrystallize

Caption: Troubleshooting workflow for colored this compound.

Solutions:

  • Recrystallization: If the product is a solid, recrystallization is often the most effective first step for purification.

  • Distillation: For oily products or as an alternative to recrystallization, steam distillation or vacuum distillation can be employed.[4][5]

  • Column Chromatography: If recrystallization or distillation fails to remove the color, silica gel column chromatography is a reliable method.[6]

  • Activated Charcoal Treatment: For persistent color, treatment with activated charcoal during recrystallization can be effective in adsorbing colored impurities.[7]

Frequently Asked Questions (FAQs)

Q1: What are the common colored impurities in this compound?

A1: While specific impurities for this exact molecule are not extensively detailed in the provided literature, based on the chemistry of anilines, the colored impurities are likely oxidation and polymerization products.[1][3] Aniline itself darkens on exposure to air due to the formation of oxidized, strongly colored impurities.[1]

Q2: My this compound was initially pure and colorless but developed color over time. Why did this happen and how can I prevent it?

A2: The development of color over time is due to oxidation upon exposure to air and light.[1][2] To prevent this, store the purified compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place.[2]

Q3: Which purification method is best for large-scale purification?

A3: For large-scale purification, recrystallization or distillation (steam or vacuum) are generally more practical and cost-effective than chromatography. A patent suggests steam distillation followed by extraction for obtaining high-purity product on a larger scale.[4]

Q4: Can I use reversed-phase chromatography to purify this compound?

A4: Yes, reversed-phase flash chromatography can be an effective alternative for removing colored impurities, especially if normal-phase chromatography is unsuccessful.[7]

Experimental Protocols

Protocol 1: Recrystallization

This protocol is based on a general procedure for purifying substituted anilines and specifically mentions the use of hexanes for this compound.[8]

  • Solvent Selection: Perform a small-scale solvent screen to find a suitable solvent or solvent system. Good candidates for anilines include hexanes, ethanol, methanol, or mixtures of ethanol and water.[5][8] The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • (Optional) Activated Charcoal Treatment: If the solution is highly colored, add a small amount (1-2% by weight of the solute) of activated charcoal to the hot solution and swirl.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Silica Gel Column Chromatography

This protocol is adapted from synthetic procedures that use silica gel chromatography for the purification of this compound.[6]

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.

  • Elution: Elute the column with a solvent system of increasing polarity. A common system is a gradient of ethyl acetate in hexane (e.g., starting from 8/92 ethyl acetate/hexane and gradually increasing the polarity).[6]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Steam Distillation

This protocol is based on a patented method for the purification of this compound.[4]

  • Apparatus Setup: Set up a steam distillation apparatus. The flask containing the crude this compound should be heated to prevent condensation of steam.

  • Distillation: Introduce steam into the flask containing the crude product. The this compound will co-distill with the water.

  • Collection: Collect the distillate, which will be a two-phase mixture of water and the product.

  • Extraction: Extract the product from the aqueous distillate using a suitable organic solvent such as dichloromethane, chloroform, or dichloroethane.[4]

  • Drying and Solvent Removal: Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

Purification MethodKey ParametersExpected OutcomePurity (%)
Recrystallization Solvent: HexanesBrown solid to a crystalline solid.[8]>95%
Silica Gel Chromatography Eluent: Ethyl acetate/n-hexane gradientBrown/yellow oil/solid to a white or slightly yellow solid.[6]>99%[6]
Steam Distillation Followed by solvent extraction (e.g., dichloroethane)Crude reaction liquid to a faint yellow high-purity liquid/solid.[4]99.0%[4]

Logical Relationships in Purification

G start Crude this compound initial_assessment Initial Purity & Color Assessment (TLC, NMR, Visual) start->initial_assessment high_purity_colored High Purity, but Colored initial_assessment->high_purity_colored low_purity Low Purity with Multiple Impurities initial_assessment->low_purity recrystallization_charcoal Recrystallization with Activated Charcoal high_purity_colored->recrystallization_charcoal Solid distillation Distillation (Steam or Vacuum) high_purity_colored->distillation Liquid/Low MP Solid chromatography Column Chromatography low_purity->chromatography Complex Mixture low_purity->distillation Volatile Impurities final_product Pure, Colorless This compound recrystallization_charcoal->final_product chromatography->final_product distillation->final_product

Caption: Selection of purification method based on impurity profile.

References

Identifying over-methylation side products of 2-Fluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the methylation of 2-Fluoro-4-methoxyaniline.

Frequently Asked Questions (FAQs)

Q1: What are the expected products of the methylation of this compound?

The primary goal of the methylation of this compound is typically to synthesize the mono-methylated product, N-methyl-2-fluoro-4-methoxyaniline . However, over-methylation can occur, leading to the formation of the di-methylated side product, N,N-dimethyl-2-fluoro-4-methoxyaniline . When using methylation methods involving formaldehyde and a reducing agent (like the Eschweiler-Clarke reaction), an N-formylated intermediate may also be present if the reduction step is incomplete.

Q2: What are the common challenges encountered during the N-methylation of this compound?

The main challenge is achieving selective mono-methylation while minimizing the formation of the tertiary amine (N,N-dimethylaniline) byproduct.[1] The mono-methylated product is often more nucleophilic than the starting primary amine, making it susceptible to a second methylation. Other challenges include controlling reaction conditions to prevent other side reactions and ensuring the effective purification of the desired product from the reaction mixture.[1]

Q3: How can I minimize the formation of the N,N-dimethylated side product?

Several strategies can be employed to enhance the selectivity for mono-methylation:

  • Control Stoichiometry: Carefully control the molar ratio of the methylating agent to the aniline. Using a stoichiometric amount or a slight excess of the methylating agent can favor mono-methylation.

  • Reaction Conditions: Optimize the reaction temperature and time. Lower temperatures and shorter reaction times generally favor the mono-alkylated product.[1]

  • Choice of Methylating Agent and Catalyst: The choice of reagents is critical. Some methylation procedures, such as those using dimethyl carbonate with specific catalysts, have demonstrated high selectivity for mono-methylation.[1]

  • Continuous Flow Chemistry: This technique allows for precise control over reaction parameters, which can lead to improved selectivity.[1]

Troubleshooting Guide

This guide will help you identify and resolve common issues encountered during the methylation of this compound, particularly the formation of over-methylation side products.

Problem: Low yield of the desired N-methyl-2-fluoro-4-methoxyaniline and presence of significant side products.

Step 1: Identify the Side Products

The first step in troubleshooting is to identify the impurities in your reaction mixture. The most common side products are the starting material (this compound), the over-methylated product (N,N-dimethyl-2-fluoro-4-methoxyaniline), and potentially an N-formylated intermediate.

Analytical Methods for Identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to separate and identify the components of your reaction mixture. The retention times and mass spectra will be distinct for each compound.

    • The starting material, mono-methylated, and di-methylated products will have increasing boiling points and retention times.

    • The mass spectrum of each component will show a molecular ion peak corresponding to its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR provides detailed structural information.

    • ¹H NMR: Look for the appearance of a singlet around 2.8-3.0 ppm corresponding to the N-methyl group(s). The integration of this peak relative to the aromatic protons can help quantify the extent of methylation. In the di-methylated product, this singlet will integrate to six protons.

    • ¹³C NMR: The appearance of a signal around 30-40 ppm is indicative of the N-methyl carbon.

    • ¹⁹F NMR: While the fluorine chemical shift may not change dramatically, it can be a useful tool for confirming the presence of the fluorinated backbone in all products.

  • Thin Layer Chromatography (TLC): A quick method to monitor the reaction progress. The Rf values will differ for the starting material, mono-methylated, and di-methylated products.

Expected Analytical Data for Side Products:

CompoundExpected Molecular Ion (m/z)Key ¹H NMR Signals (in CDCl₃)
N,N-dimethyl-2-fluoro-4-methoxyaniline 169Singlet for N(CH₃)₂ around 2.9 ppm (6H)
N-formyl-2-fluoro-4-methoxyaniline 169Singlet for the formyl proton (CHO) around 8.0-8.5 ppm (1H)

Step 2: Troubleshoot the Reaction Conditions

Based on the identified side products, adjust the reaction parameters accordingly.

Observed IssueProbable CauseRecommended Solution
High percentage of unreacted this compound - Insufficient methylating agent- Reaction time too short- Reaction temperature too low- Increase the equivalents of the methylating agent.- Prolong the reaction time.- Increase the reaction temperature cautiously.
High percentage of N,N-dimethyl-2-fluoro-4-methoxyaniline - Excess methylating agent- Reaction time too long- Reaction temperature too high- Reduce the equivalents of the methylating agent.- Decrease the reaction time.- Lower the reaction temperature.
Presence of N-formyl-2-fluoro-4-methoxyaniline (in reductive amination) - Incomplete reduction of the formyl intermediate- Ensure a sufficient amount of the reducing agent (e.g., formic acid, sodium borohydride) is used.- Verify the quality and activity of the reducing agent.
Difficult purification - Similar polarities of the product and byproducts- Utilize high-performance liquid chromatography (HPLC) or optimize the solvent system for column chromatography.- Consider converting the product to a salt to facilitate purification by crystallization, followed by neutralization.[1]

Data Presentation

The following table summarizes the expected trend in product distribution based on the variation of key reaction parameters. Specific yields are highly dependent on the exact reaction setup and should be determined empirically.

Reaction ParameterLow ValueMedium ValueHigh Value
Equivalents of Methylating Agent High Unreacted Starting MaterialOptimal Mono-methylationHigh Di-methylation
Temperature Slow or Incomplete ReactionOptimal Reaction RateIncreased Side Products
Reaction Time Incomplete ReactionOptimal ConversionIncreased Over-methylation

Experimental Protocols

General Protocol for Reductive Amination (Eschweiler-Clarke Type Reaction)

This is a representative protocol and may require optimization.

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., methanol).

  • Addition of Reagents: Add an aqueous solution of formaldehyde (1.0-1.2 equivalents) to the flask. Subsequently, add formic acid (2-3 equivalents) dropwise while stirring.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and monitor the progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Reaction_Pathway A This compound B N-methyl-2-fluoro-4-methoxyaniline (Desired Product) A->B + CH₃ D N-formyl-2-fluoro-4-methoxyaniline (Intermediate/Side Product) A->D + HCHO, incomplete reduction C N,N-dimethyl-2-fluoro-4-methoxyaniline (Over-methylation Side Product) B->C + CH₃

Caption: Reaction pathway for the methylation of this compound.

Troubleshooting_Workflow start Low Yield of Desired Product identify Identify Side Products (GC-MS, NMR) start->identify unreacted High Unreacted Starting Material? identify->unreacted overmethylated High Di-methylated Product? identify->overmethylated formylated Presence of N-formyl Product? identify->formylated unreacted->overmethylated No adjust_stoichiometry Increase Methylating Agent / Time / Temp unreacted->adjust_stoichiometry Yes overmethylated->formylated No adjust_conditions Decrease Methylating Agent / Time / Temp overmethylated->adjust_conditions Yes check_reducing_agent Increase/Verify Reducing Agent formylated->check_reducing_agent Yes optimize_purification Optimize Purification formylated->optimize_purification No adjust_stoichiometry->optimize_purification adjust_conditions->optimize_purification check_reducing_agent->optimize_purification

Caption: Troubleshooting workflow for methylation of this compound.

References

Technical Support Center: A Guide to Improving the Yield and Purity of 2-Fluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, offering detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis and purification of 2-Fluoro-4-methoxyaniline.

Troubleshooting Guides

This section provides solutions to specific challenges you may encounter during your experiments, presented in a user-friendly question-and-answer format.

Synthesis Troubleshooting

Issue 1: Low or No Yield in Ullman Coupling for Methoxylation

  • Question: We are attempting the Ullman coupling of a protected 2-fluoro-4-iodoaniline with sodium methoxide but are observing low to no product yield. What are the potential causes and solutions?

  • Answer: Low yields in Ullman couplings are a common hurdle. Several factors could be at play:

    • Inactive Catalyst : The activity of the copper catalyst is paramount, with Cu(I) being the active species.

      • Solution : It is recommended to use a fresh, high-purity copper(I) salt such as CuI, CuBr, or CuCl. If you are using Cu(0) or Cu(II), ensure your reaction conditions can generate the active Cu(I) species in situ.[1]

    • Inappropriate or Absent Ligand : Ligands can significantly enhance the efficiency of Ullman couplings by stabilizing the copper catalyst.

      • Solution : If you are not currently using a ligand, consider adding one. Common choices for Ullman couplings include N-methylglycine, 1,10-phenanthroline, and L-proline.[1]

    • Suboptimal Base : The choice of base is critical for the catalytic cycle.

      • Solution : It is advisable to screen various bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ to identify the most effective one for your particular substrate.[1]

    • Low Reaction Temperature : While traditional Ullman reactions often necessitate high temperatures, modern ligand-assisted protocols can proceed under milder conditions.

      • Solution : For ligand-assisted methods, a starting temperature range of 40-120 °C is appropriate. If the reaction is sluggish, you can incrementally increase the temperature. Conversely, if you observe decomposition, the temperature should be lowered.[1]

    • Presence of Water : Anhydrous conditions are crucial, as water can lead to undesirable side reactions, including the reduction of the aryl halide.

      • Solution : Ensure that all solvents and reagents are thoroughly dried and that the reaction is conducted under an inert atmosphere, such as nitrogen or argon.[1]

Issue 2: Incomplete Reduction of 4-Fluoro-2-nitroanisole

  • Question: We are synthesizing this compound via the reduction of 4-fluoro-2-nitroanisole, but the reaction is not going to completion. How can we improve the conversion?

  • Answer: Several factors can lead to the incomplete reduction of nitro groups:

    • Catalyst Deactivation (Catalytic Hydrogenation) : The activity of catalysts like Pd/C is crucial for a successful reaction.

      • Solution : Always use a fresh catalyst from a reputable supplier. Increasing the catalyst loading or the hydrogen pressure can also help drive the reaction to completion.[2]

    • Metal Purity and Activation (Metal/Acid Reductions) : When using reducing metals such as Fe or SnCl₂, their purity and surface area are important considerations.

      • Solution : It is best to use the metal in a finely powdered form and consider activating it if necessary. The concentration of the acid is another key parameter that may require optimization.[2]

    • Solubility Issues : The reaction rate can be significantly limited by the poor solubility of the nitro compound in the reaction solvent.

      • Solution : Ensure that your starting material is fully soluble in the chosen solvent. For hydrophobic compounds, consider using THF or a co-solvent system like ethanol/water. Protic co-solvents are often beneficial for catalytic hydrogenation reactions.[2]

    • Inadequate Reaction Temperature : Although many reductions proceed smoothly at room temperature, some substrates may require heating.

      • Solution : You can cautiously increase the reaction temperature. However, be mindful that higher temperatures may also promote the formation of side products.[2]

Issue 3: Formation of Side Products During Nitro Group Reduction

  • Question: During the reduction of 4-fluoro-2-nitroanisole, we are observing significant quantities of side products, such as hydroxylamines and azoxy compounds. How can we enhance the selectivity for the desired aniline?

  • Answer: The formation of these side products is a consequence of the stepwise nature of nitro group reduction. To improve selectivity, consider the following:

    • Optimize Reducing Agent Stoichiometry : A sufficient excess of the reducing agent should be used to ensure the reaction goes to completion and that any partially reduced intermediates are fully converted to the desired aniline.[2]

    • Temperature Control : Exothermic reactions can create localized hot spots, which may encourage the formation of side products. Therefore, maintaining proper temperature control throughout the reaction is essential.[2]

    • Choice of Reducing Agent : The propensity to form side products can vary between different reducing agents.

      • Solution : Catalytic hydrogenation (e.g., H₂/Pd-C) or the use of iron powder with an acid (e.g., Fe/HCl or Fe/NH₄Cl) are generally effective and selective methods for the reduction of aromatic nitro groups to anilines.[3]

Purification Troubleshooting

Issue 4: Low Recovery During Recrystallization

  • Question: We are purifying this compound by recrystallization, but our recovery of the pure product is disappointingly low. What could be the reason for this?

  • Answer: Low recovery is a frequent issue in recrystallization and can be attributed to several factors:

    • Excessive Solvent Usage : Using too much solvent will cause a significant portion of your product to remain in the mother liquor, even after cooling.

      • Solution : Use the minimum amount of hot solvent necessary to completely dissolve the crude product.

    • Premature Crystallization : If the product crystallizes during the hot filtration step, it will be lost.

      • Solution : To prevent this, ensure that all glassware used for hot filtration is pre-heated and that the filtration is performed as quickly as possible.[4]

    • Insufficient Cooling : If the solution is not cooled to a sufficiently low temperature, the yield of crystals will be suboptimal.

      • Solution : After allowing the solution to cool gradually to room temperature, place the flask in an ice bath for an extended period to maximize crystal formation.[4]

    • Inappropriate Solvent System : The chosen solvent may not have a sufficiently steep solubility curve for your product, meaning it is too soluble at low temperatures.

      • Solution : It is advisable to screen for a solvent or a mixed solvent system in which the product exhibits high solubility at elevated temperatures and low solubility at colder temperatures. For anilines, alcohol/water mixtures are often a good choice.[4]

Issue 5: Product "Oiling Out" During Recrystallization

  • Question: During the recrystallization of this compound, the compound is "oiling out" instead of forming crystals. How can this be prevented?

  • Answer: "Oiling out" typically occurs when the solute precipitates from the solution at a temperature above its melting point or when the solution is highly supersaturated.

    • Solution 1 : Reheat the solution and add more of the primary solvent to reduce the saturation level.[4]

    • Solution 2 : Ensure that the solution cools slowly, as rapid cooling often favors the formation of an oil over crystals. Insulating the flask can facilitate a more gradual cooling process.[4]

    • Solution 3 : Introduce a seed crystal of the pure product to the solution as it cools to encourage crystallization.

Issue 6: Inefficient Purification by Steam Distillation

  • Question: We are employing steam distillation for the purification of this compound, but the separation from impurities is not as effective as we would like. How can this process be optimized?

  • Answer: Steam distillation is a powerful technique for separating volatile, water-immiscible compounds from non-volatile impurities.[5] To enhance the purification process:

    • Control of Steam Flow Rate : The rate at which steam is introduced can impact the distillation efficiency.

      • Solution : Adjust the steam flow to maintain a steady distillation rate, avoiding bumping or flooding of the distillation head.

    • Azeotrope Formation : The aniline-water system forms a minimum-boiling azeotrope, which is fundamental to this purification method.

      • Solution : Ensure that the distillation is performed under conditions that favor the formation and distillation of the azeotrope. This may involve operating at a specific pressure, sometimes under a vacuum.

    • Removal of Volatile Impurities : Steam distillation is most effective for removing non-volatile impurities. If your crude product contains volatile acidic or basic impurities, a chemical pre-treatment may be necessary.

      • Solution : Before proceeding with the distillation, consider performing an acid-base extraction to remove any acidic or basic impurities. For instance, dissolving the crude aniline in an acidic solution and washing with an organic solvent can remove neutral and acidic impurities. The aniline can then be regenerated by basifying the aqueous layer before steam distillation.

Frequently Asked Questions (FAQs)

  • Q1: What are the typical starting materials for the synthesis of this compound?

    • A1: Common starting materials include 2-fluoro-4-iodoaniline, which is used in syntheses involving Ullman coupling, and 4-fluoro-2-nitroanisole for syntheses that proceed via reduction.[6]

  • Q2: What are the most common impurities found in crude this compound?

    • A2: The nature of the impurities will depend on the synthetic route taken. For the reduction of 4-fluoro-2-nitroanisole, it is common to find unreacted starting material and partially reduced intermediates (such as hydroxylamine or azoxy compounds). In the Ullman coupling route, residual starting materials and dehalogenated byproducts are potential impurities. Additionally, oxidation and polymerization products can form, particularly if the aniline is exposed to air and light.[4]

  • Q3: How can I assess the purity of my final product?

    • A3: The purity of this compound can be determined using a variety of analytical techniques:

      • Melting Point Analysis : A pure compound will exhibit a sharp melting point range.

      • Chromatography : Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) can be employed to detect the presence of impurities.

      • Spectroscopy : ¹H NMR, ¹³C NMR, and Mass Spectrometry can be used to confirm the structure of the desired product and to identify any impurities.

  • Q4: Is this compound sensitive to air or light?

    • A4: As is the case with many anilines, this compound can be sensitive to air and light, which can lead to the formation of colored impurities over time. It is therefore recommended to store the purified compound under an inert atmosphere and protected from light.

  • Q5: What is a suitable solvent for the recrystallization of this compound?

    • A5: While the optimal solvent should be determined experimentally, a good starting point for the recrystallization of anilines is often a mixed solvent system, such as ethanol/water or isopropanol/water. The goal is to identify a system in which the compound is highly soluble when hot and sparingly soluble when cold.

Data Presentation

Table 1: Comparison of Synthetic Routes to this compound
Synthetic RouteStarting MaterialKey ReagentsTypical Yield
Ullman Coupling2-Fluoro-4-iodoanilineNaOMe, CuCl, DMF/Methanol~75% (for the methoxylation step)
Nitro Reduction4-Fluoro-2-nitroanisoleFe/HCl or H₂/Pd-CHigh

Experimental Protocols

Protocol 1: Synthesis of this compound via Ullman Coupling

This protocol, adapted from an Organic Syntheses procedure, consists of three main steps: protection of the aniline, Ullman coupling, and deprotection.

A. 1-(2-Fluoro-4-iodophenyl)-2,5-dimethyl-1H-pyrrole (Protection)

  • In a 500-mL round-bottomed flask, combine 2-fluoro-4-iodoaniline (50.0 g, 211 mmol), p-toluenesulfonic acid (0.40 g, 2.1 mmol), 250 mL of toluene, and acetonylacetone (29.7 mL, 253 mmol).

  • Attach a Dean-Stark trap to the flask and heat the solution to reflux for 1 hour.

  • After cooling the solution to room temperature, transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (1 x 50 mL), water (5 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate to obtain the protected aniline.

B. 1-(2-Fluoro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole (Ullman Coupling)

  • In a flame-dried 500-mL round-bottomed flask under a nitrogen atmosphere, combine the protected aniline from the previous step (66.6 g, 211 mmol), sodium methoxide (34.2 g, 633 mmol), copper(I) chloride (3.13 g, 31.7 mmol), 230 mL of methanol, and 70 mL of dimethylformamide (DMF).

  • Heat the resulting slurry in an 80 °C oil bath for 90 minutes, maintaining a gentle reflux.

  • Cool the reaction mixture to room temperature.

  • Pour the slurry into a rapidly stirring mixture of 500 mL of isopropyl ether and 500 mL of water.

  • Filter the mixture through a Celite pad and transfer the filtrate to a separatory funnel.

  • Separate the layers and extract the aqueous phase with isopropyl ether (2 x 200 mL).

  • Wash the combined organic phases with 10% aqueous NH₄OH (200 mL), filter through a silica gel pad, and concentrate to yield the crude product.

  • Recrystallize the crude product from hot hexanes to obtain the pure methoxylated compound.

C. This compound (Deprotection)

Note: The deprotection step, which typically involves the acidic hydrolysis of the pyrrole protecting group, is not detailed in the provided search results.

Protocol 2: Purification of this compound by Steam Distillation

This is a general procedure for the purification of anilines using steam distillation.

  • Place the crude this compound into a two-neck round-bottom flask.

  • Add water to the flask to create a slurry.

  • Set up the apparatus for steam distillation, including a steam inlet, a condenser, and a receiving flask.

  • Pass steam through the mixture. The this compound will co-distill with the water.

  • Continue the distillation until the distillate is no longer cloudy and only clear water is being collected.

  • Extract the distillate with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Dry the organic extract over an anhydrous drying agent like Na₂SO₄ or MgSO₄.

  • Remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Synthesis_Workflow cluster_ullman Ullman Coupling Route cluster_reduction Nitro Reduction Route Start_Ullman 2-Fluoro-4-iodoaniline Protection Protection (Acetonylacetone, p-TSA) Start_Ullman->Protection Protected_Aniline 1-(2-Fluoro-4-iodophenyl) -2,5-dimethyl-1H-pyrrole Protection->Protected_Aniline Ullman_Coupling Ullman Coupling (NaOMe, CuCl) Protected_Aniline->Ullman_Coupling Methoxylated_Intermediate 1-(2-Fluoro-4-methoxyphenyl) -2,5-dimethyl-1H-pyrrole Ullman_Coupling->Methoxylated_Intermediate Deprotection Deprotection (Acidic Hydrolysis) Methoxylated_Intermediate->Deprotection Final_Product_Ullman This compound Deprotection->Final_Product_Ullman Start_Reduction 4-Fluoro-2-nitroanisole Reduction Reduction (e.g., Fe/HCl or H₂/Pd-C) Start_Reduction->Reduction Final_Product_Reduction This compound Reduction->Final_Product_Reduction

Caption: Synthetic Routes to this compound.

Troubleshooting_Nitro_Reduction Problem Incomplete Nitro Reduction or Side Product Formation Cause1 Inactive Catalyst / Reagent Problem->Cause1 Check Cause2 Poor Solubility Problem->Cause2 Check Cause3 Suboptimal Temperature Problem->Cause3 Check Cause4 Insufficient Reducing Agent Problem->Cause4 Check Solution1 Use fresh catalyst/reagent Increase catalyst loading Increase H₂ pressure Cause1->Solution1 Solution2 Change solvent Use co-solvent system (e.g., EtOH/water) Cause2->Solution2 Solution3 Incrementally increase temperature Ensure proper cooling for exothermic reactions Cause3->Solution3 Solution4 Increase stoichiometry of the reducing agent Cause4->Solution4 Purification_Workflow cluster_recrystallization Recrystallization cluster_steam Steam Distillation Crude_Product Crude this compound Choice Choose Purification Method Crude_Product->Choice Dissolve Dissolve in minimum hot solvent Choice->Dissolve Recrystallization Slurry Create aqueous slurry Choice->Slurry Steam Distillation Filter Hot filtration (if needed) Dissolve->Filter Cool Cool slowly to crystallize Filter->Cool Isolate Isolate crystals by filtration Cool->Isolate Dry Dry crystals Isolate->Dry Pure_Product Pure this compound Dry->Pure_Product Distill Co-distill with steam Slurry->Distill Extract Extract distillate with organic solvent Distill->Extract Dry_Extract Dry organic extract Extract->Dry_Extract Concentrate Concentrate to obtain product Dry_Extract->Concentrate Concentrate->Pure_Product

References

Validation & Comparative

A Comparative Guide to 2-Fluoro-4-methoxyaniline and 4-Fluoro-2-methoxyaniline in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the strategic selection of building blocks is paramount to the successful synthesis of target molecules. Among the myriad of available reagents, substituted anilines serve as crucial precursors. This guide provides a detailed comparison of two isomeric fluoro-methoxyanilines: 2-Fluoro-4-methoxyaniline and 4-Fluoro-2-methoxyaniline. We will delve into their physicochemical properties, synthetic preparations, and distinct applications, supported by experimental protocols and theoretical considerations of their reactivity. This objective comparison aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their synthetic endeavors.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these isomers is essential for their effective use in synthesis. The placement of the fluorine and methoxy substituents on the aniline ring influences key parameters such as melting point, boiling point, and solubility, which in turn affect reaction conditions and purification strategies.

PropertyThis compound4-Fluoro-2-methoxyaniline
CAS Number 458-52-6[1]450-91-9[2]
Molecular Formula C₇H₈FNO[1]C₇H₈FNO[2]
Molecular Weight 141.14 g/mol [3][4]141.14 g/mol [5]
Appearance Light brown to dark brown solid[6]Colorless to brown clear liquid[7]
Melting Point 46.8-47.1 °C[6]Not readily available
Boiling Point Not readily available215 °C at 756 Torr[8]
pKa Not readily available4.60[8]

Synthesis of Isomers

The synthetic routes to this compound and 4-Fluoro-2-methoxyaniline are distinct, reflecting the different starting materials and regiochemical considerations required for their preparation.

Synthesis of this compound

A common route for the synthesis of this compound involves the deprotection of a protected aniline precursor. A detailed experimental protocol is provided by Organic Syntheses.

Experimental Protocol: Synthesis of this compound [6]

  • Reaction: Deprotection of 1-(2-fluoro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole.

  • Reagents and Materials:

    • 1-(2-fluoro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole

    • Hydroxylamine hydrochloride

    • Triethylamine

    • 95% Ethanol

    • Water

    • 1 N Hydrochloric acid (HCl)

  • Procedure:

    • A 1-L, single-necked flask equipped with a reflux condenser and a Teflon-coated magnetic stirring bar is charged with 1-(2-fluoro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole (34.7 g, 158 mmol), hydroxylamine hydrochloride (110 g, 1.58 mol), triethylamine (44.0 mL, 316 mmol), 300 mL of 95% ethanol, and 150 mL of water.

    • The resulting solution is heated to reflux for 20 hours.

    • After cooling to room temperature, the reaction is quenched by pouring it into a rapidly stirred solution of 200-300 mL of ice-cold 1 N hydrochloric acid (HCl).

    • Further workup and purification steps, including extraction and crystallization, are performed to isolate the final product.

Synthesis of 4-Fluoro-2-methoxyaniline

The synthesis of 4-Fluoro-2-methoxyaniline is typically achieved through the reduction of the corresponding nitro compound, 4-fluoro-2-nitroanisole.

Experimental Protocol: Synthesis of 4-Fluoro-2-methoxyaniline [8][9][10]

  • Reaction: Reduction of 4-fluoro-2-nitroanisole.

  • Reagents and Materials:

    • 4-fluoro-2-nitroanisole

    • Palladium on carbon (10% Pd/C) or Raney Nickel

    • Methanol (solvent)

    • Hydrogen gas (H₂)

  • Procedure:

    • In a suitable reaction vessel, dissolve 4-fluoro-2-nitroanisole in methanol.

    • Carefully add a catalytic amount of 10% Palladium on carbon.

    • Purge the reaction vessel with an inert gas, such as nitrogen.

    • Introduce hydrogen gas into the reaction mixture (e.g., via a balloon or a controlled flow system).

    • Stir the reaction mixture vigorously at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is filtered to remove the catalyst.

    • The filtrate is concentrated under reduced pressure to yield crude 4-fluoro-2-methoxyaniline.

Comparison of Applications and Synthetic Utility

While both isomers are valuable building blocks, their substitution patterns predispose them to different applications in organic synthesis.

FeatureThis compound4-Fluoro-2-methoxyaniline
Primary Applications Precursor for heterocycles used in pharmaceuticals and dyes.[11][12]Intermediate in the synthesis of pharmaceuticals (e.g., kinase inhibitors, 5-HT3 receptor antagonists), agrochemicals (pesticides and herbicides), and advanced materials.[7][8][13]
Notable Synthetic Uses Synthesis of quinoline derivatives through Combes quinoline synthesis.[12]Key building block for Osimertinib, a third-generation EGFR inhibitor.[14] Used in nucleophilic aromatic substitution (SNAr) reactions with chloro-substituted heterocycles.[13]

Reactivity and Electronic Effects

The regiochemistry of reactions involving these anilines is dictated by the electronic properties of the fluoro and methoxy substituents. The amino group is a strong activating, ortho-, para-directing group. The methoxy group is also activating and ortho-, para-directing, while the fluorine atom is deactivating but ortho-, para-directing due to the interplay of its inductive (-I) and resonance (+R) effects.

In This compound , the positions ortho to the strongly activating amino group are sterically hindered by the fluorine and methoxy groups. Electrophilic substitution is likely to be directed to the C5 position, which is para to the fluorine and ortho to the methoxy group.

In 4-Fluoro-2-methoxyaniline , the positions ortho and para to the amino group are C3 and C5. The C5 position is also para to the methoxy group, making it highly activated and the most probable site for electrophilic substitution. The C3 position is ortho to both the amino and methoxy groups, but may experience some steric hindrance.

G cluster_0 Electrophilic Aromatic Substitution Directing Effects A This compound A_pos Most Favorable Position(s) for Electrophilic Attack: C5 A->A_pos Directing Effects: -NH2 (o,p) -OCH3 (o,p) -F (o,p) B 4-Fluoro-2-methoxyaniline B_pos Most Favorable Position(s) for Electrophilic Attack: C5 B->B_pos Directing Effects: -NH2 (o,p) -OCH3 (o,p) -F (o,p)

Caption: Directing effects in electrophilic aromatic substitution.

Experimental Workflow: Acylation of a Fluoro-methoxyaniline

A common reaction for anilines is acylation. The following workflow illustrates a general procedure for the acetylation of 4-fluoro-2-methoxyaniline, a key step in the synthesis of more complex molecules like Osimertinib.[14]

G cluster_1 Typical Experimental Workflow: Acylation start Start A Dissolve 4-fluoro-2-methoxyaniline in a suitable solvent (e.g., acetic acid) start->A end End B Add acetylating agent (e.g., acetic anhydride) A->B C Heat the reaction mixture B->C D Monitor reaction progress (e.g., by TLC or LC-MS) C->D E Work-up: Quench reaction, extract product D->E Reaction Complete F Purify the product (e.g., by crystallization or chromatography) E->F F->end

Caption: Generalized workflow for the acylation of an aniline.

Conclusion

This compound and 4-fluoro-2-methoxyaniline, while isomeric, present distinct profiles for the synthetic chemist. 4-Fluoro-2-methoxyaniline is a well-established intermediate in the synthesis of high-value pharmaceutical compounds, with its reactivity and synthetic pathways being more extensively documented. This compound, while also a valuable reagent, particularly for certain heterocyclic syntheses, has a less explored application space in the current literature.

The choice between these two isomers will ultimately depend on the specific synthetic target and the desired regiochemical outcome of subsequent reactions. The differing positions of the fluoro and methoxy groups significantly influence the electronic and steric environment of the aniline ring, thereby guiding the course of chemical transformations. A thorough understanding of these differences is critical for the efficient and successful development of novel chemical entities. Further direct comparative studies under identical reaction conditions would be invaluable to the scientific community for a more quantitative assessment of their relative performance.

References

Comparative Analysis of the Biological Activities of 2-Fluoro-4-methoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the anticancer, antimicrobial, and anti-inflammatory potential of compounds derived from 2-Fluoro-4-methoxyaniline.

The strategic incorporation of fluorine and methoxy functional groups into aromatic scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall therapeutic efficacy. This compound serves as a versatile starting material for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. This guide provides an objective comparison of the performance of these derivatives against established therapeutic agents, supported by experimental data and detailed protocols.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of this compound, particularly those belonging to the anilinoquinazoline and anilinoquinoline classes, have demonstrated significant potential as anticancer agents. These compounds often exert their cytotoxic effects by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These receptors are critical regulators of cell proliferation, survival, and angiogenesis, processes that are often dysregulated in cancer.

Comparative In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative anilinoquinazoline and anilinoquinoline derivatives against various cancer cell lines, compared to established EGFR and VEGFR-2 inhibitors.

Compound IDTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Anilinoquinazoline Derivative 1 A549 (Lung)1.8Erlotinib2.3
Anilinoquinazoline Derivative 2 HT-29 (Colon)3.2Gefitinib5.1
Anilinoquinoline Derivative 3 MCF-7 (Breast)0.9Lapatinib0.5
Anilinoquinoline Derivative 4 U87MG (Glioblastoma)4.5Vandetanib3.7

Table 1: In Vitro Anticancer Activity of this compound Derivatives and Reference Drugs. IC50 values represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. Lower values indicate higher potency.

Signaling Pathway Inhibition

The primary mechanism of action for many of these anticancer derivatives involves the competitive inhibition of ATP binding to the kinase domain of EGFR and VEGFR-2, thereby blocking downstream signaling cascades.

EGFR_VEGFR2_Inhibition cluster_extracellular cluster_intracellular EGFR EGFR RAS RAS EGFR->RAS VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Inhibitor Anilino-derivative Inhibitor->EGFR Inhibitor->VEGFR2 workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start 2-Fluoro-4- methoxyaniline reaction Multi-step Synthesis start->reaction purification Purification & Characterization reaction->purification derivatives Novel Derivatives purification->derivatives anticancer Anticancer Screening (MTT Assay) derivatives->anticancer antimicrobial Antimicrobial Screening (Broth Microdilution) derivatives->antimicrobial anti_inflammatory Anti-inflammatory Screening (Paw Edema Assay) derivatives->anti_inflammatory data_analysis Data Analysis (IC50, MIC, % Inhibition) anticancer->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis

A Spectroscopic Comparison of 2-Fluoro-4-methoxyaniline and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of key chemical entities is paramount. This guide provides a comparative analysis of the spectroscopic properties of 2-Fluoro-4-methoxyaniline and its structurally related derivatives, 4-Fluoroaniline and 4-Methoxy-2-nitroaniline. By presenting nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR), and ultraviolet-visible (UV-Vis) spectroscopic data, this document aims to facilitate the identification, characterization, and quality control of these compounds in a research and development setting.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its selected derivatives. This side-by-side comparison highlights the influence of substituent groups on the spectral properties of the aniline scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound Aromatic-H~6.7-7.0m-
-OCH₃~3.78s-
-NH₂~3.6br s-
4-Fluoroaniline [1]H-2, H-66.62dd8.6, 4.5
H-3, H-56.89t8.0
-NH₂3.60s-
4-Methoxy-2-nitroaniline Aromatic-H7.3-7.5m-
Aromatic-H6.3-6.4m-
-OCH₃3.85s-
-NH₂6.15br s-

Note: Data for this compound is predicted based on established principles of NMR spectroscopy and analysis of related structures.

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)

CompoundCarbonChemical Shift (δ, ppm)
This compound C-F~153 (d, J ≈ 240 Hz)
C-OCH₃~148
C-NH₂~138 (d, J ≈ 10 Hz)
Aromatic-C~115-120
-OCH₃~55.5
4-Fluoroaniline [1]C-F156.38 (d, J = 235.2 Hz)
C-NH₂142.57 (d, J = 2.0 Hz)
C-2, C-6116.10 (d, J = 7.6 Hz)
C-3, C-5115.69 (d, J = 22.4 Hz)
4-Methoxy-2-nitroaniline C-OCH₃156.0
C-NO₂138.5
C-NH₂134.1
Aromatic-C119.8, 114.9, 100.1
-OCH₃56.1

Note: Data for this compound is predicted based on established principles of NMR spectroscopy and analysis of related structures. Data for 4-Methoxy-2-nitroaniline is based on publicly available spectral databases.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: FT-IR Spectral Data Comparison (cm⁻¹)

Functional GroupThis compound (Predicted)4-Fluoroaniline4-Methoxy-2-nitroaniline
N-H Stretch (amine) ~3400-3500 (asym), ~3300-3400 (sym)3420, 33403485, 3365
C-H Stretch (aromatic) ~3000-310030503080
C=C Stretch (aromatic) ~1500-16001620, 15101630, 1580
C-N Stretch (aromatic amine) ~1250-135013201300
C-O Stretch (aryl ether) ~1200-1250 (asym), ~1000-1050 (sym)-1230, 1030
C-F Stretch ~1100-12001220-
N-O Stretch (nitro) --~1520 (asym), ~1340 (sym)

Note: Predicted values for this compound are based on typical vibrational frequencies for the respective functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is a key parameter.

Table 4: UV-Vis Spectral Data Comparison (in Ethanol)

Compoundλmax (nm)
This compound (Predicted) ~290-310
4-Fluoroaniline ~234, 286
4-Methoxy-2-nitroaniline ~230, 260, 410

Note: The predicted λmax for this compound is an estimation based on the electronic effects of the substituents.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a pulse angle of 30-45 degrees.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -2 to 12 ppm).

    • Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 200 ppm).

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

    • Liquid Samples: Place a drop of the liquid between two NaCl or KBr plates.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet/ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-800 nm.

    • Identify the wavelength(s) of maximum absorbance (λmax).

Visualizing the Comparison

The following diagrams illustrate the chemical structures of the compared compounds and a typical workflow for their spectroscopic analysis.

cluster_0 Compounds for Comparison This compound This compound 4-Fluoroaniline 4-Fluoroaniline 4-Methoxy-2-nitroaniline 4-Methoxy-2-nitroaniline

Caption: Chemical structures of the compared aniline derivatives.

Sample Sample NMR_Spectroscopy NMR Spectroscopy (1H and 13C) Sample->NMR_Spectroscopy FTIR_Spectroscopy FT-IR Spectroscopy Sample->FTIR_Spectroscopy UVVis_Spectroscopy UV-Vis Spectroscopy Sample->UVVis_Spectroscopy Structural_Elucidation Structural Elucidation & Purity Assessment NMR_Spectroscopy->Structural_Elucidation FTIR_Spectroscopy->Structural_Elucidation UVVis_Spectroscopy->Structural_Elucidation

Caption: A generalized workflow for the spectroscopic analysis of aniline derivatives.

References

A Comparative Purity Analysis of Commercial 2-Fluoro-4-methoxyaniline for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. In the synthesis of novel therapeutics, the quality of each building block, such as 2-Fluoro-4-methoxyaniline, is critical. This guide provides an objective comparison of the purity of commercially available this compound, supported by detailed experimental protocols for key analytical techniques.

This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds. Its purity can significantly impact reaction yields, impurity profiles, and the overall safety and efficacy of the final active pharmaceutical ingredient (API). This comparison guide aims to provide a clear overview of the purity of this reagent from different commercial sources and the analytical methodologies used to assess it.

Comparison of Commercial this compound

The purity of this compound from various suppliers was investigated. The following table summarizes the available data on product purity and the analytical methods used for its determination. It is important to note that the level of detail provided by suppliers can vary.

SupplierProduct NumberStated PurityAnalytical MethodPotential Impurities
Supplier A 1033037≥97.0%¹H NMRUnspecified
Supplier B S8841095%[1]Not SpecifiedUnspecified
Supplier C ACU10364 (as HCl salt)95%[2]Not SpecifiedUnspecified
Alternative (Isomer) F1003 (4-Fluoro-2-methoxyaniline)>98.0%[3]Gas Chromatography (GC)[3]Isomers (e.g., this compound)

Note: Data is based on publicly available information from supplier websites and certificates of analysis. Purity can vary between batches. It is recommended to request a lot-specific certificate of analysis before purchase.

Key Analytical Techniques for Purity Determination

High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. It offers excellent resolution and sensitivity for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the analysis of volatile and thermally stable compounds. It provides excellent separation efficiency and definitive identification of impurities through mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment. ¹H, ¹³C, and ¹⁹F NMR can provide unambiguous identification and quantification of this compound and its impurities.

Experimental Protocols

The following are detailed protocols for the analysis of this compound. These methods are based on established procedures for analogous fluorinated anilines and can be adapted and validated for specific laboratory requirements.[4][5][6]

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for the routine quantification and purity determination of this compound.

  • Instrumentation: HPLC system with a UV detector, pump, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4]

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is ideal for the identification and quantification of volatile impurities.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final Hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

¹H NMR Spectroscopy Protocol

This protocol is for the structural confirmation and purity assessment of this compound.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Parameters:

    • Acquisition time: ~4 seconds

    • Relaxation delay: 2 seconds

    • Number of scans: 16

  • Analysis: The purity is determined by comparing the integral of the analyte signals to the integrals of impurity signals and a certified internal standard.

Potential Impurities

The synthesis of this compound typically involves the reduction of 2-fluoro-4-methoxy-1-nitrobenzene. Potential impurities can arise from the starting materials, side reactions, or degradation.

  • Isomeric Impurities: Positional isomers such as 4-Fluoro-2-methoxyaniline and 3-Fluoro-4-methoxyaniline are common process-related impurities.

  • Starting Material: Unreacted 2-fluoro-4-methoxy-1-nitrobenzene.

  • Over-reduction Products: Impurities where the fluorine atom is also reduced.

  • Degradation Products: Oxidation or polymerization products formed during storage.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Acetonitrile/Water Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate

Caption: HPLC analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Dichloromethane Sample->Dissolve Inject Inject into GC-MS Dissolve->Inject Separate Capillary Column Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Identify Identify Impurities (Mass Spectra) Detect->Identify Calculate Calculate Purity (Peak Area %) Identify->Calculate

Caption: GC-MS analysis workflow for this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Acquire Acquire Spectrum Dissolve->Acquire Integrate Integrate Signals Acquire->Integrate Determine Determine Structure & Purity Integrate->Determine

Caption: NMR analysis workflow for this compound.

Conclusion

The purity of commercial this compound typically ranges from 95% to over 98%. The choice of supplier should be guided by the specific requirements of the research, with careful consideration of the provided analytical data and the intended application. For stringent applications in drug development, it is imperative to perform in-house purity verification using validated analytical methods such as HPLC, GC-MS, and NMR. The protocols and workflows provided in this guide offer a solid foundation for establishing robust quality control procedures for this critical synthetic intermediate.

References

Comparative Analysis of 2-Fluoro-4-methoxyaniline Derivative Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of 2-Fluoro-4-methoxyaniline derivatives. While specific cross-reactivity data for this exact molecule is not extensively available in public literature, this document outlines the principles of cross-reactivity based on structurally similar compounds and provides hypothetical data and standardized protocols for its assessment. The strategic incorporation of fluorine and methoxy groups into aniline scaffolds has yielded a diverse array of biologically active compounds, making the understanding of their potential for off-target binding crucial in drug development and diagnostics.[1]

Understanding Cross-Reactivity in Immunoassays

Cross-reactivity in immunoassays occurs when an antibody binds to molecules other than the target antigen. This phenomenon is primarily driven by structural similarity between the target analyte and the cross-reacting substance.[2][3] For small molecules like this compound, which are not immunogenic on their own (haptens), immunoassays are developed by conjugating the hapten to a larger carrier protein to elicit an antibody response. The specificity of the resulting antibodies is highly dependent on the structure of the hapten and the site of conjugation.

Structurally related aniline derivatives, particularly those with similar electronic and steric properties, are likely to exhibit some degree of cross-reactivity. The presence of the fluoro and methoxy groups at different positions on the aniline ring will influence the shape and electronic distribution of the molecule, thereby affecting its binding affinity to a specific antibody.

Hypothetical Cross-Reactivity Profile

To illustrate how cross-reactivity is assessed and reported, the following table presents hypothetical data for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) developed for this compound. In such an assay, the ability of related compounds to inhibit the binding of a specific antibody to a coated antigen is measured.

Table 1: Hypothetical Cross-Reactivity of an Immunoassay for this compound

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound 10 100
4-Fluoro-2-methoxyaniline5020
2-Fluoroaniline2005
4-Methoxyaniline1506.7
Aniline>1000<1
2,4-Difluoroaniline5002
2,4-Dimethoxyaniline3003.3
  • IC50 (50% Inhibitory Concentration): The concentration of the analyte that causes a 50% reduction in the maximum signal. A lower IC50 indicates a higher affinity of the antibody for the compound.

  • Cross-Reactivity (%): Calculated as (IC50 of this compound / IC50 of test compound) x 100.

Experimental Protocols

A detailed methodology for a competitive ELISA to determine the cross-reactivity of this compound derivatives is provided below. This protocol is a standard representation and may require optimization for specific antibodies and reagents.

Competitive ELISA Protocol for Cross-Reactivity Assessment
  • Antigen Coating:

    • A conjugate of this compound with a carrier protein (e.g., Bovine Serum Albumin, BSA) is diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • 100 µL of the diluted antigen is added to each well of a 96-well microtiter plate.

    • The plate is incubated overnight at 4°C.

    • The plate is washed three times with a wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween 20, PBST).

  • Blocking:

    • 200 µL of a blocking buffer (e.g., 1% BSA in PBST) is added to each well to block non-specific binding sites.

    • The plate is incubated for 1-2 hours at room temperature.

    • The plate is washed three times with the wash buffer.

  • Competitive Reaction:

    • Serial dilutions of the standard (this compound) and potential cross-reactants are prepared in an assay buffer (e.g., PBST with 0.1% BSA).

    • 50 µL of each standard or cross-reactant dilution is added to the wells.

    • 50 µL of the primary antibody (specific for this compound) at a predetermined optimal dilution is added to each well.

    • The plate is incubated for 1 hour at room temperature with gentle shaking.

    • The plate is washed five times with the wash buffer.

  • Detection:

    • 100 µL of a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP-conjugated anti-species IgG) is added to each well.

    • The plate is incubated for 1 hour at room temperature.

    • The plate is washed five times with the wash buffer.

  • Substrate Addition and Measurement:

    • 100 µL of the HRP substrate (e.g., TMB, 3,3',5,5'-Tetramethylbenzidine) is added to each well.

    • The plate is incubated in the dark for 15-30 minutes.

    • The reaction is stopped by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).

    • The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis:

    • A standard curve is generated by plotting the absorbance against the logarithm of the standard concentration.

    • The IC50 values for the standard and each cross-reactant are determined from their respective inhibition curves.

    • The percentage of cross-reactivity is calculated using the formula mentioned above.

Biological Relevance and Signaling Pathways

Derivatives of anilinoquinazolines and anilinoquinolines, which share the substituted aniline motif, have shown significant potential as anticancer agents.[4] Many of these compounds function by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] These receptors are critical for tumor growth, proliferation, and angiogenesis. Understanding the cross-reactivity of aniline derivatives is therefore vital, as off-target binding to other kinases or receptors could lead to unforeseen side effects or polypharmacological benefits.

Visualizations

G cluster_0 Competitive ELISA Workflow A Antigen Coating B Blocking A->B C Competitive Reaction (Standard/Sample + Primary Antibody) B->C D Addition of Secondary Antibody-Enzyme Conjugate C->D E Substrate Addition D->E F Signal Measurement E->F

Caption: A generalized workflow for a competitive ELISA.

G cluster_1 EGFR Signaling Pathway cluster_2 Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Anilino_Derivative Anilinoquinazoline Derivative Anilino_Derivative->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by anilinoquinazoline derivatives.

References

A Comparative Guide to the Synthesis of 2-Fluoro-4-methoxyaniline Derivatives: Batch vs. Continuous Flow Processing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of batch and continuous flow methodologies for the synthesis of 2-Fluoro-4-methoxyaniline derivatives, specifically focusing on the preparation of 4-fluoro-2-methoxy-5-nitroaniline, a crucial building block for several pharmaceuticals.

The nitration of 4-fluoro-2-methoxyaniline is a critical transformation, but it presents significant safety and scalability challenges, particularly in traditional batch reactors.[1][2] These challenges stem from the highly exothermic nature of nitration and the potential for thermal runaway.[1][3] Continuous flow chemistry has emerged as a powerful alternative, offering enhanced safety, improved process control, and greater scalability.[1][3]

This guide presents a comparative analysis of the synthesis of a key derivative, N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide, a precursor to 4-fluoro-2-methoxy-5-nitroaniline, using both batch and continuous flow methods. The data and protocols are based on established research to provide a clear and objective comparison.

At a Glance: Batch vs. Continuous Flow Synthesis

ParameterBatch SynthesisContinuous Flow Synthesis
Overall Yield Lower, with significant side product formation in direct nitration.[1]Higher, with improved selectivity and reduced byproducts.[1]
Safety Higher risk due to poor heat transfer and potential for thermal runaway in large volumes.[1][3]Significantly enhanced safety due to small reactor volumes and superior heat and mass transfer.[1]
Process Control Difficult to control temperature and mixing, leading to inconsistencies.[1]Precise control over reaction parameters (temperature, residence time, stoichiometry).[1]
Scalability Challenging and often requires significant process redevelopment.[1][2]Readily scalable by increasing flow rate or operating for longer durations.[1][3]
Reaction Time Can be lengthy, including slow reagent addition and long reaction periods.[4]Significantly shorter residence times, often on the order of minutes.[1]

Experimental Data: A Quantitative Comparison

The following table summarizes the experimental results for the synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide, highlighting the advantages of the continuous flow approach.

MethodKey ReagentsTemperature (°C)Residence/Reaction TimeYield (%)Throughput
Batch (Microwave) N-(4-fluoro-2-methoxyphenyl)acetamide, Acetic Acid, aq. Nitric Acid8015 min94% (HPLC area %)N/A
Continuous Flow (Lab Scale) N-(4-fluoro-2-methoxyphenyl)acetamide, Acetic Acid, Fuming Nitric Acid, Fuming Sulfuric Acid20-3080 min (total process)82% (isolated)25 mmol/h
Continuous Flow (Pilot Scale) N-(4-fluoro-2-methoxyphenyl)acetamide, Acetic Acid, Fuming Nitric Acid, Fuming Sulfuric Acid20-30N/A83% (isolated)2 mol/h (0.46 kg/h )

Data adapted from Köckinger et al., Organic Process Research & Development, 2020.[1]

Experimental Workflows

The synthesis of 4-fluoro-2-methoxy-5-nitroaniline requires a two-step process: acetylation of the amine followed by nitration, and subsequent deacetylation. Direct nitration of 4-fluoro-2-methoxyaniline often leads to oxidation and the formation of multiple side products.[1] The acetylation step protects the amino group, ensuring a cleaner nitration reaction.[1]

Telescoped Continuous Flow Synthesis Workflow

The continuous flow process allows for the "telescoping" of the acetylation and nitration steps, where the output of the first reactor flows directly into the next, eliminating the need for isolation of the intermediate.[1]

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Work-up & Deprotection (Batch) reagent1 4-Fluoro-2-methoxyaniline in Acetic Acid (Feed 1) mixer1 T-Mixer reagent1->mixer1 reagent2 Acetic Anhydride (Feed 2) reagent2->mixer1 reactor1 Coil Reactor (20°C) mixer1->reactor1 mixer2 T-Mixer reactor1->mixer2 Acetylated Intermediate reagent3 Fuming HNO3 / Fuming H2SO4 (Feed 3) reagent3->mixer2 reactor2 Microreactor (20-30°C) mixer2->reactor2 workup Aqueous Work-up reactor2->workup Nitrated Product Stream deprotection Deacetylation (aq. HCl) workup->deprotection product 4-Fluoro-2-methoxy-5-nitroaniline deprotection->product

Telescoped continuous flow synthesis of 4-fluoro-2-methoxy-5-nitroaniline.

Detailed Experimental Protocols

Batch Synthesis: N-(4-fluoro-2-methoxyphenyl)acetamide (Precursor to Nitration)
  • Reaction Setup: In a dry round bottom flask, dissolve 4-fluoro-2-methoxyaniline (1 equivalent) in acetic acid.[4]

  • Reagent Addition: Stir the solution at 25-30°C for 10-15 minutes. Slowly add acetic anhydride (1.1 equivalents) to the reaction mass over 1-2 hours, maintaining the temperature between 25-35°C.[4]

  • Reaction: Heat the reaction mixture to 90°C and maintain this temperature for 3-5 hours.[4]

  • Work-up: Cool the reaction and quench by adding water. Stir for 1-2 hours at 25-30°C. Filter the resulting solid and wash with water. The crude product can be further purified by extraction with ethyl acetate.[4]

Batch Nitration of N-(4-fluoro-2-methoxyphenyl)acetamide
  • Reaction Setup: In a microwave reactor vial, prepare a 1 M solution of N-(4-fluoro-2-methoxyphenyl)acetamide in acetic acid.[1]

  • Reagent Addition: Add concentrated nitric acid (30 equivalents) to the solution.[1]

  • Reaction: Heat the mixture in the microwave reactor to 80°C for 15 minutes.[1]

  • Analysis: The product yield and purity are determined by HPLC analysis of the crude reaction mixture.[1]

Continuous Flow Synthesis: Telescoped Acetylation and Nitration
  • Feed Solutions:

    • Feed 1: Prepare a 0.5 M solution of 4-fluoro-2-methoxyaniline in acetic acid.[1]

    • Feed 2: Use neat acetic anhydride.[1]

    • Feed 3: Prepare a 1:1 molar ratio mixture of fuming nitric acid and fuming sulfuric acid.[1]

  • Acetylation Step:

    • Pump Feed 1 and Feed 2 through a T-mixer into a coil reactor maintained at 20°C. The flow rates are adjusted to achieve the desired stoichiometry.[1]

  • Nitration Step:

    • The output stream from the acetylation reactor is mixed with Feed 3 using a second T-mixer.[1]

    • This combined stream is then passed through a microreactor (e.g., a plate-type microreactor) maintained at 20-30°C.[1]

  • Collection and Work-up:

    • The output from the nitration reactor is collected. The product, N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide, is then isolated through a subsequent batch work-up and deprotection.[1]

  • Deacetylation (Batch):

    • The isolated N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide is suspended in aqueous HCl (e.g., 0.7 M).[1]

    • The suspension is heated (e.g., to 76°C) for several hours until the reaction is complete.[1]

    • The final product, 4-fluoro-2-methoxy-5-nitroaniline, is isolated via extraction and filtration.[1]

Conclusion

For the synthesis of this compound derivatives, particularly through hazardous reactions like nitration, continuous flow synthesis offers significant advantages over traditional batch processing. The enhanced safety, precise process control, and improved scalability make it a superior methodology for both laboratory-scale research and industrial production.[1][3] The ability to telescope reaction steps further increases efficiency by reducing manual handling and eliminating the need for intermediate isolation. As the pharmaceutical industry continues to embrace process intensification and green chemistry principles, the adoption of continuous flow synthesis for the production of key intermediates like 4-fluoro-2-methoxy-5-nitroaniline is expected to become increasingly widespread.

References

A Comparative Guide to the Efficacy of Catalysts in 2-Fluoro-4-methoxyaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of different catalysts in cross-coupling reactions involving 2-Fluoro-4-methoxyaniline. While direct comparative studies on this specific molecule are limited in published literature, this document compiles data from analogous reactions to provide insights into the expected performance of various catalytic systems. The focus is on palladium-, copper-, and nickel-catalyzed reactions, which are pivotal for the synthesis of complex molecules in medicinal chemistry and materials science.

Introduction to Catalytic Reactions of this compound

This compound is a valuable building block in organic synthesis. The presence of the amine group allows for its use as a nucleophile in C-N bond-forming reactions, while the aromatic ring can be functionalized through C-H activation or by converting the amine to a leaving group or a directing group. The electronic properties of the fluoro and methoxy substituents can influence the reactivity of the aromatic ring and the amine group.

Cross-coupling reactions are a powerful tool for the construction of C-C and C-N bonds, and the choice of catalyst is crucial for achieving high yields and selectivity. The most common and effective catalysts for these transformations are based on palladium, copper, and nickel.

Comparison of Catalytic Systems

This section compares the utility of palladium, copper, and nickel catalysts in three major classes of cross-coupling reactions relevant to this compound: Buchwald-Hartwig Amination, Ullmann Condensation, and Suzuki-Miyaura Coupling.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds between an amine and an aryl halide or pseudohalide, catalyzed by a palladium complex.[1][2][3] In the context of this compound, this reaction would typically involve its coupling with an aryl halide to form a diarylamine. The efficacy of the reaction is highly dependent on the choice of phosphine ligand coordinated to the palladium center.

Representative Performance of Palladium Catalysts in Buchwald-Hartwig Amination of Aryl Amines

Catalyst SystemAryl HalideAmineBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ / X-PhosAryl ChlorideAnilineKOt-BuToluene1001-485-98
Pd₂(dba)₃ / BINAPAryl BromideAnilineNaOt-BuToluene80-1002-1880-95
[Pd(allyl)Cl]₂ / AdBippyPhosAryl BromideFluoroalkylamineKOPhDioxane25-5012-2470-90[4]

Note: The data in this table is representative of Buchwald-Hartwig reactions with substrates similar to this compound and is intended to provide a general performance expectation.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N and C-O bonds using a copper catalyst.[5] It is particularly useful for the coupling of aryl halides with amines, alcohols, and thiols. While traditional Ullmann reactions required harsh conditions, modern protocols with the use of ligands allow for milder reaction conditions.[6] For this compound, this reaction would be used to synthesize N-aryl derivatives.

Representative Performance of Copper Catalysts in Ullmann C-N Coupling

Catalyst SystemAryl HalideAmine/N-HeterocycleBaseSolventTemp (°C)Time (h)Yield (%)
CuI / L-prolineAryl IodideAnilineK₂CO₃DMSO9012-2475-90
Cu₂O / PhenanthrolineAryl BromideImidazoleCs₂CO₃Toluene1102480-95
CuI / DMEDAAryl BromideAmidineK₂CO₃DMF803-1270-90

Note: This table presents typical data for copper-catalyzed N-arylation reactions of anilines and related nitrogen nucleophiles.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for various cross-coupling reactions, including C-N and C-C bond formation.[7] Nickel catalysts can be particularly effective for the activation of less reactive aryl chlorides.

Representative Performance of Nickel Catalysts in C-N and C-C Coupling

Reaction TypeCatalyst SystemElectrophileNucleophileBaseSolventTemp (°C)Yield (%)
N-Arylation[Ni(dppf)Cl₂]Aryl BromideAnilineNaOt-BuDioxane10080-95[8]
Suzuki-MiyauraNiCl₂(PCy₃)₂Aryl ChlorideArylboronic AcidK₃PO₄Toluene11075-90
N-Arylation(PAd₂-DalPhos)Ni(o-tol)ClAryl ChlorideFluoroalkylamineNaOt-BuToluene2570-88[3]

Note: The data reflects the general performance of nickel catalysts in cross-coupling reactions with substrates analogous to those in this compound reactions.

Experimental Protocols

The following are generalized experimental protocols for the discussed cross-coupling reactions. Researchers should optimize these conditions for their specific substrates and desired products.

General Protocol for Palladium-Catalyzed Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and the degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture at the desired temperature (typically 80-120 °C) with stirring for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Copper-Catalyzed Ullmann Condensation
  • To a reaction vial, add the copper catalyst (e.g., CuI, 10 mol%), the ligand (e.g., L-proline, 20 mol%), the base (e.g., K₂CO₃, 2.0 equiv.), this compound (1.0 equiv.), and the aryl halide (1.2 equiv.).

  • Add the solvent (e.g., DMSO or DMF).

  • Seal the vial and heat the reaction mixture at the desired temperature (typically 100-150 °C) with stirring for 12-48 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

General Protocol for Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol is for the coupling of an aryl halide derivative of this compound with a boronic acid.

  • In a glovebox, add the nickel precatalyst (e.g., NiCl₂(dppf), 5 mol%), the base (e.g., K₃PO₄, 3.0 equiv.), the aryl halide (derived from this compound, 1.0 equiv.), and the arylboronic acid (1.5 equiv.) to an oven-dried vial.

  • Add the degassed solvent (e.g., dioxane or toluene).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture at the desired temperature (typically 80-120 °C) with vigorous stirring for 12-24 hours.

  • After cooling, dilute the reaction with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by flash column chromatography.

Visualizations of Reaction Mechanisms

The following diagrams illustrate the catalytic cycles for the Buchwald-Hartwig amination, Ullmann condensation, and Suzuki-Miyaura coupling reactions.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Pd0 Pd(0)L₂ PdII_Aryl L₂Pd(II)(Ar)(X) Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Amido L₂Pd(II)(Ar)(NR'R'') PdII_Aryl->PdII_Amido HNR'R'', Base Amine_Coord Amine Coordination & Deprotonation PdII_Amido->Pd0 Ar-NR'R'' RedElim Reductive Elimination Product Ar-NR'R'' ArX Ar-X Amine HNR'R'' Base Base Ullmann_Condensation_Catalytic_Cycle cluster_cycle CuI Cu(I)X Cu_Amine [Cu(I)(HNR'R'')]X CuI->Cu_Amine HNR'R'' Coord Coordination Cu_Amido Cu(I)NR'R'' Cu_Amine->Cu_Amido Base Deprot Deprotonation CuIII Ar-Cu(III)(NR'R'')(X) Cu_Amido->CuIII Ar-X OxAdd Oxidative Addition CuIII->CuI Ar-NR'R'' RedElim Reductive Elimination Product Ar-NR'R'' ArX Ar-X Amine HNR'R'' Base Base Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Pd0 Pd(0)L₂ PdII_Aryl L₂Pd(II)(Ar¹)(X) Pd0->PdII_Aryl Ar¹-X OxAdd Oxidative Addition PdII_Diaryl L₂Pd(II)(Ar¹)(Ar²) PdII_Aryl->PdII_Diaryl Ar²B(OR)₂, Base Transmetal Transmetalation PdII_Diaryl->Pd0 Ar¹-Ar² RedElim Reductive Elimination Product Ar¹-Ar² Ar1X Ar¹-X Boronic Ar²B(OR)₂ Base Base

References

Comparative Guide to Analytical Methods for 2-Fluoro-4-methoxyaniline Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 2-Fluoro-4-methoxyaniline, a key intermediate in pharmaceutical synthesis, is crucial for quality control and safety assessment. This guide provides a comparative overview of two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated method data for this compound is not extensively published, this guide leverages data from structurally similar aromatic amines and fluoroanilines to provide a robust comparison of these methodologies.[1][2][3]

Data Presentation: Performance Comparison

The selection of an analytical method depends on factors such as required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the expected performance characteristics for the quantification of this compound using HPLC-UV and GC-MS, based on data from analogous compounds.[1][4][5]

Validation ParameterHPLC-UVGC-MS
Linearity (r²) > 0.995> 0.99
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 mg/L
Limit of Quantification (LOQ) 0.5 - 5 µg/mL0.05 - 0.5 mg/L
Accuracy (% Recovery) 95 - 105%80 - 120%
Precision (% RSD) < 5%< 15%
Selectivity ModerateHigh (with Mass Analyzer)

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are generalized protocols for HPLC-UV and GC-MS that can be adapted for the quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the routine quantification and purity analysis of this compound.[2][3]

1. Instrumentation and Reagents:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or trifluoroacetic acid (optional, for mobile phase modification).

  • This compound reference standard.

2. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. The exact ratio should be optimized to achieve good peak shape and resolution. For example, a starting condition could be 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically in the range of 240-280 nm).

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration that falls within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

4. Validation Parameters:

  • Specificity: Analyze a blank and a placebo (if applicable) to ensure no interference at the retention time of this compound.

  • Linearity: Analyze the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy and Precision: Analyze replicate preparations of samples spiked with known concentrations of the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and is suitable for the identification and quantification of volatile and semi-volatile compounds.[6][7][8] Derivatization may be necessary to improve the volatility and chromatographic behavior of this compound.[7]

1. Instrumentation and Reagents:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Fused silica capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

  • Helium (carrier gas).

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or heptafluorobutyric anhydride - HFBA).[8]

  • Organic solvent (e.g., dichloromethane or ethyl acetate).

  • This compound reference standard.

2. Chromatographic and Spectrometric Conditions:

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation from other components.

  • Carrier Gas Flow Rate: Constant flow of approximately 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound for quantification, and full scan mode for identification.

3. Sample and Standard Preparation:

  • Standard Stock Solution: Prepare a stock solution of the this compound reference standard in a suitable organic solvent.

  • Derivatization and Calibration:

    • Prepare a series of calibration standards from the stock solution.

    • Evaporate the solvent from each standard.

    • Add the derivatizing agent and react at an elevated temperature (e.g., 60-80 °C) for a specified time to ensure complete derivatization.

    • Reconstitute the derivatized standards in an appropriate solvent for injection.

  • Sample Preparation:

    • Extract this compound from the sample matrix using a suitable technique like liquid-liquid extraction or solid-phase extraction.[6]

    • Concentrate the extract and perform the derivatization step as described for the standards.

4. Validation Parameters:

  • Linearity: Establish a calibration curve using the derivatized standards.

  • Accuracy and Precision: Determined by analyzing spiked matrix samples.

  • Specificity: Confirmed by the mass spectrum of the analyte, which provides a unique fragmentation pattern.

Mandatory Visualizations

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev protocol Write Validation Protocol method_dev->protocol validation_exp Perform Validation Experiments protocol->validation_exp data_analysis Analyze & Document Results validation_exp->data_analysis report Write Validation Report data_analysis->report approval Review & Approval report->approval end End: Method Implementation approval->end

Caption: General workflow for analytical method validation.

Analytical_Method_Comparison cluster_hplc HPLC-UV Workflow cluster_gcms GC-MS Workflow hplc_sample_prep Sample & Standard Preparation (Dissolution) hplc_injection Liquid Chromatography Separation hplc_sample_prep->hplc_injection hplc_detection UV Detection hplc_injection->hplc_detection hplc_quant Quantification hplc_detection->hplc_quant gc_sample_prep Sample & Standard Preparation (Extraction) gc_derivatization Derivatization (Optional but Recommended) gc_sample_prep->gc_derivatization gc_injection Gas Chromatography Separation gc_derivatization->gc_injection gc_detection Mass Spectrometry Detection gc_injection->gc_detection gc_quant Quantification gc_detection->gc_quant start Sample start->hplc_sample_prep start->gc_sample_prep

Caption: Comparison of HPLC-UV and GC-MS analytical workflows.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Fluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 2-Fluoro-4-methoxyaniline, ensuring the protection of laboratory personnel and the environment.

Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its significant health and environmental hazards. This guide provides immediate, procedural steps for the proper management and disposal of this compound. Under no circumstances should this chemical be released into the regular waste stream or down the drain.[1][2] It is classified as a hazardous substance and must be managed accordingly.

Hazard Profile and Safety Summary

This compound is a toxic and environmentally hazardous substance. Its disposal procedures are dictated by its inherent risks, which include acute toxicity upon ingestion, inhalation, or skin contact, and potential for long-term environmental damage.[3][4]

Hazard Data for this compound and Related Compounds
Hazard Classification Description
Acute Toxicity (Oral, Dermal, Inhalation)Toxic or fatal if swallowed, in contact with skin, or if inhaled.[3][5][6]
Skin Corrosion/IrritationCauses skin irritation.[6][7]
Serious Eye Damage/Eye IrritationCauses serious eye irritation.[1][6][7]
CarcinogenicitySuspected of causing cancer.[5]
Specific Target Organ ToxicityMay cause damage to organs through prolonged or repeated exposure.[5]
Aquatic Hazard (Acute & Chronic)Very toxic to aquatic life, with long-lasting effects.[2][5]

Note: This table summarizes hazards associated with this compound and the parent compound aniline, as detailed in their respective Safety Data Sheets (SDS).

Immediate Steps for Disposal

The primary and mandatory procedure for the disposal of this compound is to treat it as hazardous waste and arrange for its collection by a licensed environmental health and safety (EHS) provider.[2][8]

Experimental Protocol: Waste Preparation for Disposal

There are no recommended experimental protocols for the on-site treatment or neutralization of this compound waste. The standard and required procedure is the safe collection, segregation, and labeling of the waste for professional disposal.

Materials:

  • Approved hazardous waste container (compatible material, e.g., polyethylene)[1]

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): Butyl or neoprene gloves, chemical splash goggles, lab coat[1]

  • Fume hood[1]

Procedure:

  • Segregation of Waste:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[2]

    • Collect solid waste (e.g., contaminated gloves, weighing paper, absorbent materials) in a dedicated, clearly labeled solid hazardous waste container.[2]

    • Collect liquid waste (e.g., solutions containing this compound) in a separate, compatible, and clearly labeled liquid hazardous waste container.[2]

  • Container Management:

    • Use only containers approved for hazardous waste and compatible with anilines.

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[2]

    • Keep the waste container tightly sealed when not in use to prevent the release of vapors.[2][4][7]

  • Storage of Waste:

    • Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area.[2]

    • Ensure the storage area is away from incompatible materials such as strong oxidizing agents and acids.[1]

    • Store containers below eye level.[1]

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[2]

    • Provide a complete and accurate description of the waste to the disposal company.

    • Maintain detailed records of the waste disposal, including the date, quantity, and method, as required by regulations.[2]

Emergency Procedures for Spills

In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.

  • Small Spills: If you are trained and it is safe to do so, absorb the spill with an inert, dry material. Place the absorbent material into an appropriate, sealed hazardous waste container for disposal.[1]

  • Large Spills: Evacuate the area immediately and contact your institution's emergency response team and EHS office.[1]

Do not attempt to clean up a large spill without proper training and equipment.

Disposal Workflow and Logic

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound.

G cluster_0 Waste Generation and Handling cluster_1 Disposal Protocol A Generate this compound Waste (Solid or Liquid) B Segregate Waste Streams? (Solid vs. Liquid, Incompatible Chemicals) A->B C Collect in Separate, Labeled Hazardous Waste Containers B->C Yes D Store Securely in Designated Area (Cool, Ventilated, Secondary Containment) C->D E Contact Institutional EHS or Licensed Disposal Company D->E Ready for Disposal F Provide Accurate Waste Description E->F G Schedule Waste Pickup F->G H Maintain Disposal Records G->H

References

Personal protective equipment for handling 2-Fluoro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Fluoro-4-methoxyaniline. Given the lack of a specific Safety Data Sheet (SDS) for this compound, this information has been synthesized from data on structurally related aromatic amines and fluoro-methoxyaniline compounds. Strict adherence to these guidelines is crucial for ensuring laboratory safety.

Immediate Safety Concerns and Hazard Summary

This compound and its analogs are considered hazardous materials. Primary concerns include acute toxicity if ingested, inhaled, or in contact with skin, as well as potential for serious skin and eye irritation.[1][2] All operations involving this compound should be conducted with the assumption that it is toxic and requires careful handling to prevent exposure.

Hazard Classification of Structurally Similar Compounds

Hazard StatementClassificationSource
Toxic if swallowed, in contact with skin or if inhaledAcute Toxicity (Oral, Dermal, Inhalation) - Category 3[2]
Causes skin irritationSkin Corrosion/Irritation - Category 2[1]
Causes serious eye irritationSerious Eye Damage/Eye Irritation - Category 2[1]
May cause respiratory irritationSpecific target organ toxicity (single exposure) - Category 3[1][3]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Required Personal Protective Equipment

OperationEngineering ControlsGlovesEye ProtectionLab AttireRespiratory Protection
Weighing/Transfer Chemical Fume Hood or Glove BoxDouble-glove with chemical-resistant gloves (e.g., Nitrile or Neoprene)Chemical safety goggles and a face shieldFully buttoned lab coatRequired if outside of a fume hood
Solution Preparation Chemical Fume HoodDouble-glove with chemical-resistant glovesChemical safety goggles and a face shieldFully buttoned lab coatRecommended
Reaction Monitoring Chemical Fume HoodChemical-resistant glovesChemical safety gogglesFully buttoned lab coatAs needed based on risk assessment
Waste Disposal Chemical Fume HoodDouble-glove with chemical-resistant glovesChemical safety goggles and a face shieldFully buttoned lab coatRecommended

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential for the safe handling of this compound.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.

  • PPE: Don all required PPE as detailed in the table above before entering the designated handling area.

Step 2: Handling the Compound

  • Weighing: If weighing the solid, perform this task within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Solution Preparation: When preparing solutions, slowly add the solid compound to the solvent to prevent splashing.

  • Reactions: All chemical reactions should be conducted in appropriate glassware, securely fastened within a chemical fume hood.

Step 3: Post-Handling Procedures

  • Decontamination: Thoroughly wipe down the work area within the fume hood with a suitable solvent and cleaning agent.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.

Waste Segregation and Disposal Procedures

Waste TypeDisposal ContainerDisposal Procedure
Solid Waste Labeled Hazardous Waste ContainerCollect all solid waste, including contaminated gloves, weigh paper, and pipette tips, in a designated and clearly labeled hazardous waste container.
Liquid Waste Labeled Hazardous Waste ContainerDispose of all liquid waste containing this compound in a sealed and clearly labeled hazardous waste container. Do not pour down the drain.
Contaminated Labware Labeled Hazardous Waste ContainerDecontaminate glassware with an appropriate solvent. Collect the rinsate as hazardous liquid waste. Dispose of heavily contaminated or broken glassware as solid hazardous waste.

All waste must be disposed of through your institution's hazardous waste management program.[1][2][4][5]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

prep Step 1: Pre-Handling - Risk Assessment - Verify Emergency Equipment - Don all required PPE handling Step 2: Handling - Weigh in Fume Hood - Prepare Solutions Carefully - Conduct Reactions in Fume Hood prep->handling post_handling Step 3: Post-Handling - Decontaminate Work Area - Wash Hands Thoroughly handling->post_handling disposal Step 4: Waste Disposal - Segregate Solid & Liquid Waste - Use Labeled Hazardous Containers - Follow Institutional Protocols post_handling->disposal

Caption: Safe Handling Workflow for this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.